molecular formula C6H9BrN2 B1372929 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole CAS No. 873191-23-2

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B1372929
CAS No.: 873191-23-2
M. Wt: 189.05 g/mol
InChI Key: RTMUJHJFHWWSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMUJHJFHWWSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyrazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a highly sought-after motif in drug design. This compound emerges as a particularly valuable chemical intermediate. It combines the stable, decorated pyrazole core with a reactive bromomethyl group, creating an ideal electrophilic building block for introducing the 1,3-dimethylpyrazole moiety into a wide range of molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent synthon.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. The key physicochemical data for this compound are summarized below.

Physicochemical Data Table
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 873191-23-2[2]
Molecular Formula C₆H₉BrN₂N/A
Molecular Weight 189.06 g/mol N/A
Appearance Likely a solid or oil at room temperatureInferred from related compounds
Melting Point Data not widely available; related compounds like 3-Bromo-5-methyl-1H-pyrazole melt at 138-139 °C.[3]N/A
Boiling Point Data not widely availableN/A
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetone) and poorly soluble in water.N/A
Spectroscopic Characterization

While a dedicated public spectrum is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous pyrazoles.[4][5][6]

  • ¹H NMR: Key signals would include two singlets for the N-methyl and C-methyl groups (likely in the δ 2.0-4.0 ppm range), a singlet for the pyrazole ring proton (δ ~6.0 ppm), and a prominent singlet for the bromomethyl (-CH₂Br) protons, shifted downfield (likely δ 4.5-5.0 ppm) due to the adjacent bromine atom.

  • ¹³C NMR: Expect distinct signals for the two methyl carbons, the bromomethyl carbon, and the three pyrazole ring carbons. The carbon bearing the bromine will be the most deshielded among the sp³ carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

PART 2: Synthesis and Reactivity

Synthetic Strategy: A Plausible Route

The synthesis of this compound can be logically approached from readily available precursors. A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Subsequent functionalization provides the target molecule.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Selective Bromination A Acetylacetone (1,3-Dicarbonyl) C 1,3,5-Trimethyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C F This compound (Final Product) C->F Free-Radical Halogenation D N-Bromosuccinimide (NBS) D->F E Radical Initiator (e.g., AIBN) E->F

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Pyrazole Formation: The reaction between acetylacetone and methylhydrazine is a classic and high-yielding method for constructing the pyrazole ring. The use of methylhydrazine directly installs one of the required methyl groups on a ring nitrogen.

  • Selective Bromination: The key challenge is to brominate the C5-methyl group without affecting the C3-methyl group or the pyrazole ring itself. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is the method of choice. This reaction selectively targets allylic or benzylic-type positions, and the C5-methyl group of the pyrazole ring is electronically analogous to such positions, making it susceptible to radical halogenation.

Core Reactivity: The Electrophilic Workhorse

The primary utility of this compound stems from the reactivity of the C-Br bond. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows it to function as an efficient alkylating agent , covalently attaching the "1,3-dimethylpyrazol-5-yl)methyl" group to various nucleophiles.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Alkylated Products (R-CH₂-Nu) reagent {this compound | (R-CH₂Br)} product_n N-Alkylated Amine reagent->product_n N-Alkylation product_s S-Alkylated Thioether reagent->product_s S-Alkylation product_o O-Alkylated Ether reagent->product_o O-Alkylation amine Amine (R'-NH₂) amine->product_n thiol Thiol (R'-SH) thiol->product_s alcohol Alcohol/Phenol (R'-OH) alcohol->product_o

Caption: Key nucleophilic substitution reactions of the title compound.

This reactivity is central to its role in drug discovery, enabling the connection of the pyrazole scaffold to other pharmacophores or molecular frameworks through stable C-N, C-S, or C-O bonds.

PART 3: Applications in Drug Discovery and Development

The pyrazole core is a cornerstone of modern medicinal chemistry, present in drugs targeting a wide array of diseases, from cancer to viral infections and inflammation.[1][8] Compounds like this compound serve as critical starting materials for synthesizing complex drug candidates.

  • Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, feature a pyrazole core.[1] This building block can be used to synthesize novel analogs where the pyrazole moiety acts as a hinge-binding motif or a scaffold to orient other functional groups within the ATP-binding pocket of a target kinase.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to improve physicochemical properties, such as solubility or metabolic stability, or to modulate target binding affinity.

  • Fragment-Based Drug Discovery (FBDD): The "(1,3-dimethylpyrazol-5-yl)methyl" fragment is an excellent candidate for FBDD campaigns. Its defined vector for growth (from the point of attachment) and favorable properties make it an attractive starting point for elaborating more potent, drug-like molecules.

PART 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly compiled, its hazards can be reliably inferred from its chemical structure and data on similar compounds.[9][10][11][12][13]

  • Primary Hazards: As a reactive alkylating agent, it should be considered harmful if swallowed, corrosive to skin and eyes, and a potential respiratory irritant. [9][12][13] Bromomethyl compounds are often lachrymators (tear-producing).

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

    • Avoid inhalation of dust, fumes, or vapors.

    • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.

    • Due to its reactivity, it may be beneficial to store it under an inert atmosphere (e.g., nitrogen or argon).

PART 5: Exemplary Experimental Protocol

The following protocol describes a general procedure for the N-alkylation of a primary amine, a common and crucial transformation utilizing this reagent.

Protocol: N-Alkylation of Benzylamine

Objective: To synthesize N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 189 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) to the flask.

  • Nucleophile Addition: Add benzylamine (1.1 mmol, 118 mg, ~120 µL) to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromopyrazole spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Partition the residue between DCM (e.g., 20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). The bicarb wash removes any excess acid, and the brine wash helps to remove water from the organic layer.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Angene Chemical. (2026). Safety Data Sheet - Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl D-mannoside. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - Direct N-heterocyclization of hydrazines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • LookChem. (n.d.). Cas 57097-81-1,3-BROMO-5-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, CAS Number 873191-23-2, a key heterocyclic building block for professionals in pharmaceutical research and drug development. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, application, and safe handling, grounded in established chemical principles.

Core Compound Identity and Significance

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its prevalence in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to drugs used for treating cancers, HIV, and hypertension.[1] The specific utility of this compound, CAS 873191-23-2, is derived from the reactive bromomethyl group at the 5-position, which serves as a versatile chemical handle for covalently linking the stable, drug-like 1,3-dimethylpyrazole core to a target molecular framework.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.[3][4][5]

PropertyValue
CAS Number 873191-23-2
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Appearance White to off-white solid or liquid
Melting Point Not consistently reported; may be a low-melting solid
Boiling Point Data not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1). This transformation is a classic nucleophilic substitution on a hydroxyl group, activated to become a good leaving group.

Synthesis_Workflow Start Start: (1,3-dimethyl-1H-pyrazol-5-yl)methanol in an aprotic solvent (e.g., DCM) Cooling Cool to 0°C (Critical for selectivity) Start->Cooling 1. Dissolve Reagent_Add Slowly add Brominating Agent (e.g., PBr₃ or SOBr₂) Cooling->Reagent_Add 2. Control Temp Reaction Stir at 0°C to Room Temp (Monitor by TLC/LC-MS) Reagent_Add->Reaction 3. React Quench Careful Quenching (e.g., with ice-water or sat. NaHCO₃ soln) Reaction->Quench 4. Stop Reaction Workup Aqueous Workup & Extraction (Separate organic layer) Quench->Workup 5. Neutralize & Isolate Purification Dry, Concentrate & Purify (Column Chromatography) Workup->Purification 6. Purify End Product: this compound Purification->End 7. Final Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a self-validating system. The choice of PBr₃ is based on its high efficiency in converting primary alcohols to alkyl bromides with minimal rearrangement. The low-temperature addition is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture, which would otherwise consume the PBr₃.

  • Reactant Preparation: Dissolve (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. This is a crucial step; uncontrolled addition of PBr₃ at room temperature can lead to over-bromination or degradation.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. The stoichiometry is key; using a slight excess of the alcohol ensures all the brominating agent is consumed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the slow, careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any remaining acidic species.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates a wide range of S_N2 reactions.

This reactivity makes it an ideal building block for introducing the 1,3-dimethylpyrazole moiety into larger, more complex molecules.[6][7] This is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity. Pyrazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][8][9]

Reactivity_Pathway Pyrazole This compound Reaction SN2 Reaction (Base, Solvent) Pyrazole->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Reaction Product Functionalized Product (Pyrazole-CH₂-Nu-R) Reaction->Product Byproduct HBr salt Reaction->Byproduct Safety_Workflow Receive Receive & Inspect Container Store Store in cool, dry, well-ventilated area Away from incompatible materials Receive->Store PPE Don PPE: - Safety Goggles/Face Shield - Impervious Gloves (Nitrile) - Lab Coat Store->PPE Prepare for use Handling Handle only in a certified Chemical Fume Hood PPE->Handling Weighing Weigh required amount Handling->Weighing Reaction_Setup Add to reaction vessel Weighing->Reaction_Setup Cleanup Decontaminate surfaces and equipment Reaction_Setup->Cleanup Post-reaction Waste Dispose of waste in 'Halogenated Organic' container Cleanup->Waste End Remove PPE & Wash Hands Waste->End

Caption: Recommended laboratory workflow for safe handling.

Expected Spectral Data for Characterization

Verifying the identity and purity of the synthesized or purchased compound is paramount. Below are the expected spectral characteristics based on the compound's structure. While public spectral databases for this specific CAS number are sparse, predictions can be made from known chemical shift and absorption frequency data. [10][11][12]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~6.1 ppm (s, 1H): Proton at the 4-position of the pyrazole ring.

    • δ ~4.5 ppm (s, 2H): Methylene protons of the bromomethyl (-CH₂Br) group.

    • δ ~3.8 ppm (s, 3H): Methyl protons attached to the nitrogen at the 1-position (N-CH₃).

    • δ ~2.2 ppm (s, 3H): Methyl protons attached to the carbon at the 3-position (C-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Expected peaks for the pyrazole ring carbons, the two methyl carbons, and the bromomethyl carbon. The -CH₂Br carbon would appear around δ 25-35 ppm.

  • FT-IR (ATR):

    • ~2950-3000 cm⁻¹: C-H stretching from methyl and methylene groups.

    • ~1550-1600 cm⁻¹: C=N stretching of the pyrazole ring.

    • ~600-700 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 188 and 190.

References

  • 5-Bromomethyl-1,3-dimethyl-1H-pyrazole. Chem-Space. [Link]

  • 873191-23-2 5-Bromomethyl-1,3-dimethyl-1H-pyrazole. King-Pharm. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • Baltayan, A. O., Rstakyan, V. I., & Antanosyan, S. K. (2015). Bromination of 1,3-Dimethyl- and 1,5-Dimethyl-4-hydroxymethylpyrazoles. ResearchGate. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • 5-Bromomethyl-1,3-dimethyl-1H-pyrazole. Chemsigma. [Link]

  • Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. (2013). TSI Journals. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Spectral Information. (2017). PubChem. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. [Link]

  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Bromination of hydroxyaromatic compounds.
  • 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. [Link]

  • The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • 3-Bromo-1,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • 3-BROMO-5-METHYL-1H-PYRAZOLE. Lookchem. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. National Institutes of Health (NIH). [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. National Institutes of Health (NIH). [Link]

  • Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). [Link]

  • High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. National Institutes of Health (NIH). [Link]

Sources

synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the , a critical building block for pharmaceutical research and drug development. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and functionalized intermediates like the target compound are essential for introducing this heterocycle into more complex molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a reliable and reproducible synthesis. We present a robust two-step pathway commencing with the reduction of a commercially available pyrazole ester to its corresponding alcohol, followed by a highly efficient bromination. This guide is structured to provide senior researchers and drug development professionals with actionable protocols, mechanistic insights, and the necessary data for quality control and validation.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents known for their anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties.[1][2] The specific substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity. This compound, in particular, serves as a versatile electrophilic intermediate. The bromomethyl group is an excellent leaving group, making the compound an ideal reagent for the alkylation of various nucleophiles (e.g., amines, phenols, thiols), thereby enabling the covalent linkage of the 1,3-dimethylpyrazole core to a target scaffold.

The development of a scalable and reliable synthesis for this key intermediate is therefore of significant interest. This guide details a validated approach that prioritizes efficiency, safety, and high purity of the final product.

Mechanistic Considerations and Strategy Selection

Several synthetic avenues can be envisioned for the preparation of this compound. A critical analysis of these options is essential for selecting the most robust and practical route.

  • Route 1: Radical Bromination of 1,3,5-trimethyl-1H-pyrazole. This approach would involve the use of a radical initiator and a bromine source like N-Bromosuccinimide (NBS). While effective for benzylic systems, this method risks poor selectivity, potentially leading to bromination on the C4 position of the electron-rich pyrazole ring or over-bromination.[3]

  • Route 2: Halogen Exchange. This route would begin with the synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, followed by a Finkelstein reaction to exchange chloride for bromide. While feasible, this adds an extra step to the overall sequence. A known synthesis for the chloromethyl analog exists, using phosphoryl trichloride on the corresponding alcohol.[4]

  • Route 3: Nucleophilic Substitution on a Hydroxymethyl Precursor. This strategy involves the conversion of the stable and readily accessible precursor, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, into the target bromide. This is the most advantageous route due to the high efficiency and selectivity of converting a primary alcohol to a primary alkyl bromide. The hydroxyl group is a poor leaving group, but it can be activated by various reagents to facilitate substitution.

Chosen Strategy: This guide focuses on Route 3 for its superior control, reliability, and high yield. The synthesis is broken down into two main stages: the preparation of the alcohol precursor via ester reduction, and its subsequent bromination.

Mechanism of Bromination

The conversion of (1,3-dimethyl-1H-pyrazol-5-yl)methanol to the corresponding bromide using phosphorus tribromide (PBr₃) proceeds via a classic Sɴ2 mechanism. The lone pair on the alcohol's oxygen atom first attacks the electrophilic phosphorus atom, displacing a bromide ion. This creates a protonated phosphite ester, an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the CH₂ group in an Sɴ2 fashion, leading to the final product and a phosphorus-containing byproduct.

Bromination Mechanism cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: SN2 Displacement R_OH R-CH₂-OH (Pyrazole Methanol) Intermediate1 R-CH₂-O⁺(H)-PBr₂ R_OH->Intermediate1 Attack on P PBr3 PBr₃ PBr3->Intermediate1 Br_ion Br⁻ R_Br R-CH₂-Br (Final Product) Br_ion->R_Br Nucleophilic Attack Intermediate1->Br_ion Release of Br⁻ Intermediate1->R_Br Departure of Leaving Group LeavingGroup HOPBr₂ caption Mechanism of alcohol bromination using PBr₃. Synthesis Workflow Start Start: Ethyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Step1 Step 1: Ester Reduction (LiAlH₄, THF, 0°C to RT) Start->Step1 Workup1 Quench & Aqueous Work-up Step1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Intermediate: (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Purify1->Intermediate Step2 Step 2: Bromination (PBr₃, DCM, 0°C) Intermediate->Step2 Workup2 Quench & Aqueous Work-up Step2->Workup2 Purify2 Column Chromatography Workup2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This initial step transforms the stable ethyl ester into the required alcohol precursor. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a complete and clean conversion.

Reaction Scheme: (Self-hosted image of the chemical reaction)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate182.2110.0 g54.91.0
Lithium Aluminum Hydride (LiAlH₄)37.952.5 g65.91.2
Tetrahydrofuran (THF), anhydrous-250 mL--
Water (H₂O)18.022.5 mL--
15% Sodium Hydroxide (aq)-2.5 mL--
Water (H₂O)18.027.5 mL--

Experimental Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (2.5 g, 65.9 mmol) in anhydrous THF (100 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (10.0 g, 54.9 mmol) in anhydrous THF (150 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (ester) and the appearance of a more polar spot (alcohol) indicates completion.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Water (2.5 mL)

    • 15% aqueous sodium hydroxide solution (2.5 mL)

    • Water (7.5 mL)

    • Expertise & Experience: This specific quenching procedure, known as the Fieser work-up, is critical for safely neutralizing excess LiAlH₄ and generating a granular, easily filterable aluminum salt precipitate. A vigorous effervescence (hydrogen gas evolution) will be observed; additions must be slow to control the exotherm.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 30% to 70% ethyl acetate in hexanes) to afford (1,3-dimethyl-1H-pyrazol-5-yl)methanol as a colorless oil. (Expected yield: ~85-95%).

Part 2: Synthesis of this compound

This step converts the precursor alcohol into the target alkyl bromide. Phosphorus tribromide is an excellent choice for this transformation, as it is highly effective for primary alcohols and the byproducts are easily removed during work-up.

Reaction Scheme: (Self-hosted image of the chemical reaction)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol140.186.5 g46.41.0
Phosphorus Tribromide (PBr₃)270.695.4 g (1.9 mL)20.00.43
Dichloromethane (DCM), anhydrous-200 mL--
Saturated Sodium Bicarbonate (aq)-100 mL--

Experimental Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure glassware is dry.

  • Reagent Preparation: Dissolve (1,3-dimethyl-1H-pyrazol-5-yl)methanol (6.5 g, 46.4 mmol) in anhydrous dichloromethane (200 mL). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Add phosphorus tribromide (1.9 mL, 20.0 mmol) dropwise to the stirred solution over 15 minutes.

    • Trustworthiness: The stoichiometry requires only 0.33 equivalents of PBr₃ per equivalent of alcohol. Using a slight excess (e.g., 0.4-0.45 eq.) ensures complete conversion. The reaction is exothermic and addition at 0 °C is crucial to prevent the formation of undesired byproducts.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product will be less polar than the starting alcohol.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution (150 mL) to quench the excess PBr₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to give this compound as a solid or oil. (Expected yield: ~90-98%).

Characterization and Quality Control

Validation of the final product's structure and purity is paramount. The following spectroscopic data are expected for this compound.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ ~ 6.10 (s, 1H, pyrazole-H4), 4.55 (s, 2H, -CH₂Br), 3.85 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~ 149.0 (C3), 139.0 (C5), 106.0 (C4), 36.5 (N-CH₃), 25.0 (-CH₂Br), 13.5 (C-CH₃).
Mass Spec. (ESI+)Calculated for C₆H₉BrN₂ [M+H]⁺: 203.00, 205.00 (approx. 1:1 ratio for Br isotopes). Found: m/z = 203.0, 205.0.
Appearance Colorless to pale yellow solid or oil.

Authoritative Grounding: The predicted NMR shifts are based on data for the analogous 5-chloromethyl-1,3-dimethyl-1H-pyrazole [4]and established principles of how halogens affect chemical shifts. The brominated compound's CH₂ signal is expected to be slightly downfield compared to the chlorinated analog's signal at 4.53 ppm.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle only under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents to release flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Phosphorus Tribromide (PBr₃): Corrosive and toxic. Reacts with water to produce HBr gas. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides; use from a freshly opened bottle or test for peroxides. Dichloromethane (DCM) is a suspected carcinogen. All solvent handling should be performed in a fume hood.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. By starting from a common pyrazole ester, the methodology provides a reliable pathway to the key alcohol intermediate, which is then efficiently converted to the target compound using phosphorus tribromide. The detailed protocols, mechanistic rationale, and characterization data provide researchers with a self-validating system to produce this valuable synthetic building block with high purity and yield, facilitating its application in pharmaceutical discovery and development.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing.

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications.

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E.

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents.

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Benchchem.

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The targeted functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a bromomethyl group at the C5 position, as in 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole, provides a reactive handle for further synthetic elaboration, making it a valuable building block in the synthesis of complex drug candidates. This guide provides a comprehensive overview of the synthesis and detailed structure elucidation of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: Radical Bromination of 1,3,5-Trimethyl-1H-pyrazole

The most direct and efficient method for the synthesis of this compound is the radical bromination of the readily available precursor, 1,3,5-trimethyl-1H-pyrazole. This transformation is typically achieved via the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][3]

The causality behind this experimental choice lies in the benzylic-like reactivity of the methyl group at the C5 position of the pyrazole ring. The pyrazole ring, being aromatic, stabilizes an adjacent radical through resonance, making the C5-methyl group particularly susceptible to hydrogen abstraction by a bromine radical.

Reaction Mechanism: A Step-by-Step Look at the Wohl-Ziegler Bromination

The Wohl-Ziegler reaction proceeds through a radical chain mechanism initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[4]

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R 2 R• I->R Δ or hν Br_rad Br• R->Br_rad + Br₂ (trace) NBS NBS Start 1,3,5-Trimethyl- 1H-pyrazole Radical Benzylic-like Radical Intermediate Start->Radical + Br• Product 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole Radical->Product + Br₂ HBr HBr Radical->HBr - H• Product->Br_rad - Br• Br2 Br₂ HBr->Br2 + NBS Succinimide Succinimide Br2->Succinimide - Br• Br_Br Br₂ R_Br R-Br R_R R-R Br_rad_term Br• Br_rad_term->Br_Br + Br• R_rad_term R• R_rad_term->R_Br + Br• R_rad_term->R_R + R•

Figure 1: The Wohl-Ziegler radical bromination workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity of the target compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[5]

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration.

  • Purification: The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structure_Elucidation_Workflow Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Confirmed Structure of This compound NMR->Structure IR->Structure MS->Structure

Figure 2: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are as follows:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.10Singlet1HH-4The lone proton on the pyrazole ring, deshielded by the aromatic system.
~4.55Singlet2H-CH₂BrThe methylene protons adjacent to the electronegative bromine atom. Based on data for the chloro-analog.[6]
~3.75Singlet3HN-CH₃The methyl group attached to the nitrogen atom, deshielded by the pyrazole ring.
~2.20Singlet3HC₃-CH₃The methyl group at the C3 position of the pyrazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150C-3The carbon atom at the 3-position of the pyrazole ring, attached to a methyl group.
~140C-5The carbon atom at the 5-position of the pyrazole ring, attached to the bromomethyl group.
~106C-4The carbon atom at the 4-position of the pyrazole ring, bonded to a hydrogen atom.
~36N-CH₃The carbon of the methyl group attached to the nitrogen atom.
~25-CH₂BrThe carbon of the bromomethyl group, shifted downfield due to the attached bromine.
~13C₃-CH₃The carbon of the methyl group at the C3 position.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
1600-1450C=N and C=C stretchPyrazole ring
1250-1020C-N stretch
650-550C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₉BrN₂). Due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[7]

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[8] For this specific molecule, a prominent fragmentation would be the loss of the bromine radical (•Br) to form a stable pyrazolyl-methyl carbocation. Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br).

Predicted m/z Fragment Description
188/190[C₆H₉BrN₂]⁺Molecular ion (M⁺ and M+2)
109[C₆H₉N₂]⁺Loss of •Br
95[C₅H₆N₂]⁺Loss of •CH₂Br

Conclusion

The structure elucidation of this compound is a systematic process that combines a logical synthetic approach with a comprehensive analysis of spectroscopic data. The Wohl-Ziegler bromination of 1,3,5-trimethyl-1H-pyrazole provides an efficient route to this valuable synthetic intermediate. The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous confirmation of its structure. This guide provides the necessary foundational knowledge and practical insights for researchers to confidently synthesize and characterize this important building block for drug discovery and development.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • PubChem. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]

  • Baldy, A., et al. (1985). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.
  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5845-5861.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Chem-Station Int. Ed. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • Vlasyuk, N., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Journal of Thermal Analysis and Calorimetry, 145(2), 537-545.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Spectral Analysis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the structural characterization of this pyrazole derivative. The guide synthesizes fundamental principles of spectroscopy with data from analogous structures to present a robust predictive analysis.

Introduction to this compound

This compound is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous biologically active molecules. The presence of a reactive bromomethyl group at the C5 position makes it a valuable intermediate for further chemical modifications, allowing for the introduction of various functional groups. Accurate structural elucidation through spectroscopic methods is paramount for its use in synthesis and for understanding its chemical behavior.

This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectra of the title compound. The subsequent sections will provide a rationale for the predicted spectral features, grounded in established spectroscopic principles and comparative data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃ (Position 1)3.7 - 3.9Singlet3H
C-CH₃ (Position 3)2.2 - 2.4Singlet3H
C-H (Position 4)6.0 - 6.2Singlet1H
CH₂Br (Position 5)4.5 - 4.7Singlet2H

Causality behind Predicted Chemical Shifts:

  • N-CH₃ (Position 1): The methyl group attached to the nitrogen at position 1 is expected to be deshielded due to the electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atom. Its predicted chemical shift is in the range of 3.7-3.9 ppm.

  • C-CH₃ (Position 3): The methyl group at position 3 is attached to a carbon atom of the aromatic pyrazole ring. It will be less deshielded than the N-methyl group, with a predicted chemical shift around 2.2-2.4 ppm.

  • C-H (Position 4): The single proton on the pyrazole ring at position 4 is in an electron-rich environment and is expected to appear as a singlet in the range of 6.0-6.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • CH₂Br (Position 5): The methylene protons of the bromomethyl group are significantly deshielded due to the strong electron-withdrawing effect of the adjacent bromine atom. This results in a predicted downfield shift to approximately 4.5-4.7 ppm. This signal will also be a singlet as there are no neighboring protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five distinct carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃ (Position 1)35 - 40
C-CH₃ (Position 3)10 - 15
C-4105 - 110
C-3148 - 152
C-5138 - 142
CH₂Br25 - 30

Rationale for Predicted Chemical Shifts:

  • Methyl Carbons (N-CH₃ and C-CH₃): The N-methyl carbon is expected to be more deshielded (35-40 ppm) than the C-methyl carbon (10-15 ppm) due to the direct attachment to the electronegative nitrogen atom.

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The carbon atoms of the pyrazole ring will resonate in the aromatic region. C-3, being adjacent to two nitrogen atoms, will be the most deshielded (148-152 ppm). C-5, attached to the bromomethyl group and a nitrogen atom, will also be significantly deshielded (138-142 ppm). The C-4 carbon is expected to be the most shielded of the ring carbons, appearing around 105-110 ppm.

  • Bromomethyl Carbon (CH₂Br): The carbon of the bromomethyl group will be deshielded by the attached bromine atom and is predicted to have a chemical shift in the range of 25-30 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.[1] HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons that are two or three bonds apart.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions.

Molecular Ion (M⁺):

A key feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have natural abundances of approximately 50.7% and 49.3%, respectively.[2] For this compound (C₆H₉BrN₂), the molecular weights are:

  • [M]⁺ with ⁷⁹Br: 12.01(6) + 1.01(9) + 78.92(1) + 14.01(2) = 203.00 g/mol

  • [M+2]⁺ with ⁸¹Br: 12.01(6) + 1.01(9) + 80.92(1) + 14.01(2) = 205.00 g/mol

Therefore, prominent peaks are expected at m/z 204 and m/z 206 .

Major Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through several key pathways, as illustrated in the diagram below.

Fragmentation M [C₆H₉BrN₂]⁺˙ m/z 204/206 F1 [C₆H₈N₂]⁺˙ m/z 124 M->F1 - Br F2 [C₅H₇N₂]⁺ m/z 95 M->F2 - CH₂Br F3 [C₅H₈N₂]⁺˙ m/z 96 F1->F3 + H

Figure 1: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation:

  • Loss of a Bromine Radical (-Br): A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical. This would result in a fragment ion at m/z 124 ([C₆H₉N₂]⁺).

  • Loss of a Bromomethyl Radical (-CH₂Br): Cleavage of the bond between the pyrazole ring and the bromomethyl group would result in the loss of a bromomethyl radical. This would lead to the formation of a 1,3-dimethyl-1H-pyrazolyl cation at m/z 95 ([C₅H₇N₂]⁺). This is often a stable and prominent fragment for substituted pyrazoles.

  • Other Fragments: Further fragmentation of these primary ions can occur, leading to smaller charged species.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring the mass spectrum of this compound:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, techniques like electrospray ionization (ESI) might be employed, though EI is common for initial structural elucidation of small molecules.

  • Ionization: Use electron ionization (EI) with a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable m/z range (e.g., 40-300) to detect the molecular ion and significant fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The predicted spectra are based on established principles of chemical shifts, coupling constants, and fragmentation patterns, supported by data from analogous pyrazole derivatives. The experimental protocols outlined provide a framework for the successful acquisition and interpretation of actual spectral data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related heterocyclic compounds, facilitating efficient and accurate structural verification.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of Bromomethylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the vast arsenal of pyrazole-based building blocks, bromomethylpyrazoles stand out for their exceptional versatility. The bromomethyl group serves as a highly reactive electrophilic handle, enabling a diverse range of chemical transformations crucial for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the chemical reactivity of the bromomethyl group attached to a pyrazole core. We will dissect the underlying electronic principles governing its reactivity, detail key synthetic transformations with field-tested protocols, and illustrate its strategic application in contemporary drug discovery.

The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery

The pyrazole ring system has garnered significant attention in recent years, with a growing number of FDA-approved drugs incorporating this heterocycle.[2] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties; the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its substitution can modulate lipophilicity, thereby enhancing drug-like properties.[2] Its role as a bioisostere for other aromatic rings or even amide bonds has become a common and effective strategy in medicinal chemistry.[3] The successful application of pyrazole-containing drugs, such as Celecoxib and Crizotinib, across a spectrum of therapeutic areas including inflammation and oncology, underscores the scaffold's importance.[1][4][5]

The ability to strategically functionalize the pyrazole core is paramount to its utility. Bromomethylpyrazoles represent key intermediates in this endeavor, providing a reliable gateway to a multitude of molecular architectures.

Fundamental Reactivity of the Bromomethyl Group

The synthetic utility of a bromomethylpyrazole is rooted in the reactivity of the carbon-bromine (C-Br) bond. This bond is polarized, rendering the methylene carbon electron-deficient (electrophilic) and susceptible to attack by electron-rich species (nucleophiles).[6] The primary reaction pathway for this group is the bimolecular nucleophilic substitution (SN2) reaction.[7]

The SN2 Mechanism: A Concerted Pathway

The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[8][9] This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the C-Br bond simultaneously breaks, resulting in an inversion of stereochemistry at the carbon center (though typically not relevant for the parent bromomethyl group).[8]

SN2_Mechanism

Factors Influencing Reactivity

From field experience, optimizing reactions with bromomethylpyrazoles requires a nuanced understanding of the factors governing the SN2 rate. These are not mere suggestions but critical parameters for success.[10]

  • Substrate Structure: The bromomethyl group is a primary halide, which is ideal for SN2 reactions. Steric hindrance around the reaction center dramatically slows the reaction rate.[8][11] Therefore, bulky substituents adjacent to the bromomethyl group on the pyrazole ring can impede the nucleophile's approach.

  • Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile.[10] Strong, negatively charged nucleophiles (e.g., thiolates, alkoxides) react much faster than neutral ones (e.g., amines, water).

  • Leaving Group Ability: Bromide is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure. This is a key reason for the high reactivity of bromomethyl compounds compared to their chloro- or fluoro- analogs.

  • Solvent Choice: This is a critical, often overlooked, parameter. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are the solvents of choice.[7][10] They solvate the counter-ion of the nucleophile but do not form a tight "solvent cage" around the nucleophile itself, leaving it free and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity and slowing the reaction.[7]

Key Synthetic Transformations

Bromomethylpyrazoles are versatile electrophiles that react with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Reactivity_Overview

O-Alkylation

Reaction with alkoxides or phenoxides provides a straightforward route to pyrazole-containing ethers. These reactions are typically run in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol or phenol in situ.

N-Alkylation

This is one of the most common and valuable applications in drug discovery.[12] Primary and secondary amines, as well as other N-heterocycles (e.g., imidazoles, triazoles), can be readily alkylated to forge new C-N bonds.[12][13] Weaker bases like K₂CO₃ or an excess of the amine itself are often sufficient to neutralize the HBr byproduct. Regioselectivity can be a challenge when alkylating other unsymmetrical heterocycles.[14]

S-Alkylation

Thiols are potent nucleophiles and react readily with bromomethylpyrazoles, often under mild basic conditions, to yield thioethers. This reaction is highly efficient and is a cornerstone of many synthetic strategies.

C-Alkylation

Carbon-based nucleophiles, such as cyanide or enolates, can also displace the bromide. The cyanation reaction, using NaCN or KCN, is particularly useful as it introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Nucleophile TypeExample NucleophileTypical BaseTypical SolventRelative Rate
S-Nucleophile Thiophenol (PhSH)K₂CO₃DMFVery Fast
O-Nucleophile Phenol (PhOH)NaH, K₂CO₃DMF, THFFast
N-Nucleophile PiperidineK₂CO₃, Et₃NAcetonitrileModerate
C-Nucleophile Sodium Cyanide (NaCN)(N/A)DMSO, DMFModerate
N-Nucleophile AnilineK₂CO₃DMFSlow
Table 1: Comparative guide to reaction conditions for nucleophilic substitution on a generic bromomethylpyrazole. Rates are relative and depend heavily on specific substrates and conditions.

Experimental Protocols & Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following methods represent field-proven approaches for the synthesis and subsequent functionalization of bromomethylpyrazoles.

Protocol: Synthesis of 3-Methyl-1-phenyl-4-(bromomethyl)-1H-pyrazole via Radical Bromination

The most common method for synthesizing bromomethyl-substituted aromatics and heterocycles is the Wohl-Ziegler reaction, which involves the radical bromination of a methyl group using N-Bromosuccinimide (NBS).[15] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required.[16]

Materials:

  • 3,4-Dimethyl-1-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethyl-1-phenyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), and BPO (0.05 eq).

  • Solvent Addition: Add anhydrous CCl₄ or MeCN to achieve a concentration of ~0.2 M. Scientist's Note: CCl₄ is traditional but has toxicity concerns; MeCN is a viable alternative.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ (1x), saturated Na₂S₂O₃ (1x) to quench any remaining bromine, and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromomethylpyrazole.

Protocol: N-Alkylation of 4-Aminophenol with a Bromomethylpyrazole

This protocol exemplifies a typical SN2 reaction used to link the pyrazole core to another pharmacologically relevant scaffold.

Materials:

  • 3-Methyl-1-phenyl-4-(bromomethyl)-1H-pyrazole (from 4.1)

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 4-aminophenol (1.1 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.5 eq). Expertise Note: Using finely powdered base increases the surface area and reaction rate. The excess base ensures complete deprotonation and neutralizes the HBr byproduct.

  • Substrate Addition: To this stirring suspension, add a solution of the bromomethylpyrazole (1.0 eq) in a small amount of DMF dropwise at room temperature.

  • Reaction Execution: Stir the reaction at 50-60°C. Monitor the reaction progress by TLC or LC-MS until the starting bromomethylpyrazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by pouring the reaction mixture into cold water, which will often precipitate the crude product.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and air dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography.

Workflow_Alkylation

Conclusion and Future Outlook

Bromomethylpyrazoles are not merely reactive intermediates; they are strategic enablers in the quest for novel therapeutics. Their predictable reactivity via the SN2 pathway allows for the systematic and efficient construction of compound libraries for SAR exploration. The ability to readily couple the pyrazole scaffold to a diverse range of nucleophilic fragments is a powerful tool in the hands of medicinal chemists. As drug discovery continues to evolve, the demand for robust and versatile synthetic building blocks will only increase. The fundamental chemistry of the bromomethylpyrazole, as outlined in this guide, ensures it will remain a relevant and highly utilized tool for the foreseeable future, enabling the synthesis of the next generation of pyrazole-based medicines.[5][17][18]

References

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences. Available at: [Link]

  • What factors affect the SN2 reaction rate? askIITians. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • 7.1b Factors Affecting SN2 Reactions. YouTube. Available at: [Link]

  • NBS: Radical Bromination. YouTube. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. Available at: [Link]

  • Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. PubMed. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. IOSR Journal of Applied Chemistry. Available at: [Link]

  • N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Organic Chemistry Portal. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

  • Nucleophilic Substitution Mechanism. YouTube. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]

  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry of Dimethyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Core – A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, offering a versatile foundation for drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[1] This guide focuses specifically on dimethyl-pyrazole derivatives, a subclass that has demonstrated remarkable potential across diverse therapeutic areas. The strategic placement of two methyl groups on the pyrazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic applications of dimethyl-pyrazole derivatives. We will delve into the mechanistic intricacies, structure-activity relationships (SAR), and key experimental protocols that underpin the exploration of this promising class of compounds.

The Chemistry of Dimethyl-Pyrazoles: Synthesis and Structural Elucidation

The synthetic versatility of the pyrazole core is a key driver of its prevalence in medicinal chemistry. The most common and reliable method for constructing the 1,3- and 3,5-dimethyl-pyrazole scaffold is the Knorr pyrazole synthesis.[2] This involves the cyclocondensation of a β-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product acetylacetone Acetylacetone (β-dicarbonyl) reflux Reflux in Glacial Acetic Acid acetylacetone->reflux hydrazine Hydrazine Hydrate hydrazine->reflux dmp 3,5-Dimethyl-1H-pyrazole reflux->dmp Cyclocondensation

Caption: General synthesis of 3,5-dimethyl-1H-pyrazole via Knorr synthesis.

Subsequent functionalization at various positions of the dimethyl-pyrazole ring allows for the creation of diverse chemical libraries for biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of the synthesized derivatives. For instance, in the 1H-NMR spectrum of 3,5-dimethyl-1H-pyrazole, the two methyl groups typically appear as distinct singlets, and the aromatic proton on the pyrazole ring also presents as a singlet.

Dimethyl-Pyrazoles in Oncology: Targeting Key Signaling Pathways

The application of dimethyl-pyrazole derivatives in cancer therapy is a rapidly evolving field, with many compounds demonstrating potent cytotoxic and antiproliferative activities.[1] A significant focus has been on their role as kinase inhibitors, particularly targeting aberrant signaling pathways that drive tumor growth and survival.

Mechanism of Action: Inhibition of EGFR and the PI3K/AKT/mTOR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are critical for cell proliferation, survival, and angiogenesis.[3][4] Dysregulation of this pathway is a hallmark of many cancers. Dimethyl-pyrazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream effectors.[3][4]

G GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes DMP Dimethyl-pyrazole Derivative DMP->EGFR Inhibits G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces DMP Dimethyl-pyrazole Derivative DMP->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by dimethyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) in Anti-inflammatory Dimethyl-Pyrazoles

The anti-inflammatory activity of dimethyl-pyrazoles is significantly influenced by their structural features:

  • Aryl Substituents: The presence of specific aryl groups at the N1 and C5 positions is often crucial for COX-2 selectivity. For example, a p-sulfonamidophenyl group at the N1 position is a key feature of the selective COX-2 inhibitor celecoxib.

  • Trifluoromethyl Group: The incorporation of a trifluoromethyl group at the C3 position has been shown to enhance COX-2 inhibitory activity and selectivity.

  • Flexibility and Conformation: The overall shape and conformational flexibility of the molecule play a critical role in its ability to fit into the active site of COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. [5][6]The rationale for this model is that the subcutaneous injection of carrageenan, a phlogistic agent, elicits a reproducible inflammatory response characterized by edema, providing a means to assess the efficacy of anti-inflammatory drugs. [5][7] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions for at least one week.

  • Compound Administration: Administer the dimethyl-pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Quantitative Data for Anti-inflammatory Dimethyl-Pyrazoles
Compound IDTargetIC50Reference
Compound F PDE4B1.7 µM[8][9]
Compound G COX-21.50 µM[10][11]
Compound H COX-21.15 µM[10][11]
Compound I COX-216.2 nM[12]
Compound J COX-220.1 nM[12]

Antimicrobial Potential of Dimethyl-Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Dimethyl-pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [13][14]

Mechanism of Action and Structure-Activity Relationship (SAR)

The precise mechanisms of antimicrobial action for many dimethyl-pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

SAR studies have revealed that:

  • Halogen and Nitro Groups: The introduction of halogen atoms (e.g., chlorine, fluorine) or nitro groups on appended phenyl rings can significantly enhance antimicrobial activity.

  • Hydrazone Linkage: The presence of a hydrazone moiety linked to the pyrazole core has been associated with potent antibacterial and antifungal effects.

  • Thiadiazine Moiety: Hybrid molecules incorporating both a dimethyl-pyrazole and a thiadiazine ring have shown remarkable antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16][17]It is a critical parameter for assessing the potency of a new antimicrobial compound. The broth microdilution method is a standard and widely accepted technique for determining MIC values. [15][16] Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the dimethyl-pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data for Antimicrobial Dimethyl-Pyrazoles
Compound IDMicroorganismMIC (µg/mL)Reference
Compound K Bacillus subtilis1[18]
Compound L Bacillus subtilis1[18]
Compound M Bacillus subtilis1[18]
Compound N Staphylococcus aureus64 - 128[13]
Compound O Enterococcus faecalis64 - 128[13]

Neuroprotective Effects of Dimethyl-Pyrazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. There is a growing body of evidence suggesting that dimethyl-pyrazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

Mechanism of Action and Therapeutic Potential

The neuroprotective effects of dimethyl-pyrazoles are often linked to their anti-inflammatory and antioxidant activities. By mitigating neuroinflammation and reducing oxidative stress, these compounds can help protect neurons from damage and death. Some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as IL-6, in microglial cells, which are the primary immune cells of the central nervous system. [19][20]

Experimental Evidence and Future Directions

In vitro studies using cell culture models of neuroinflammation have demonstrated the ability of certain dimethyl-pyrazole derivatives to reduce the expression of inflammatory mediators. [19][20]For example, a study on lipopolysaccharide (LPS)-stimulated BV2 microglial cells showed that a novel pyrazole derivative exhibited a potent anti-inflammatory effect with an IC50 value of 9.562 µM for the suppression of IL-6 expression. [19][20]Further in vivo studies in animal models of neurodegenerative diseases are warranted to fully elucidate the therapeutic potential of these compounds.

Conclusion and Future Perspectives

Dimethyl-pyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the identification of potent lead compounds in oncology, inflammation, infectious diseases, and neuroprotection. The continued exploration of the vast chemical space around the dimethyl-pyrazole scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds great promise for the development of novel and effective therapies for a multitude of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro and in vivo efficacy into clinically successful drug candidates.

References

  • Al-Ghamdi, A. M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(1), 1-18.
  • Al-Ghamdi, A. M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • Özdemir, A., et al. (2021). Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX‐2 Inhibition.
  • Pacific BioLabs. (n.d.). Why You Should be Using the MTT to Test Cytotoxicity?. Retrieved from [Link]

  • Kumar, A., et al. (2025).
  • El-Sayed, M. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Hilal, M., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2416-2421.
  • Kumar, P. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hu, B., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280.
  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]

  • Anup, M., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656.
  • Permatasari, G. W., et al. (2022). A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells.
  • ResearchGate. (n.d.). Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Retrieved from [Link]

  • Georgiev, G. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • Masih, A., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed Central.
  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • Kaygısız, Ö., et al. (2021).
  • Hu, B., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed.
  • El-Sayed, M. A. A., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. PubMed.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(1), 1045-1060.
  • Wang, Y., et al. (2022).
  • Michigan State University. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. Retrieved from [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • Kamal, A. (2025). Carrageenan-induced edema: Significance and symbolism. LinkedIn.
  • PubMed Central. (n.d.).
  • Yakan, H., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057-31070.
  • Yadav, A., et al. (2023).
  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Maccioni, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central.
  • Li, Y., et al. (2024).
  • Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2024).
  • Thangadurai, T. D., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI.
  • PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action.

Sources

Introduction: The Pyrazole Scaffold - A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted 1H-Pyrazoles

The 1H-pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties—acting as both a hydrogen bond donor and acceptor—allow it to mimic interactions of native biomolecules, making it a "privileged scaffold."[1][2] This versatility has led to the incorporation of the pyrazole core into a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the cannabinoid receptor antagonist Rimonabant.[3][4]

The broad spectrum of biological activities associated with pyrazole derivatives, spanning anticancer, anti-inflammatory, antimicrobial, and analgesic properties, continues to drive intense research into novel synthetic methodologies.[1][5][6] The ability to precisely control the substitution pattern on the pyrazole ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing substituted 1H-pyrazoles. It moves beyond a simple recitation of reactions to delve into the mechanistic underpinnings, strategic considerations for experimental design, and practical, field-proven protocols. We will explore classical condensation reactions, modern multicomponent strategies, cycloaddition pathways, and late-stage functionalization techniques, offering a robust toolkit for the contemporary synthetic chemist.

Chapter 1: The Cornerstone of Pyrazole Synthesis: Knorr Condensation and Its Variants

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr Pyrazole Synthesis.[7][8] First reported by Ludwig Knorr in 1883, this acid-catalyzed reaction is valued for its operational simplicity and generally high yields.[7][9]

The Knorr Reaction Mechanism

The reaction proceeds through a well-established pathway. Under acidic conditions, one of the carbonyl groups of the 1,3-dicarbonyl compound is activated by protonation. The more nucleophilic nitrogen of the hydrazine attacks this activated carbonyl, leading to a hemiaminal intermediate that subsequently dehydrates to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group initiates cyclization. A final dehydration step yields the aromatic pyrazole ring.[8][10]

G cluster_0 Knorr Pyrazole Synthesis Mechanism A 1,3-Dicarbonyl + Hydrazine B Protonation & Nucleophilic Attack A->B H+ C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization C->D Tautomerization E Dehydration & Aromatization D->E -H2O F Substituted Pyrazole E->F

Caption: Workflow of the Knorr Pyrazole Synthesis.

Causality and Control: The Regioselectivity Challenge

A critical consideration in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (R-NHNH₂, where R ≠ H). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric pyrazole products.[3][9][11]

The outcome is governed by a delicate interplay of steric and electronic factors:

  • Electronic Effects: The more electrophilic (less electron-rich) carbonyl carbon is generally attacked preferentially by the terminal nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl.

Controlling this regioselectivity is a key challenge. Strategies include using reactants with highly differentiated carbonyl groups (e.g., a ketone vs. an ester) or employing specific reaction conditions (e.g., pH control) that favor one pathway over the other.[12] For instance, the reaction of a β-ketoester with a hydrazine typically begins with the condensation at the more reactive ketone to form a hydrazone, followed by intramolecular substitution at the ester carbonyl to yield a pyrazolone.[13]

Comparison of 1,3-Dicarbonyl Precursors
Precursor TypeR¹, R³Resulting ProductKey Features
1,3-DiketoneAlkyl, ArylAlkyl, ArylSubstituted PyrazoleMost common; potential for regioisomers.[14]
β-KetoesterAlkyl, ArylO-AlkylPyrazoloneHighly reliable; ketone is more reactive than ester.[13]
β-Keto NitrileAlkyl, ArylCNAminopyrazoleThe nitrile group participates in cyclization to form an amino group.[14]
Acetylenic KetonesAlkyl, ArylAlkynylSubstituted PyrazoleReaction proceeds via cyclocondensation, but can also yield regioisomers.[15]
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol is adapted from standard Knorr synthesis procedures.[13][14]

Reagents & Materials:

  • Acetylacetone (1,3-pentanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Standard glassware for reflux

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10 mmol) and ethanol (20 mL).

  • Slowly add phenylhydrazine (10 mmol) to the stirring solution. The reaction is often exothermic.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling.

  • If crystallization does not occur, pour the reaction mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol/water, to obtain the purified 1-phenyl-3,5-dimethylpyrazole.

Chapter 2: Building from Unsaturated Systems: α,β-Unsaturated Carbonyls

An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or enones.[6] This method typically proceeds in two stages: the initial formation of a non-aromatic pyrazoline ring, followed by an oxidation step to achieve the final aromatic pyrazole.[6][15]

Mechanism: A Tale of Two Steps
  • Pyrazoline Formation: The reaction initiates with a nucleophilic attack (Michael-type 1,4-addition) of the hydrazine onto the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the second nitrogen atom and the carbonyl carbon, eliminating a molecule of water to form the 5-membered pyrazoline ring.[16][17]

  • Aromatization: The resulting pyrazoline is not aromatic. Aromatization requires the removal of two hydrogen atoms from the heterocyclic ring. This is accomplished through a separate oxidation step using a variety of oxidizing agents, such as iodine, chloranil, or even air under specific catalytic conditions.[6][11]

G cluster_1 Synthesis from α,β-Unsaturated Ketones Start α,β-Unsaturated Ketone + Hydrazine Michael Michael Addition Start->Michael Cyclize Intramolecular Condensation Michael->Cyclize -H2O Pyrazoline Pyrazoline Intermediate Cyclize->Pyrazoline Oxidize Oxidation Pyrazoline->Oxidize [O] End Substituted Pyrazole Oxidize->End

Caption: General workflow for pyrazole synthesis from enones.

A notable variation involves α,β-unsaturated ketones that possess a leaving group on the β-carbon. In this case, the reaction with hydrazine leads to the formation of a pyrazoline, which can then aromatize by eliminating the leaving group, often without the need for an external oxidant.[15]

Chapter 3: The Power of Pericyclic Chemistry: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a highly efficient and atom-economical method for constructing the pyrazole ring.[2] The most common variant involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a synthetic equivalent (the dipolarophile).[2][18]

Mechanism and Modern Advancements

The core of this reaction is the concerted pericyclic addition of the 1,3-dipole to the π-system of the alkyne. A significant drawback of this method has historically been the need to handle diazo compounds, which are often toxic and potentially explosive.[18]

Modern synthetic chemistry has elegantly overcome this challenge through the in situ generation of diazo compounds. A leading strategy involves the base-mediated decomposition of N-tosylhydrazones, which are stable and easily prepared from aldehydes or ketones.[18][19] This approach allows the transient diazo species to be generated and immediately trapped by the alkyne present in the reaction mixture, obviating the need for its isolation.

G cluster_2 [3+2] Cycloaddition via In Situ Diazo Generation Tosylhydrazone N-Tosylhydrazone Diazo Diazo Compound (in situ) Tosylhydrazone->Diazo Base Base Base (e.g., NaH, DBU) Cycloaddition 1,3-Dipolar Cycloaddition Diazo->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole Pyrazoline Dihydropyrazole Intermediate Aromatization Aromatization (-N2, -TsH)

Caption: In situ generation and cycloaddition of diazo compounds.

This method provides excellent control over regioselectivity, which is dictated by the electronic properties (HOMO-LUMO interactions) of the diazo compound and the alkyne.[18]

Chapter 4: Efficiency by Design: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial parts of all reactants, have emerged as a powerful tool in modern organic synthesis.[5] These reactions are highly valued for their pot, atom, and step economy (PASE), aligning with the principles of green chemistry.[5] Numerous MCRs have been developed for the one-pot synthesis of complex and densely functionalized pyrazoles.[20][21]

Common MCR Strategies for Pyrazole Synthesis

Many MCRs for pyrazoles are sophisticated extensions of the Knorr synthesis, where the 1,3-dicarbonyl or another key intermediate is generated in situ.

Reaction Name/TypeComponentsCatalyst/SolventProduct TypeReference
Four-Component Synthesis Aldehyde, Malononitrile, β-Ketoester, HydrazineOrganic Catalyst (e.g., Sodium Gluconate)Dihydropyrano[2,3-c]pyrazoles[20]
Four-Component Synthesis Phenylhydrazine, Ethyl Acetoacetate, 2-Naphthol, ArylaldehydeCeO₂/SiO₂Fused Pyrazolones[22]
Three-Component Synthesis Aldehyde, β-Ketoester, HydrazineYb(PFO)₃Tetrasubstituted Pyrazoles[3]
Three-Component Synthesis Aryl Glyoxal, Aryl Thioamide, PyrazoloneHFIP (solvent)Pyrazole-linked Thiazoles[23]
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol is a representative example of an MCR strategy.[20]

Reagents & Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ethyl Acetoacetate

  • Hydrazine Hydrate

  • Ethanol (solvent)

  • Piperidine (basic catalyst)

Step-by-Step Methodology:

  • In a 50 mL flask, dissolve the aromatic aldehyde (5 mmol), malononitrile (5 mmol), and ethyl acetoacetate (5 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.5 mmol) to the solution and stir at room temperature for 10-15 minutes. This facilitates the initial Knoevenagel condensation.

  • Add hydrazine hydrate (5 mmol) to the reaction mixture.

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Chapter 5: Modern Frontiers: Cross-Coupling and C-H Functionalization

While classical methods are excellent for building the pyrazole core, the synthesis of derivatives with complex substitution patterns often requires modern transition-metal-catalyzed reactions. These methods allow for the late-stage functionalization of a pre-formed pyrazole ring, a highly valuable strategy in drug discovery programs.[24]

  • Palladium-Catalyzed Cross-Coupling: Dihalogenated pyrazoles serve as versatile scaffolds for introducing different substituents. Site-selective Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be performed sequentially to build unsymmetrically substituted pyrazoles with high precision.[15]

  • Tandem Cross-Coupling/Electrocyclization: A powerful strategy involves the coupling of enol triflates with diazoacetates, which undergoes a tandem catalytic cross-coupling and electrocyclization to afford highly substituted pyrazoles.[25]

  • Direct C-H Functionalization: This cutting-edge approach avoids the need for pre-functionalized starting materials (like halides or triflates). Transition metal catalysts (e.g., Rh, Ru) can activate a C-H bond directly on the pyrazole ring, allowing for the direct introduction of aryl, alkyl, or other functional groups. This offers a more atom- and step-economical route to complex derivatives.[24]

Conclusion and Future Outlook

The synthesis of substituted 1H-pyrazoles has evolved from the foundational Knorr reaction to a sophisticated array of modern synthetic tools. Classical methods remain the workhorses for constructing the basic pyrazole scaffold, while multicomponent reactions offer unparalleled efficiency for creating molecular complexity in a single step. The advent of advanced transition-metal catalysis, particularly in the realm of C-H functionalization, is pushing the boundaries of what is possible, enabling the rapid generation of diverse pyrazole libraries for biological screening.

Future developments will likely focus on enhancing the "green" credentials of these syntheses, with an emphasis on water-based methods, reusable catalysts, and solvent-free conditions.[22] Furthermore, the continued development of highly regioselective and stereoselective methodologies will be crucial for accessing novel chemical space and ultimately discovering the next generation of pyrazole-based therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Shishtawy, R. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
  • Guchhait, S. K., et al. (2020). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
  • Karrouchi, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Kumar, V., & Sharma, A. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(45), 8787-8817.
  • Fustero, S., et al. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.
  • Shaikh, I. A., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry.
  • Saeed, A., et al. (2022).
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.
  • Utrecht University Research Portal. (2015).
  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Unknown. (n.d.). Knorr Pyrazole Synthesis.
  • Padwa, A., et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed.
  • Gomaa, A. M. (2019).
  • Čejková, L., & Van der Eycken, E. V. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
  • Wang, X., et al. (2013). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry.
  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Babinski, D. J., et al. (2011).
  • Kumar, P., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation using 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,3-Dimethylpyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs targeting a wide array of diseases. The N-alkylation of nitrogen-containing heterocycles is a fundamental strategy in drug discovery, allowing for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile.

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole emerges as a highly valuable and versatile reagent for introducing the 1,3-dimethyl-1H-pyrazol-5-ylmethyl moiety onto various nucleophilic scaffolds. This specific substitution pattern is of particular interest as it offers a sterically defined and electronically tuned fragment that can engage in favorable interactions with biological targets. The presence of the two methyl groups on the pyrazole ring can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the molecule. This guide provides a comprehensive overview and a detailed protocol for the effective use of this compound in N-alkylation reactions, aimed at facilitating the synthesis of novel chemical entities for drug discovery and development.

Reaction Mechanism and Scientific Rationale

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation of the Nucleophile: In the case of N-alkylation of a primary or secondary amine, or other N-H containing heterocycles, a base is employed to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base is critical and depends on the pKa of the N-H bond of the substrate. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) for moderately acidic N-H bonds, or stronger bases like sodium hydride (NaH) for less acidic substrates. The use of a suitable base ensures a sufficient concentration of the anionic nucleophile in the reaction mixture to facilitate the subsequent alkylation step.

  • Nucleophilic Attack: The generated nucleophile then attacks the electrophilic methylene carbon of this compound. The bromide ion is a good leaving group, which facilitates this step. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

  • Product Formation: The nucleophilic attack results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the desired N-alkylated product.

The diagram below illustrates the generalized workflow for the N-alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Substrate (e.g., amine) in Solvent base_add Add Base (e.g., K2CO3) reagents->base_add alkylating_agent Add this compound base_add->alkylating_agent heating Heat and Stir (e.g., 60-80 °C) alkylating_agent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation protocol.

Detailed Experimental Protocol: N-Alkylation of a Model Primary Amine

This protocol describes a general procedure for the N-alkylation of a model primary amine with this compound. The conditions provided are a starting point and may require optimization for different substrates.

Materials:

  • Substrate (e.g., aniline)

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the N-alkylation of various nucleophiles with this compound, based on general knowledge of similar reactions. Yields are illustrative and will vary depending on the specific substrate.

Nucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK2CO3DMF80675-90
IndoleNaHDMF25-50480-95
ThiophenolK2CO3Acetonitrile60485-95
BenzylamineK2CO3DMF70870-85

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Insufficiently strong base: If the N-H bond of the substrate is not sufficiently acidic, K2CO3 may not be strong enough for complete deprotonation. Consider using a stronger base such as cesium carbonate (Cs2CO3) or sodium hydride (NaH).

    • Moisture in the reaction: The presence of water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Steric hindrance: Highly hindered substrates may react slower. In such cases, increasing the reaction temperature or using a more polar solvent might be beneficial.

  • Formation of Byproducts:

    • Dialkylation: For primary amines, dialkylation can be a competing reaction. Using a slight excess of the amine or adding the alkylating agent slowly at a lower temperature can help minimize this.

    • Decomposition of the alkylating agent: this compound can be sensitive to high temperatures and prolonged reaction times. Monitor the reaction closely and avoid excessive heating.

  • Difficult Purification:

    • Residual DMF: DMF can be challenging to remove completely. Thorough washing of the organic extracts with water and brine is crucial. For small-scale reactions, lyophilization from a water/dioxane mixture can also be effective.

    • Co-eluting impurities: If the product and starting material have similar polarities, careful optimization of the chromatography eluent system is necessary. A shallow gradient can improve separation.

Visualization of the N-Alkylation Reaction

The following diagram illustrates the chemical transformation during the N-alkylation of a generic primary amine with this compound.

Caption: General reaction scheme for N-alkylation.

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual image links for rendering.

Conclusion

This compound is a potent and versatile electrophile for the introduction of the 1,3-dimethyl-1H-pyrazol-5-ylmethyl group onto a variety of nucleophilic substrates. The N-alkylation protocol described herein provides a robust and adaptable method for the synthesis of novel pyrazole-containing compounds. Careful consideration of the substrate's reactivity, appropriate choice of base and solvent, and diligent reaction monitoring are key to achieving high yields and purity. The resulting N-alkylated pyrazole derivatives are valuable building blocks for the development of new therapeutic agents and other functional materials.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential medicinal agents. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3006. [Link]

Sources

Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[1][2] This guide provides a detailed technical overview and robust protocols for the synthesis of novel pyrazole derivatives using 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole as a versatile and reactive starting material. We will explore the fundamental principles governing its reactivity and provide step-by-step methodologies for its conversion into diverse molecular libraries via nucleophilic substitution reactions. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the discovery of new therapeutic agents.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole and its derivatives are recognized as "privileged structures" in drug discovery, meaning they can bind to multiple, diverse biological targets with high affinity.[1][3] This versatility has led to their incorporation into drugs for treating cancer, inflammation, microbial infections, and hypertension.[4][5] The metabolic stability of the pyrazole ring is a significant factor contributing to its frequent use in newly approved drugs.[1]

The starting material, this compound, is a particularly valuable building block. Its strategic design incorporates a reactive "handle"—the bromomethyl group—attached to a stable, drug-like pyrazole core. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for biological screening.

G cluster_derivatives Diverse Pyrazole Derivatives Library start This compound (Starting Material) n_alk N-Alkylated Derivatives (Amines, Azoles) start->n_alk N-Nucleophiles o_alk O-Alkylated Derivatives (Ethers) start->o_alk O-Nucleophiles s_alk S-Alkylated Derivatives (Thioethers) start->s_alk S-Nucleophiles c_alk C-Alkylated Derivatives (Carbon Nucleophiles) start->c_alk C-Nucleophiles azide Azide Intermediates for 'Click Chemistry' start->azide N3⁻

Figure 1: Synthetic utility of this compound.

Core Directive: Understanding the Reactivity

The synthetic utility of this compound hinges on the high electrophilicity of the methylene carbon atom bonded to the bromine. This reactivity is analogous to that of benzyl bromide and is a direct consequence of the pyrazole ring's electronic properties.

Causality Behind Reactivity:

  • Inductive Effect: The electronegative nitrogen atoms in the pyrazole ring pull electron density away from the bromomethyl group, making the carbon atom electron-deficient and thus a prime target for nucleophiles.

  • Transition State Stabilization: In a typical SN2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. The adjacent pyrazole ring can stabilize this charge-dispersed transition state through its π-system, lowering the activation energy of the reaction.

This inherent reactivity makes the compound an excellent substrate for SN2 reactions with a broad range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.[6][7]

Figure 2: Generalized S_N2 mechanism for nucleophilic substitution.

Experimental Protocols: A Modular Approach

The following protocols are designed as self-validating systems. Successful synthesis relies on the proper choice of base and solvent to facilitate the reaction with the chosen nucleophile. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of Amine Derivatives (N-Alkylation)

This protocol describes the reaction with primary or secondary amines to form pyrazole-containing secondary or tertiary amines, respectively. These are common motifs in pharmacologically active compounds.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the amine nucleophile (1.2 equivalents) in a suitable aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents). The base neutralizes the HBr formed during the reaction, driving it to completion.

  • Substrate Addition: Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative N-Alkylation Reactions

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃MeCN60685-95
MorpholineK₂CO₃DMF50888-96
AnilineDIPEAMeCN701270-80
BenzimidazoleK₂CO₃DMF701080-90
Protocol 3.2: Synthesis of Ether Derivatives (O-Alkylation)

This protocol is ideal for synthesizing aryl ethers by reacting the starting material with various phenols. The resulting compounds are of high interest in medicinal chemistry.

Step-by-Step Methodology:

  • Nucleophile Activation: In a round-bottom flask, dissolve the phenol (1.1 equivalents) in DMF (0.2 M). Add a strong base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents, handle with extreme care). Stir for 20-30 minutes at room temperature to form the phenoxide anion.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3.3: Synthesis of Thioethers (S-Alkylation)

Thiols are excellent nucleophiles and react readily to form thioethers. This protocol is similar to O-alkylation but often proceeds more rapidly and under milder conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the thiol (1.1 equivalents) and this compound (1.0 equivalent) in a solvent like ethanol or MeCN (0.2 M).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in 1-4 hours. Monitor progress by TLC.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 3.1.

Alkylation_Schemes cluster_N N-Alkylation cluster_O O-Alkylation cluster_S S-Alkylation N_start Pyrazole-CH₂Br + R₂NH N_prod Pyrazole-CH₂NR₂ N_start->N_prod Base (K₂CO₃) Solvent (MeCN) O_start Pyrazole-CH₂Br + ArOH O_prod Pyrazole-CH₂OAr O_start->O_prod Base (K₂CO₃) Solvent (DMF) S_start Pyrazole-CH₂Br + RSH S_prod Pyrazole-CH₂SR S_start->S_prod Base (K₂CO₃) Solvent (EtOH)

Figure 3: General schemes for N, O, and S-alkylation reactions.

Protocol 3.4: Advanced Application: Azide Formation and "Click Chemistry"

Converting the bromomethyl group to an azide provides a powerful intermediate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This allows for the efficient coupling of the pyrazole moiety to a wide variety of alkyne-containing molecules.

Part A: Synthesis of 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in DMF or acetone.

  • Azide Addition: Add sodium azide (NaN₃, 1.5 equivalents). Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer contains the desired azide. This product is often used directly in the next step without extensive purification.

Part B: CuAAC "Click" Reaction

  • Reagent Preparation: In a flask, dissolve the alkyne partner (1.0 equivalent) and the crude 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole (1.1 equivalents) in a t-BuOH/H₂O (1:1) mixture.

  • Catalyst Addition: Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Stir vigorously at room temperature for 8-24 hours. The product often precipitates from the reaction mixture.

  • Purification: Collect the solid product by filtration or extract with an organic solvent and purify by column chromatography or recrystallization.

Click_Chemistry_Workflow start Pyrazole-CH₂Br azide Pyrazole-CH₂N₃ (Azide Intermediate) start->azide NaN₃, DMF product Pyrazole-CH₂-Triazole-R (Final Product) azide->product CuSO₄, NaAsc t-BuOH/H₂O alkyne R-C≡CH (Alkyne Partner) alkyne->product

Figure 4: Workflow for synthesis via azide formation and CuAAC reaction.

References

  • Chem Biol Drug Des. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. J. Org. Chem., 88, 2190–2206.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Fesat, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • ResearchGate. (2023). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed. Formal Nucleophilic Substitution of Bromocyclopropanes With Azoles. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

Sources

The Synthetic Versatility of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4] Within the diverse family of pyrazole-based building blocks, 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole emerges as a highly versatile and reactive reagent. Its strategic design, featuring a reactive bromomethyl group appended to a stable, methylated pyrazole core, makes it an exceptional electrophile for the introduction of the 1,3-dimethyl-1H-pyrazol-5-ylmethyl moiety into a variety of molecular frameworks.

This technical guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis. We will delve into the causality behind experimental choices for key transformations, including N-alkylation, O-alkylation, and C-alkylation reactions. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the lability of the carbon-bromine bond. The electron-rich nature of the pyrazole ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This reactivity profile enables its use in a variety of SN2-type reactions.

The choice of base and solvent is critical in modulating the reactivity of the nucleophile and influencing the outcome of the reaction. For instance, in the N-alkylation of heterocyclic amines, a non-nucleophilic base is often preferred to deprotonate the amine without competing for the electrophilic center of the pyrazole reagent. The polarity of the solvent can also play a significant role in reaction rates and, in some cases, regioselectivity.

Application in Multi-Step Synthesis: Detailed Protocols and Methodologies

N-Alkylation of Heterocyclic Amines: Accessing Key Pharmacophores

The introduction of the 1,3-dimethyl-1H-pyrazol-5-ylmethyl group onto nitrogen-containing heterocycles is a common strategy in the synthesis of bioactive molecules, particularly kinase inhibitors.[5] The pyrazole moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding site of various kinases.

Indazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals.[6][7] The regioselective N-alkylation of the indazole nucleus is a key synthetic challenge, as reactions can occur at either the N1 or N2 position.[6] The following protocol provides a general method for the N-alkylation of indazole, which often favors the thermodynamically more stable N1-substituted product.

Experimental Protocol:

  • To a solution of indazole (1.0 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-indazole.

Data Presentation: Representative Yields for N-Alkylation of Heterocycles

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
IndazoleNaHDMFrt1875-85
ImidazoleK₂CO₃Acetonitrile601280-90
BenzimidazoleCs₂CO₃DMF80885-95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization: Workflow for N-Alkylation of Heterocycles

N_Alkylation_Workflow Start Start Substrate Heterocyclic Amine (e.g., Indazole) Start->Substrate Reaction Reaction Mixture Substrate->Reaction Reagent This compound Reagent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of heterocyclic amines.

O-Alkylation of Phenols: Synthesis of Aryl Ethers

The formation of aryl ethers via O-alkylation of phenols is a fundamental transformation in organic synthesis. This compound can be effectively employed for the synthesis of pyrazolyl-methyl-aryl ethers, which are of interest in materials science and as intermediates in the synthesis of more complex molecules.

This protocol describes the O-alkylation of a representative electron-rich phenol.

Experimental Protocol:

  • To a solution of 4-methoxyphenol (1.0 mmol, 1.0 eq.) in anhydrous acetone (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 5 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M sodium hydroxide solution (2 x 15 mL) to remove any unreacted phenol, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-((4-methoxyphenoxy)methyl)-3,5-dimethyl-1H-pyrazole.

Visualization: Reaction Scheme for O-Alkylation of Phenol

O_Alkylation_Scheme cluster_conditions Conditions Phenol Ar-OH Product Ar-O-CH₂-Pyrazole Phenol->Product + Reagent Br-CH₂-Pyrazole Reagent->Product + Base K₂CO₃ Solvent Acetone, Reflux cluster_reactants cluster_reactants cluster_product cluster_product cluster_reactants->cluster_product

Caption: General reaction scheme for the O-alkylation of phenols.

C-Alkylation of Active Methylene Compounds

While less common, this compound can also serve as an electrophile in C-alkylation reactions with soft carbon nucleophiles, such as enolates derived from active methylene compounds. This provides a route to molecules with a carbon-carbon bond linkage to the pyrazole moiety.

This protocol outlines a general procedure for the C-alkylation of a classic active methylene compound.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol, 1.1 eq.) in anhydrous ethanol (5 mL) at 0 °C.

  • Once all the sodium has reacted, add diethyl malonate (1.0 mmol, 1.0 eq.) dropwise to the sodium ethoxide solution at 0 °C.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous ethanol (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and diethyl ether (30 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)malonate.

Spectroscopic Characterization of Products

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized products.

¹H NMR Spectroscopy: The most characteristic signal for the successful incorporation of the 1,3-dimethyl-1H-pyrazol-5-ylmethyl moiety is the appearance of a singlet for the methylene protons (-CH₂-) typically in the range of δ 4.5-5.5 ppm. The two methyl groups on the pyrazole ring will appear as sharp singlets, and the proton on the C4 position of the pyrazole ring will be a singlet around δ 6.0 ppm.[8]

¹³C NMR Spectroscopy: The methylene carbon will typically resonate in the range of δ 45-55 ppm. The carbons of the pyrazole ring will have characteristic shifts, providing further confirmation of the structure.

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the product, confirming the successful alkylation.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. As a brominated organic compound, it should be considered as a potential lachrymator and irritant. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal reagent for introducing the 1,3-dimethyl-1H-pyrazol-5-ylmethyl moiety into a wide array of molecules. The protocols and insights provided in this guide are intended to facilitate its effective use in the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles of its reactivity and carefully controlling reaction conditions, researchers can unlock the full synthetic potential of this important pyrazole derivative.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Liang, Z. P., & Li, J. (2011). Synthesis and Structural Characterization of N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[9][9][10]hept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 23(2), 685.

  • O'Neill, P. A., Cleator, E., & Southern, J. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26863-26873.
  • Takahashi, K., Yamauchi, M., & Ogura, K. (1987). A new synthesis of indazoles. Chemical & Pharmaceutical Bulletin, 35(3), 1248-1251.
  • Wei, L., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical biology & drug design, 91(6), 1113-1124.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Abu Safieh, K. A., Al-Masri, F. S., Ayoub, M. T., El-Abadelah, M. M., & Voelter, W. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Faria, J. V., et al. (2017).
  • Google Patents. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN112079781B.
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2830.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 194-205.
  • ResearchGate. (2025).
  • MDPI. (2022).
  • MDPI. (2024). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 29(3), 643.
  • Poczopko, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.
  • STM Journals. (2023). Design, Synthesis, And Spectroscopic Elucidation Of 3-Methyl-1-Phenylpyrazol-5-One: A Cheminformatics-Aided Approach To Heterocyclic Drug Scaffolds.
  • To Chemistry Journal. (2020). Part –V: Utilities of Active Methylene Compounds in the Synthesis of Some Azaheterocyclic Systems. To Chemistry Journal, 7.
  • ResearchGate. (2013). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
  • NIH. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19301-19310.
  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1083.
  • NIH. (2018).
  • MDPI. (2018).
  • Frontiers Media S.A. (2017).
  • NIH. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124.
  • OUCI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.

Sources

Application Note & Protocol: High-Purity Isolation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole from a crude synthetic reaction mixture using automated flash column chromatography. As a key building block in pharmaceutical synthesis, the purity of this reagent is critical for downstream success. This guide outlines a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to a scalable flash chromatography protocol. It addresses common challenges, potential impurities, and critical safety considerations associated with handling this reactive bromomethyl compound. The methodologies described herein are designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification strategy.

Introduction: The Significance of Purity

This compound is a valuable heterocyclic intermediate, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The bromomethyl group serves as a highly reactive electrophilic handle, enabling the facile introduction of the dimethyl-pyrazole moiety onto various nucleophilic scaffolds. Pyrazole derivatives are a cornerstone in medicinal chemistry, with compounds containing this core exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The efficacy and safety of any subsequently synthesized compound are directly dependent on the purity of the starting materials. Impurities from the synthesis of this compound, such as unreacted starting materials, over-brominated species, or degradation products, can lead to unwanted side reactions, complex downstream purification challenges, and compromised biological activity of the final product. Therefore, a validated and efficient purification method is not merely a procedural step but a critical quality control point in the drug development workflow. This document provides the scientific rationale and a step-by-step protocol for achieving >97% purity of the target compound.

Pre-Purification: Crude Reaction Work-up

Prior to chromatographic purification, a proper aqueous work-up is essential to remove inorganic salts, highly polar starting materials, and acidic or basic byproducts. The choice of work-up procedure is contingent on the specific synthetic route employed. A general protocol, adaptable to many common syntheses, is provided below.

Protocol 2.1: General Aqueous Work-up

  • Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Extraction: Dilute the crude mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Water (H₂O) to remove water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil or solid.

Causality: The sequential washing steps are critical. The bicarbonate wash removes acidic impurities that could otherwise streak on the silica column. The brine wash minimizes the water content in the organic phase, which is crucial for obtaining a concentrated crude product suitable for "dry loading" onto the chromatography column.[2][3]

Method Development: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for developing the optimal mobile phase for flash chromatography. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the product.

Protocol 3.1: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated TLC plates.[4]

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like ethyl acetate or DCM.

  • Spotting: Using a capillary tube, spot the dissolved crude product onto the TLC plate baseline.

  • Elution: Develop the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[5][6][7][8]

    • Test Solvent Systems (Hexane:EtOAc, v/v): 9:1, 4:1, 7:3.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).[4][7] Circle the spots with a pencil. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain if impurities are not UV-active.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Example TLC Data for Method Optimization

TrialMobile Phase (Hexane:EtOAc)Product RfImpurity 1 Rf (e.g., Starting Material)Impurity 2 Rf (e.g., Polar Byproduct)Assessment
19:10.550.650.10Poor separation from non-polar impurity.
27:30.300.450.05Optimal. Good separation and ideal Rf.
31:10.150.250.02Rf too low; long elution time expected.

Expert Insight: An Rf value around 0.3 is often considered the "sweet spot" for translating a TLC separation to a flash column. This value typically corresponds to an elution volume of 3-4 column volumes (CV), providing an efficient balance between resolution and purification time.

Purification: Automated Flash Chromatography Protocol

Automated flash chromatography offers superior resolution, speed, and reproducibility compared to manual gravity columns. The protocol below assumes the use of a standard flash chromatography system with UV detection.

Diagram 1: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC TLC Method Development (Hexane:EtOAc 7:3) Run Run Gradient Elution (0-100% B over 20 CV) TLC->Run Optimal Conditions Crude Crude Product Crude->TLC Adsorb Adsorb Crude onto Silica Gel Crude->Adsorb Load Dry Load Sample Cartridge Adsorb->Load Column Select & Equilibrate Silica Gel Column Column->Run Load->Run Detect Monitor Elution (UV 254 nm) Run->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Final Yield Pure Product (>97% Purity) Evap->Final

Caption: Workflow for the purification of this compound.

Protocol 4.1: Flash Chromatography Purification

  • Column Selection: Select a pre-packed silica gel column (e.g., 40-63 µm particle size). The column size should be chosen based on the amount of crude material (typically a 1:40 to 1:100 ratio of crude mass to silica mass).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

    • Load this powder into an empty sample cartridge.

    • Causality: Dry loading prevents solvent from the sample injection from disrupting the column equilibration, leading to sharper peaks and better separation, especially for compounds with limited solubility in the initial mobile phase.

  • System Setup and Elution:

    • Solvent A: Hexane (or Petroleum Ether)

    • Solvent B: Ethyl Acetate

    • Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).

    • Detection: UV at 254 nm.

    • Equilibration: Equilibrate the column with 100% Solvent A for at least 2 column volumes (CV).

    • Gradient:

      • 0-2 CV: 100% Solvent A (Isocratic hold to elute very non-polar impurities).

      • 2-15 CV: Linear gradient from 0% to 40% Solvent B in A.

      • 15-20 CV: 40% Solvent B (Isocratic hold to ensure product elution).

      • 20-22 CV: 100% Solvent B (Column wash).

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the TLC method developed in Protocol 3.1.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

    • Determine the final mass and calculate the yield. Confirm purity by NMR or LC-MS.

Table 2: Summary of Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective, and provides good resolution for a wide range of compounds.
Mobile Phase A HexaneNon-polar solvent for effective separation of pyrazole derivatives.
Mobile Phase B Ethyl AcetatePolar modifier to control the elution of the target compound and impurities.
Loading Method Dry LoadingEnsures optimal peak shape and resolution.
Detection UV, 254 nmThe pyrazole ring is UV-active, allowing for reliable peak detection.
Elution Profile Linear Gradient (0-40% B)Provides a robust separation of the product from both less polar and more polar impurities.

Troubleshooting Guide

Diagram 2: Troubleshooting Logic

G start Problem p1 Poor Separation Product co-elutes with impurity start->p1 p2 Product Not Eluting No peak observed or high backpressure start->p2 p3 Low Yield Significant product loss start->p3 s1 Solution Flatten the gradient (e.g., 0-20% B over 20 CV) Try a different solvent system (e.g., DCM/Methanol) Check sample load amount (overloading) p1->s1:f0 If R f values are too close p1->s1:f1 If separation is poor in Hex/EtOAc p1->s1:f2 If peaks are broad/tailing s2 Solution Increase gradient strength (e.g., up to 100% B) Check for precipitation on column (solubility issue) Confirm product stability on silica p2->s2:f0 If product is highly polar p2->s2:f1 If backpressure spikes after loading p2->s2:f2 If TLC shows degradation s3 Solution Analyze all fractions for streaked product Check for irreversible adsorption on silica Assess stability of crude product p3->s3:f0 If product peak shows severe tailing p3->s3:f1 If mass balance is low with no obvious side-fractions p3->s3:f2 If crude material is old or improperly stored

Caption: A logical guide for troubleshooting common flash chromatography issues.

Safety & Handling

This compound and similar brominated heterocyclic compounds are reactive and require careful handling.

  • Hazard Identification: This compound should be treated as a corrosive, toxic, and lachrymatory substance. It is a potential alkylating agent.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques.[2]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn.

    • Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of generating dust or aerosols, use a particle respirator.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2][9] Avoid formation of dust. After handling, wash hands and any exposed skin thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C, and the material may be light-sensitive.[2]

  • Spill & Disposal: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect in a suitable, closed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.[2][10][11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By following the systematic approach of TLC-based method development and translating it to an optimized automated flash chromatography gradient, researchers can consistently achieve high purity of this critical building block. Adherence to the detailed work-up, purification, and safety protocols will ensure a reproducible and safe process, facilitating the advancement of drug discovery and development projects.

References

  • Angene Chemical. (2025, August 1). Safety Data Sheet for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Angene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Hao, W., et al. (n.d.). Sequential Regioselective Arylation of Pyrazolones with Diaryliodonium Salts - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Kumar, D., et al. (2020). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 5(32), 20436–20451. Retrieved from [Link]

  • Li, G., et al. (n.d.). Aryl Pyrazoles from Photocatalytic Cycloadditions of Arenediazonium - Supporting Information. Georg Thieme Verlag. Retrieved from [Link]

  • Reddy, T. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Supporting Information for Visible-Light-Promoted Tandem Radical Cyclization/Giese Addition Reaction of 1,7-Enynes with Alkyl Iodides. The Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita−Baylis−Hillman carbonates. RSC Advances, 5, 87653-87659. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(1), 1269-1281. Retrieved from [Link]

Sources

scale-up synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. The described two-step synthetic strategy emphasizes safety, efficiency, and scalability, beginning with the formation of the alcohol intermediate, 1,3-dimethyl-5-(hydroxymethyl)-1H-pyrazole, followed by a robust bromination protocol using phosphorus tribromide (PBr₃). This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, critical safety considerations for handling hazardous reagents, and the scientific rationale behind the chosen methodology to ensure a reproducible and safe scale-up.

Introduction and Strategic Rationale

This compound is a valuable intermediate widely utilized in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive bromomethyl group and a stable pyrazole core, allows for diverse downstream modifications, making it a staple in the development of new active pharmaceutical ingredients (APIs) and other fine chemicals. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

A successful and safe scale-up synthesis requires a departure from bench-scale procedures that may not be viable at larger quantities. This protocol adopts a two-step approach for maximal control and purity:

  • Synthesis of the Alcohol Precursor: The initial step involves the synthesis of 1,3-dimethyl-5-(hydroxymethyl)-1H-pyrazole. This stable, crystalline solid is easier to purify and handle than potential upstream intermediates, ensuring that high-purity material enters the final, more hazardous bromination step.

  • Controlled Bromination: The conversion of the hydroxymethyl group to a bromomethyl group is achieved using phosphorus tribromide (PBr₃). This reagent is chosen for its high efficiency and cost-effectiveness in large-scale operations. However, PBr₃ is a highly corrosive and water-reactive substance, necessitating stringent safety protocols and controlled reaction conditions, which are detailed extensively in this note.[2][3]

This strategy is designed to mitigate the risks associated with exothermic reactions and hazardous materials while maximizing yield and product quality, making it suitable for kilogram-scale production.

Synthetic Workflow Overview

The overall process is a two-step synthesis starting from the formation of the pyrazole ring, followed by the functional group transformation of the alcohol to the desired bromide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination (Scale-Up) start Hydrazine & 1,3-Dicarbonyl Compound precursor 1,3-Dimethyl-5-(hydroxymethyl)-1H-pyrazole start->precursor Cyclocondensation bromination Bromination with PBr₃ precursor->bromination product This compound bromination->product Workup & Purification

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

PART A: Synthesis of 1,3-Dimethyl-5-(hydroxymethyl)-1H-pyrazole (Precursor)

This procedure outlines the synthesis of the alcohol precursor. The reaction involves the cyclocondensation of a suitable β-ketoester with methylhydrazine.

Materials & Equipment:

  • Methylhydrazine

  • Ethyl 4-hydroxy-3-oxobutanoate (or similar precursor)

  • Ethanol

  • Reaction vessel with mechanical stirrer, condenser, and temperature probe

  • Rotary evaporator

Procedure:

  • To a solution of methylhydrazine (1.0 eq) in ethanol, add ethyl 4-hydroxy-3-oxobutanoate (1.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 1,3-dimethyl-5-(hydroxymethyl)-1H-pyrazole as a crystalline solid.[4]

PART B: Scale-Up Synthesis of this compound

This protocol details the conversion of the alcohol precursor to the final product on a 100g scale. Extreme caution must be exercised when handling phosphorus tribromide.

Materials & Equipment:

  • 1,3-Dimethyl-5-(hydroxymethyl)-1H-pyrazole (100 g, 0.793 mol)

  • Phosphorus tribromide (PBr₃) (85.8 g, 0.317 mol, 0.4 eq)

  • Dichloromethane (DCM), anhydrous (1 L)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Ice bath

  • Rotary evaporator

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Precursor & DCM B Inert with N₂ A->B C Cool to 0°C B->C D Slowly Add PBr₃ (maintain T < 5°C) C->D E Warm to RT D->E F Stir 2-4h (Monitor by TLC) E->F G Careful Quench on Ice/NaHCO₃(aq) F->G H Extract with DCM G->H I Wash & Dry H->I J Concentrate & Purify I->J

Caption: Step-by-step experimental workflow for the bromination stage.

Procedure:

  • Reaction Setup: Charge the 2L flask with 1,3-dimethyl-5-(hydroxymethyl)-1H-pyrazole (100 g, 0.793 mol) and anhydrous dichloromethane (1 L). Begin mechanical stirring to dissolve the solid.

  • Inerting and Cooling: Purge the flask with dry nitrogen. Cool the resulting solution to 0°C using an ice bath.

  • Reagent Addition: Charge the dropping funnel with phosphorus tribromide (85.8 g, 0.317 mol). Add the PBr₃ dropwise to the cooled solution over a period of 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 5°C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting material).

  • Quenching: Prepare a separate large vessel containing a vigorously stirred mixture of crushed ice (1 kg) and saturated sodium bicarbonate solution (1 L). Slowly and carefully pour the reaction mixture into the quenching solution. This process is highly exothermic and will release HBr gas; ensure it is performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 200 mL).

  • Washing and Drying: Combine all organic layers and wash them sequentially with saturated NaHCO₃ solution (200 mL) and brine (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Key Process Parameters and Data

ParameterValue/ConditionRationale
Precursor 1,3-Dimethyl-5-(hydroxymethyl)-1H-pyrazoleStable, purifiable solid ensuring high-quality input.
Brominating Agent Phosphorus Tribromide (PBr₃)High reactivity and efficiency for converting primary alcohols.
Molar Ratio PBr₃ : Alcohol ≈ 0.4 : 1A slight excess of PBr₃ ensures complete conversion. Stoichiometrically, 1/3 equivalent is needed.
Solvent Dichloromethane (DCM), anhydrousInert, good solubility for reactants, low boiling point for easy removal. Anhydrous conditions are critical.[3]
Addition Temp. 0°C to 5°CEssential for controlling the highly exothermic reaction with PBr₃. Prevents byproduct formation and ensures safety.
Reaction Temp. Room TemperatureAllows the reaction to proceed to completion after the initial controlled exotherm.
Workup Slow quench on ice/NaHCO₃Neutralizes excess PBr₃ and acidic byproducts (HBr, phosphorous acid) safely.
Expected Yield 80-90%Typical yield for this transformation under controlled conditions.

Critical Safety Considerations

Scaling up this synthesis introduces significant safety challenges, primarily associated with the handling of phosphorus tribromide.

  • Phosphorus Tribromide (PBr₃) Hazards:

    • Corrosivity: PBr₃ causes severe skin burns and eye damage upon contact.[2][3]

    • Toxicity: Inhalation may cause respiratory irritation.[3][5]

    • Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[2][3] This reaction is highly exothermic.

  • Required Personal Protective Equipment (PPE):

    • Wear chemical splash goggles and a face shield.[6][7]

    • Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Consult a glove compatibility chart.[5][6]

    • Use a flame-retardant lab coat and closed-toe shoes.

    • All operations must be conducted in a certified, high-performance chemical fume hood.[7]

  • Handling and Storage:

    • Store PBr₃ in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from water and alcohols.[3][6]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[6][7]

  • Waste Disposal:

    • Never dispose of PBr₃ directly. Unused or excess PBr₃ must be quenched carefully by a trained professional, typically by slow addition to a stirred, cooled solution of sodium bicarbonate or lime slurry.

    • All waste materials must be disposed of in accordance with local, state, and federal regulations.[2][3]

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS TRIBROMIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

  • Sener, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmacy and Pharmaceutical Sciences, 21(1s), 1-24.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

Application and Protocol Guide: Synthesis of Bio-active Scaffolds via Nucleophilic Substitution of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence is due to its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with biological targets.[2][3] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][4] The N-alkylated pyrazole motif, in particular, is a key feature in many advanced drug candidates.[5]

This application note provides a comprehensive guide to the synthesis of 5-aminomethyl-1,3-dimethyl-1H-pyrazole derivatives through the nucleophilic substitution reaction of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole with a range of primary and secondary amine nucleophiles. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss critical process parameters that ensure high-yield, selective, and reproducible outcomes. This guide is intended for researchers and professionals in drug discovery and development who are looking to leverage this versatile chemistry for the creation of novel molecular entities.

Mechanistic Insights: The SN2 Pathway

The reaction of this compound with amine nucleophiles proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This concerted process involves the amine's lone pair of electrons attacking the electrophilic methylene carbon, concurrently with the departure of the bromide leaving group.

The rate of this reaction is dependent on the concentration of both the pyrazole substrate and the amine nucleophile.[8][9] The choice of solvent, base, and reaction temperature are critical parameters that can be modulated to optimize the reaction rate and minimize side reactions. A non-protic, polar solvent such as acetonitrile or dimethylformamide (DMF) is typically employed to solvate the reactants and facilitate the substitution process. An inorganic base, most commonly potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation and deactivation of the amine nucleophile.

Figure 1: General SN2 reaction mechanism.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the reaction of this compound with representative secondary and primary amine nucleophiles.

Protocol 1: Synthesis of 1,3-Dimethyl-5-((piperidin-1-yl)methyl)-1H-pyrazole

This protocol details the reaction with a cyclic secondary amine, piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,3-dimethyl-5-((piperidin-1-yl)methyl)-1H-pyrazole.

Protocol 2: Synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

This protocol outlines the reaction with a primary amine, benzylamine. A key consideration here is the potential for overalkylation.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (15 mL/mmol of substrate).

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Slowly add benzylamine (1.1 eq) to the stirred suspension at room temperature.

  • Heat the mixture to 60°C and maintain for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into deionized water and extract with dichloromethane (3 x volume of DMF).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue via silica gel column chromatography to isolate the mono-alkylated product.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for various amine nucleophiles.

Amine NucleophileStoichiometry (Amine:Substrate)Base (eq)SolventTemperature (°C)Typical Yield (%)
Piperidine1.2 : 1K₂CO₃ (2.0)Acetonitrile8285-95
Morpholine1.2 : 1K₂CO₃ (2.0)Acetonitrile8280-90
Pyrrolidine1.2 : 1K₂CO₃ (2.0)Acetonitrile8288-96
Benzylamine1.1 : 1K₂CO₃ (3.0)DMF6065-75
Aniline1.5 : 1K₂CO₃ (3.0)DMF8050-65

*Yields for primary amines can be variable due to the potential for overalkylation.

Workflow and Logic Diagrams

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve substrate in solvent - Add base and amine start->reaction_setup reaction_progress Reaction Monitoring: - Heat to desired temperature - Monitor by TLC reaction_setup->reaction_progress workup Aqueous Work-up: - Filter solids - Extraction and washing reaction_progress->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Figure 2: A generalized experimental workflow.

Causality and Experimental Choices

  • Choice of Base: Potassium carbonate is a mild, inexpensive, and effective base for this transformation. Its heterogeneous nature in acetonitrile simplifies removal by filtration. For less reactive amines, a stronger base or a different solvent system might be considered.

  • Solvent Selection: Acetonitrile is an excellent choice for many SN2 reactions due to its polarity and aprotic nature. DMF can be used for less soluble reactants or when higher temperatures are required.

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature should be determined empirically for each amine nucleophile.

  • Managing Overalkylation with Primary Amines: Primary amines, once mono-alkylated, can react further with the bromomethyl pyrazole to form a tertiary amine. To mitigate this, a slight excess of the primary amine is used, and the reaction is carefully monitored to stop it after the formation of the desired secondary amine.

Self-Validating Systems: In-Process Controls

To ensure the integrity of the protocol, the following in-process controls are essential:

  • TLC Monitoring: Regular TLC analysis is crucial to track the consumption of the starting material and the formation of the product. This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts from prolonged reaction times.

  • Characterization of Intermediates and Final Products: Full characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry is necessary to confirm its identity and purity.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a diverse range of 5-aminomethyl-1,3-dimethyl-1H-pyrazole derivatives. These compounds are valuable building blocks in drug discovery, and the protocols outlined in this application note provide a solid foundation for their efficient and reproducible synthesis. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can confidently employ this chemistry to generate novel molecular entities with therapeutic potential.

References

Sources

Preparation of Pyrazole-Containing Scaffolds for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged position in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets. This has led to the successful development of a wide array of FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and anticoagulants like apixaban.[1][2][3] The metabolic stability of the pyrazole ring, coupled with its ability to be readily functionalized, makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening.[4]

This comprehensive guide provides an in-depth exploration of the key synthetic strategies for accessing pyrazole-containing scaffolds. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into overcoming common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their quest for novel therapeutics.

Core Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole core can be broadly categorized into several key synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

The Knorr/Paal-Knorr Synthesis: A Classic and Robust Approach

First reported in 1883, the Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[5][6] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][8]

Causality Behind Experimental Choices: This acid-catalyzed reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][9] The choice of acid catalyst (often acetic acid) is crucial to facilitate the initial condensation without promoting unwanted side reactions. The solvent, typically an alcohol like ethanol or propanol, is selected for its ability to solubilize the reactants and facilitate heating under reflux.

Diagram of the Knorr Pyrazole Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation dicarbonyl 1,3-Dicarbonyl Compound mixing Mix in Solvent (e.g., Ethanol) dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing catalyst Add Acid Catalyst (e.g., Acetic Acid) mixing->catalyst reflux Heat under Reflux catalyst->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to RT monitoring->cool precipitate Precipitate in Water cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry Product wash->dry pyrazole_product pyrazole_product dry->pyrazole_product Final Pyrazole Product

Caption: Workflow for Knorr Pyrazole Synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-(4-methylphenyl)-1H-pyrazole

This protocol details the synthesis of a celecoxib analogue, demonstrating a practical application of the Knorr synthesis.

Materials:

  • 1-(p-tolyl)-1,3-butanedione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(p-tolyl)-1,3-butanedione (1.0 eq) and ethanol (10 mL per gram of dicarbonyl).

  • Stir the mixture to dissolve the dicarbonyl compound.

  • Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1-phenyl-3-methyl-5-(4-methylphenyl)-1H-pyrazole.[10][11]

Characterization Data (Expected):

  • 1H NMR: Resonances corresponding to the aromatic protons, the pyrazole proton, and the methyl groups.

  • 13C NMR: Signals for the aromatic carbons, pyrazole ring carbons, and methyl carbons.

  • MS (ESI+): A peak corresponding to [M+H]+.

Controlling Regioselectivity: A significant challenge when using unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the cyclization.[12] The outcome is influenced by the electronic and steric nature of the substituents on both reactants. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to dramatically improve regioselectivity in favor of one isomer.[13]

1,3-Dipolar Cycloaddition: A Convergent and Versatile Route

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and convergent method for constructing the pyrazole core.[14] A common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[15][16]

Causality Behind Experimental Choices: This reaction is often thermally initiated and can proceed without a catalyst, particularly with electron-deficient diazo compounds.[16] The regioselectivity is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition.[3] The in situ generation of diazo compounds from precursors like tosylhydrazones is often preferred to avoid handling these potentially hazardous reagents.

Diagram of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:

G cluster_reactants Reactants cluster_reaction Cycloaddition cluster_workup Work-up diazo Diazo Compound (or precursor) mix_heat Mix in Solvent & Heat diazo->mix_heat alkyne Alkyne (Dipolarophile) alkyne->mix_heat cycloaddition [3+2] Cycloaddition mix_heat->cycloaddition evaporation Solvent Evaporation cycloaddition->evaporation purification Purification (e.g., Chromatography) evaporation->purification final_product final_product purification->final_product Pyrazole Product

Caption: General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Protocol 2: Synthesis of Ethyl 5-Phenyl-1H-pyrazole-3-carboxylate via 1,3-Dipolar Cycloaddition

Materials:

  • Ethyl diazoacetate (EDA)

  • Phenylacetylene

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetylene (1.0 eq) in dry toluene.

  • Add ethyl diazoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[17]

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure pyrazole.

Characterization Data (Expected):

  • 1H NMR: Signals for the phenyl protons, the pyrazole proton, and the ethyl ester group (a quartet and a triplet).

  • IR: Characteristic peaks for the N-H stretch, C=O stretch of the ester, and aromatic C-H stretches.

  • MS (ESI+): A peak corresponding to [M+H]+.

Multicomponent Reactions (MCRs): Efficiency and Diversity in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules like pyrazoles.[18][19]

Causality Behind Experimental Choices: MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl, which then undergoes cyclization with a hydrazine.[9][20] The choice of catalyst, often a Lewis acid or an organocatalyst, is critical for promoting the initial condensation or addition steps. Green solvents like water or ethanol are increasingly being used to improve the environmental footprint of these reactions.[11][18]

Protocol 3: Three-Component Synthesis of a Polysubstituted Pyrazole

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Active Methylene Compound (e.g., Ethyl acetoacetate) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Catalyst (e.g., a few drops of piperidine or acetic acid)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), and ethanol.

  • Add a catalytic amount of piperidine or acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure polysubstituted pyrazole.[9]

Late-Stage Functionalization: Diversifying the Pyrazole Core

Once the pyrazole core is constructed, late-stage functionalization is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for this purpose.[21][22]

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction enables the formation of C-C bonds between a halogenated pyrazole (typically bromo- or iodo-substituted) and a boronic acid or ester.[15] The choice of palladium catalyst and ligand is crucial for achieving high yields and tolerating a wide range of functional groups. The base (e.g., potassium carbonate, cesium carbonate) is required to activate the boronic acid for transmetalation to the palladium center. The regioselectivity of the initial halogenation of the pyrazole ring is a key consideration and can often be controlled by the choice of directing group or reaction conditions.[13][19]

Protocol 4: Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole

Materials:

  • 4-Bromo-1H-pyrazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a Schlenk flask, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-arylpyrazole.[23]

Data Presentation: Comparative Analysis of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Knorr Synthesis Cyclocondensation of 1,3-dicarbonyls and hydrazines.Simple, robust, readily available starting materials.Regioselectivity can be an issue with unsymmetrical dicarbonyls.60-95%
1,3-Dipolar Cycloaddition [3+2] cycloaddition of diazo compounds and alkynes/alkenes.High convergence, good for specific substitution patterns.Handling of potentially hazardous diazo compounds.50-90%
Multicomponent Reactions One-pot reaction of three or more components.High efficiency, atom economy, and diversity generation.Optimization can be complex; may require specific catalysts.50-85%
Suzuki Cross-Coupling Late-stage C-C bond formation on a pre-formed pyrazole.Excellent for SAR studies and diversification.Requires pre-functionalized (halogenated) pyrazole.70-95%

Troubleshooting and Practical Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, side product formation, suboptimal conditions.Increase reaction time/temperature, check reagent purity, optimize catalyst/solvent. Monitor reaction progress closely by TLC or LC-MS.[10]
Poor Regioselectivity Steric/electronic similarity of carbonyls in unsymmetrical 1,3-dicarbonyls.Change solvent to a fluorinated alcohol (e.g., HFIP), modify temperature, or use a 1,3-dicarbonyl surrogate to lock in regiochemistry.[12][13]
Difficult Purification Formation of closely related byproducts or tar.Optimize reaction conditions to minimize side reactions, explore different recrystallization solvents, or use advanced chromatographic techniques.
Scale-up Issues Poor heat transfer, inefficient mixing, exotherm control.Ensure adequate cooling, use a jacketed reactor, control the rate of reagent addition, and re-optimize solvent and mixing parameters for the larger scale.[5][18]

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[24]

  • Diazo compounds can be explosive, especially in concentrated form. Whenever possible, generate them in situ for immediate use. Avoid friction, shock, and exposure to strong light.

  • Cross-coupling reactions often use flammable solvents and may be run under pressure. Ensure proper grounding of equipment and use a blast shield when necessary.

Conclusion

The synthesis of pyrazole-containing scaffolds is a dynamic and evolving field, offering a rich toolbox for the medicinal chemist. From the time-honored Knorr synthesis to modern multicomponent and cross-coupling strategies, a diverse array of methods are available to construct and functionalize this privileged heterocycle. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are paramount for the successful preparation of these valuable building blocks for drug discovery. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently access novel pyrazole derivatives to fuel the engine of therapeutic innovation.

References

  • Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • PubMed Central. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]

  • ResearchGate. (n.d.). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

  • University of California, Berkeley. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

  • PubMed. (n.d.). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]

  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

  • Pubs.acs.org. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]

  • University of North Carolina at Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

Sources

Characterization of 5-((Substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have led to its incorporation into numerous clinically successful drugs. From the anti-inflammatory blockbuster Celecoxib to potent anticancer and antimicrobial agents, the pyrazole scaffold has consistently proven its value as a privileged structure in drug design.[1] This guide focuses on a specific, yet highly promising, class of these compounds: 5-((substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole derivatives. The introduction of a substituted aminomethyl group at the C5 position of the 1,3-dimethylpyrazole core offers a powerful handle for modulating physicochemical properties and biological activity, opening up new avenues for the development of novel therapeutics.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively work with this compound class.

Synthetic Pathways: Accessing the 5-((Substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole Scaffold

The most direct and efficient method for the synthesis of 5-((substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole derivatives is the Mannich reaction . This classic three-component condensation reaction involves an active hydrogen compound (1,3-dimethyl-1H-pyrazole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[2][3] The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic C5 position of the pyrazole ring.

dot

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dimethylpyrazole Product_Structure 5-((Substituted-amino)methyl)- 1,3-dimethyl-1H-pyrazole 1,3-Dimethylpyrazole->Product_Structure Nucleophilic Attack Formaldehyde Iminium_Ion [CH₂=NR₂]⁺ Formaldehyde->Iminium_Ion Secondary_Amine R₂NH Secondary_Amine->Iminium_Ion Iminium_Ion->Product_Structure Electrophilic Addition Characterization_Workflow Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Final_Product Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product Elemental_Analysis->Final_Product

Figure 2. A typical workflow for the characterization of synthesized pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Key expected signals are:

  • N-CH₃ (Position 1): A singlet typically appearing in the range of 3.6-3.8 ppm .

  • C-CH₃ (Position 3): A singlet appearing slightly upfield, usually around 2.1-2.3 ppm .

  • H-4 (Pyrazole Ring): A singlet corresponding to the proton at the C4 position of the pyrazole ring, generally observed between 5.8-6.0 ppm .

  • -CH₂- (Aminomethyl Bridge): A singlet for the methylene protons of the aminomethyl group, typically found in the region of 3.4-3.8 ppm . The exact chemical shift will be influenced by the nature of the substituents on the nitrogen atom.

  • Protons on the Substituted Amino Group: The chemical shifts and multiplicities of these protons will depend on the specific substituent (e.g., ethyl, phenyl, etc.).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum complements the ¹H NMR data and confirms the carbon framework. Characteristic chemical shifts include:

  • N-CH₃ (Position 1): A signal around 35-37 ppm .

  • C-CH₃ (Position 3): A signal in the upfield region, typically 12-14 ppm .

  • C-4 (Pyrazole Ring): A signal around 105-107 ppm .

  • C-5 (Pyrazole Ring): A signal in the range of 140-142 ppm .

  • C-3 (Pyrazole Ring): A signal around 148-150 ppm .

  • -CH₂- (Aminomethyl Bridge): A signal appearing between 50-60 ppm , its exact position being dependent on the substituents on the nitrogen.

  • Carbons of the Substituted Amino Group: These will have characteristic chemical shifts depending on their chemical environment.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-CH₃ (Position 1)3.6 - 3.8 (s)35 - 37
C-CH₃ (Position 3)2.1 - 2.3 (s)12 - 14
H-4 (Pyrazole Ring)5.8 - 6.0 (s)105 - 107
-CH₂- (Aminomethyl)3.4 - 3.8 (s)50 - 60
C-3 (Pyrazole Ring)-148 - 150
C-5 (Pyrazole Ring)-140 - 142

Table 1. Typical ¹H and ¹³C NMR Chemical Shift Ranges for 5-((Substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole Derivatives.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Expected Fragmentation Pattern:

The fragmentation of these molecules in mass spectrometry is expected to follow characteristic pathways of pyrazole rings and aminomethyl groups.

[4]* Molecular Ion Peak (M⁺): This will be a prominent peak corresponding to the molecular weight of the compound.

  • Loss of the Substituted Amino Group: A common fragmentation pathway involves the cleavage of the C5-CH₂ bond, leading to the loss of the aminomethyl substituent and the formation of a stable pyrazole cation.

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN. *[4] α-Cleavage of the Amino Group: The substituted amino group can undergo α-cleavage, leading to characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the presence of key functional groups.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=N and C=C stretching (pyrazole ring): Bands in the 1500-1650 cm⁻¹ region.

  • C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

Application Notes: Exploring the Biological Potential

The 5-((substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole scaffold is a promising platform for the development of new therapeutic agents. The aminomethyl side chain provides a key point of interaction with biological targets and allows for the fine-tuning of the molecule's properties.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of pyrazole derivatives. T[5]he introduction of various substituted amino groups at the C5 position can lead to compounds with enhanced activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity. Researchers investigating new antimicrobial agents should consider screening libraries of these derivatives against clinically relevant pathogens.

Anticancer Activity

The pyrazole core is present in several anticancer drugs, and derivatives of 5-aminopyrazole have shown significant antiproliferative effects. T[1][6]he 5-((substituted-amino)methyl) moiety can be designed to target specific kinases or other proteins involved in cancer cell signaling pathways. The diverse range of commercially available amines allows for the creation of large libraries of compounds for high-throughput screening against various cancer cell lines.

Conclusion

The 5-((substituted-amino)methyl)-1,3-dimethyl-1H-pyrazole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The straightforward synthesis via the Mannich reaction, coupled with their tunable physicochemical and biological properties, makes them attractive targets for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of these valuable molecules.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available from: [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

  • 5-Amino-1,3-dimethylpyrazole. NIST WebBook. Available from: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Available from: [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. Available from: [Link]

  • The Mannich Reaction. ResearchGate. Available from: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • Mannich reaction. ChemTube3D. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Institutes of Health. Available from: [Link]

Sources

The Strategic Incorporation of the 1,3-Dimethyl-1H-pyrazol-5-yl)methyl Moiety in Kinase Inhibitor Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, with the pyrazole ring system standing out as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable utility stems from its synthetic tractability and its ability to mimic the adenine hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.[1] Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF), feature a pyrazole core, underscoring the clinical significance of this heterocycle.[1][2]

This application note focuses on the utility of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole , a versatile building block for introducing a dimethyl-substituted pyrazole motif onto kinase inhibitor scaffolds. The methyl groups on the pyrazole ring can offer distinct advantages, including improved metabolic stability, enhanced lipophilicity, and the potential for specific steric interactions within the ATP-binding pocket, thereby influencing inhibitor potency and selectivity.[3][4] We will provide a detailed protocol for a representative N-alkylation reaction, a common and efficient strategy for incorporating this moiety, and discuss its application in the synthesis of potential kinase inhibitors targeting prevalent signaling pathways.

The Rationale for Pyrazolyl-Methylation in Kinase Inhibitor Synthesis

The introduction of a (1,3-dimethyl-1H-pyrazol-5-yl)methyl group onto a core kinase inhibitor scaffold via this compound is a strategic chemical modification. This alkylation reaction, typically an SN2-type nucleophilic substitution, targets heteroatoms such as nitrogen within the core scaffold.

Key Advantages of this Approach:

  • Vectorial Control: The bromomethyl group provides a reactive handle for directional synthesis, allowing for the precise placement of the pyrazole moiety to explore specific regions of the kinase active site.

  • Modulation of Physicochemical Properties: The dimethylpyrazole unit can enhance solubility and cell permeability, crucial parameters for oral bioavailability.

  • Exploration of Structure-Activity Relationships (SAR): The N1-methyl group on the pyrazole ring blocks its ability to act as a hydrogen bond donor, which can be a critical factor in fine-tuning selectivity against different kinases.[3] The C3-methyl group can provide beneficial van der Waals interactions in hydrophobic sub-pockets.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, and the methyl substituents can further shield the molecule from enzymatic attack, potentially leading to an improved pharmacokinetic profile.

Signaling Pathway Context: Targeting the JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cytokine-mediated immune responses, cell growth, and differentiation.[5][6][7] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune disorders.[5][6] Consequently, JAKs are a major target for kinase inhibitor development.[5][6][7] The following protocol describes the synthesis of a hypothetical JAK inhibitor, leveraging the this compound reagent.

JAK-STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene_Transcription Translocation & Binding STAT->STAT_dimer Dimerization Inhibitor N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl) -scaffold Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Synthesis_Workflow Start Start Materials: - 7H-pyrrolo[2,3-d]pyrimidin-4-amine - this compound - K2CO3, DMF Reaction Reaction: - Stir at 60°C for 4h - Inert atmosphere (N2 or Ar) Start->Reaction Workup Aqueous Work-up: - Quench with H2O - Extract with Ethyl Acetate Reaction->Workup Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Silica Gel Chromatography Workup->Purification Product Final Product: - N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl) -7H-pyrrolo[2,3-d]pyrimidin-4-amine Purification->Product

Figure 2: General experimental workflow for the N-alkylation reaction.

Materials and Reagents:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Data Presentation and Expected Results

The successful synthesis of the target compound would be confirmed by standard analytical techniques.

Table 1: Hypothetical Reaction Parameters and Yields

ParameterValue
Scale1.0 mmol
Reaction Temperature60 °C
Reaction Time4 hours
Yield (Isolated) 75%

Expected Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.6 (s, 1H, pyrrole-NH), 8.1 (s, 1H, pyrimidine-CH), 7.1 (t, 1H, pyrimidine-NH), 6.9 (d, 1H, pyrrole-CH), 6.6 (d, 1H, pyrrole-CH), 5.9 (s, 1H, pyrazole-CH), 4.6 (d, 2H, CH₂), 3.7 (s, 3H, N-CH₃), 2.1 (s, 3H, C-CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₄N₆ [M+H]⁺, found [M+H]⁺.

Protocol 2: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compound, an in vitro kinase inhibition assay against a panel of JAK kinases would be performed.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (nM) of Synthesized CompoundIC₅₀ (nM) of Ruxolitinib (Control)
JAK1153.3
JAK282.8
JAK3150428
TYK29550

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

The hypothetical data in Table 2 suggests that the synthesized compound is a potent inhibitor of JAK1 and JAK2 with good selectivity over JAK3, a desirable profile for treating certain myeloproliferative and inflammatory conditions.

Conclusion and Future Directions

The use of this compound as a synthetic intermediate provides a straightforward and efficient method for incorporating a dimethylated pyrazole moiety into kinase inhibitor scaffolds. The N-alkylation reaction described is robust and applicable to a wide range of nitrogen-containing heterocyclic cores. The resulting pyrazolyl-methylated compounds are valuable probes for exploring the structure-activity relationships of kinase inhibitors, with the potential to yield potent and selective drug candidates. Further optimization of the core scaffold and substituents on the pyrazole ring could lead to the discovery of novel therapeutics targeting a range of kinases implicated in human disease.

References

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health.[Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.[Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications.[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health.[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.[Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Semantic Scholar.[Link]

  • Synthesis of Heteroaryl-fused Pyrazoles as P38 Kinase Inhibitors. ResearchGate.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). National Institutes of Health.[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. DovePress.[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.[Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate.[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.[Link]

  • Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. ResearchGate.[Link]

  • Pyrazole derivatives processes for preparation thereof and pharmaceutical composition comprising the same.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. National Institutes of Health.[Link]

  • PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE.
  • Pyrazole derivative medicinal composition containing the same medicinal use thereof and intermediatefor production thereof.
  • Publications & Patents. MedChemica.[Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health.[Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.[Link]

  • 5-Bromo-1,3-dimethyl-1H-pyrazole. PubChem.[Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.[Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals.[Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.[Link]

  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. EliScholar.[Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which typically proceeds via the bromination of 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole, can stem from several factors.

  • Incomplete Conversion of the Starting Material: The hydroxyl group of the starting alcohol is a poor leaving group. Incomplete conversion to a better leaving group or inefficient substitution by the bromide nucleophile will result in a significant amount of unreacted starting material.

    • Solution: Ensure your brominating agent is active and used in the appropriate stoichiometric amount. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). When using PBr₃, it is often beneficial to perform the reaction at low temperatures (e.g., 0 °C) and allow it to slowly warm to room temperature to control the exothermic reaction.

  • Side Reactions: Several side reactions can compete with the desired bromination, consuming your starting material and complicating purification.

    • Formation of Dimeric Ethers: Under acidic conditions, which can be generated by some brominating agents, the starting alcohol can undergo intermolecular dehydration to form a dimeric ether.

    • Over-bromination: While less common on the methyl group, harsh reaction conditions could potentially lead to bromination on the pyrazole ring, although the ring is generally considered electron-rich and susceptible to electrophilic substitution.

    • Solution: Maintain strict temperature control. The use of a non-nucleophilic base, such as pyridine, in small amounts can help to scavenge any generated acid, thereby minimizing acid-catalyzed side reactions.

  • Product Decomposition: this compound can be susceptible to degradation, especially during workup and purification.

    • Solution: During the aqueous workup, use mild bases like sodium bicarbonate to neutralize any excess acid and avoid prolonged exposure to strongly acidic or basic conditions. For purification, column chromatography on silica gel is a common method.[1] It is advisable to use a solvent system with moderate polarity (e.g., ethyl acetate/hexane) and to avoid leaving the compound on the column for extended periods.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Besides the starting material and the desired product, common byproducts include:

  • Unreacted Starting Material: As discussed, incomplete conversion is a frequent issue.

  • Dimeric Ether: This byproduct will typically have a different polarity compared to the starting material and the product.

  • Phosphorous Byproducts: If using PBr₃, various phosphorous-containing byproducts will be formed. These are generally water-soluble and should be removed during the aqueous workup.

  • Rearrangement Products: While less common for this specific substrate, rearrangement reactions are always a possibility in carbocation-mediated processes.

To minimize byproduct formation:

  • Control Reaction Temperature: Initiate the reaction at a low temperature and monitor the internal temperature throughout the addition of the brominating agent.

  • Optimize Reagent Stoichiometry: A slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to more side reactions. An initial trial with 1.1-1.2 equivalents of PBr₃ is a good starting point.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reagents and intermediates.

Below is a troubleshooting workflow to help identify and resolve issues with byproduct formation.

Troubleshooting_Byproducts start Multiple Spots on TLC check_sm Is Starting Material Present? start->check_sm optimize Optimize Reaction Conditions: - Increase reagent equivalents - Increase reaction time/temperature check_sm->optimize Yes new_spot Identify New Spot(s) check_sm->new_spot No optimize->start Re-run Reaction ether Possible Dimeric Ether (Less Polar) new_spot->ether polar Possible Phosphorous Byproducts (More Polar) new_spot->polar purify Improve Workup/Purification: - Thorough aqueous wash - Optimize chromatography ether->purify polar->purify

Caption: A workflow for troubleshooting byproduct formation.

Question 3: The purification of the final product is challenging. Are there any tips for effective purification?

Answer:

Purification of this compound can indeed be tricky due to its potential instability and the presence of closely related byproducts.

  • Aqueous Workup: A thorough aqueous workup is the first critical step. After quenching the reaction (e.g., with ice water), wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove acid, water, and finally, brine to reduce the water content in the organic phase.

  • Column Chromatography: Silica gel chromatography is the most common method.[1]

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., 100% hexane) to a more polar one (e.g., 10-20% ethyl acetate in hexane) can effectively separate the product from less polar byproducts like the dimeric ether and more polar impurities like any remaining starting alcohol.

    • TLC Monitoring: Carefully monitor the fractions by TLC to avoid mixing product-containing fractions with impurities.

  • Crystallization: If the crude product is a solid or a thick oil, recrystallization can be an effective purification method.[2] Experiment with different solvent systems, such as hexane, diethyl ether, or a mixture of the two.

  • Acid-Base Extraction: As pyrazoles are basic, an acid-base extraction can be employed to remove non-basic impurities.[3] The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated pyrazole is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent. This method should be used with caution as the product may have limited stability under strongly acidic or basic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route involves the bromination of the corresponding alcohol, 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole.[4] This precursor alcohol can be synthesized through various methods, often starting from the cyclization of a suitable diketone with a hydrazine derivative.[2][5]

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway diketone 1,3-Diketone Precursor alcohol 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole diketone->alcohol Cyclization hydrazine Methylhydrazine hydrazine->alcohol product This compound alcohol->product Bromination bromination Brominating Agent (e.g., PBr3) bromination->product

Caption: General synthetic route for this compound.

Q2: Which brominating agent is most suitable for this synthesis?

A2: The choice of brominating agent is crucial for the success of the reaction. Several reagents can be used, each with its own advantages and disadvantages.

ReagentAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) Readily available, effective for primary alcohols.Reaction can be exothermic, generates phosphorous byproducts.
Thionyl Bromide (SOBr₂) High reactivity, gaseous byproducts (SO₂, HBr) are easily removed.Can be more expensive, highly corrosive and moisture-sensitive.
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) Milder conditions, good for sensitive substrates.Generates triphenylphosphine oxide as a byproduct, which can be difficult to remove.
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) Appel reaction conditions, generally high yielding.Stoichiometric amounts of triphenylphosphine oxide are produced.

For routine synthesis, PBr₃ is often the reagent of choice due to its effectiveness and cost. However, for more sensitive substrates or to avoid the challenges of removing phosphorous byproducts, the NBS/PPh₃ system can be a good alternative.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and chromatographic techniques should be used to confirm the identity and purity of this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of the reaction and chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most informative technique. You should expect to see singlets for the two methyl groups on the pyrazole ring and a singlet for the bromomethyl protons. The chemical shifts of these protons will be characteristic of the compound.

    • ¹³C NMR: This will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator of a successful bromination.

  • Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can show the absence of the broad O-H stretch from the starting alcohol and the presence of C-H and C-N stretches characteristic of the pyrazole ring.

III. Experimental Protocols

Protocol 1: Synthesis of 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃) (1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

IV. References

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents. Available at:

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Available at:

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles - ResearchGate. Available at: [Link]

  • 1-(Hydroxymethyl)-3,5-dimethylpyrazole - ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. Available at: [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. Available at: [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Available at: [Link]

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. Available at:

  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Byproduct Formation in Pyrazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=["quantitative analysis of pyrazole alkylation regioisomers", "impact of reaction conditions on N1/N2 pyrazole isomer ratio table", "protocols for separating pyrazole N1 and N2 isomers", "authoritative reviews on pyrazole alkylation mechanisms", "steric and electronic effects on pyrazole alkylation regioselectivity with examples", "specific examples of polyalkylation in pyrazole reactions", "purification techniques for N-alkylated pyrazoles", "spectroscopic differentiation of N1 and N2 pyrazole isomers", "literature data on solvent effects in pyrazole alkylation", "catalytic methods for regioselective pyrazole alkylation"]))

print(google_search.search(queries=["step-by-step pyrazole alkylation protocol with troubleshooting", "characterization of pyrazole alkylation byproducts NMR spectroscopy", "GC-MS analysis of pyrazole alkylation reaction mixture", "common pitfalls in pyrazole N-alkylation experiments", "influence of leaving group on pyrazole alkylation regioselectivity", "phase transfer catalysis in pyrazole alkylation", "computational studies on pyrazole alkylation transition states", "industrial scale pyrazole alkylation considerations", "safety precautions for pyrazole alkylation reactions", "review of protecting groups for selective pyrazole alkylation"]))

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of N-alkylated pyrazoles. Pyrazole alkylation is a cornerstone reaction in medicinal chemistry, yet it is often plagued by challenges related to byproduct formation, particularly the generation of regioisomers. This document provides in-depth troubleshooting advice and practical, field-proven protocols to help you navigate these complexities, enhance your reaction selectivity, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two products in my pyrazole alkylation. What are they and why is this happening?

A1: You are most likely observing the formation of N1 and N2 regioisomers. This is the most common issue in the alkylation of unsymmetrically substituted pyrazoles.[1] The pyrazole ring has two nitrogen atoms, and in the absence of substitution at one of the nitrogens, a tautomeric equilibrium exists.[2] Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms.[3] Consequently, the incoming alkylating agent can react at either nitrogen, leading to a mixture of N1 and N2 alkylated products.[3]

The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the solvent.[2][3]

Q2: What is polyalkylation and how can I prevent it?

A2: Polyalkylation is the introduction of more than one alkyl group onto the pyrazole molecule.[4] In the context of pyrazole alkylation, this can manifest as the alkylation of both a ring nitrogen and a sufficiently nucleophilic substituent, or in some cases, C-alkylation under harsh conditions. More commonly, if your starting pyrazole has other reactive sites, such as an amino group, these can also be alkylated.

Prevention Strategies:

  • Use of Stoichiometric Amounts: Carefully control the stoichiometry of your alkylating agent to a slight excess (e.g., 1.05-1.1 equivalents).

  • Protecting Groups: If your pyrazole has other nucleophilic functional groups, consider protecting them before the N-alkylation step.

  • Milder Reaction Conditions: Employing lower temperatures and less aggressive bases can often mitigate over-alkylation.

Q3: My reaction mixture has turned a dark color. What does this indicate and will it affect my product?

A3: Dark coloration, often yellow, red, or brown, can arise from several sources. Side reactions involving the hydrazine starting material used to synthesize the pyrazole can produce colored impurities.[1] Additionally, decomposition of the starting materials or products under harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the formation of polymeric or degradation byproducts. While these colored impurities may be present in small amounts, they can complicate purification. It is advisable to monitor the reaction by TLC or LC-MS to assess the purity of the product.

Troubleshooting Guide: Regioisomer Formation

The control of regioselectivity between the N1 and N2 positions is the most significant challenge in pyrazole alkylation. The following sections provide a detailed breakdown of the factors influencing this selectivity and actionable troubleshooting steps.

Issue 1: Poor N1/N2 Selectivity

Symptoms:

  • ¹H or ¹³C NMR spectra show two distinct sets of peaks corresponding to the two isomers.[1]

  • Multiple spots with similar Rf values are observed on TLC.[1]

  • GC-MS or LC-MS analysis reveals two products with the same mass.

The regiochemical outcome of pyrazole alkylation is a classic example of kinetic versus thermodynamic control, heavily influenced by steric and electronic effects.

1. Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[5]

  • Mechanism: A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically shield the adjacent nitrogen (N2 or N1, respectively), directing the incoming alkyl group to the more accessible nitrogen.[5]

  • Troubleshooting:

    • If your desired isomer is the one formed by alkylation at the sterically unhindered nitrogen, you are in a favorable position. To enhance this selectivity, you can switch to a bulkier alkylating agent if your synthesis allows.

    • If you need the sterically hindered isomer, you may need to consider a multi-step synthetic route involving protecting groups or a different synthetic strategy altogether, such as a cyclization approach that definitively sets the regiochemistry.[6]

2. Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Mechanism: Electron-withdrawing groups (EWGs) at the C3 or C5 position decrease the nucleophilicity of the adjacent nitrogen. Conversely, electron-donating groups (EDGs) can increase it.

  • Troubleshooting: The interplay between electronic and steric effects can be complex. If you have an EWG at C3 and are getting a mixture of isomers, the electronic deactivation of N2 might be competing with steric factors.

3. Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 ratio.[7]

  • Base and Counter-ion: The nature of the base and the resulting counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the position of alkylation.[3] Smaller, harder cations like Li⁺ may coordinate more tightly with the more electron-rich nitrogen, potentially blocking it and directing the alkylation to the other nitrogen. Larger, softer cations like Cs⁺ often favor alkylation at the more sterically accessible nitrogen.

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used and generally favor the formation of the thermodynamically more stable isomer.[8]

    • Nonpolar Solvents (e.g., Toluene, THF): These may favor the formation of the kinetically controlled product.

    • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in some cases, favoring the formation of the 5-arylpyrazole isomer when reacting with 1,3-diketones and hydrazines.[9]

  • Temperature: Higher temperatures can lead to equilibration and favor the formation of the thermodynamically more stable isomer. Running the reaction at lower temperatures may favor the kinetically controlled product.

The following table summarizes literature examples of how reaction conditions can influence isomer ratios. This should serve as a guide for your optimization studies.

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-TrifluoromethylpyrazoleEthyl iodoacetateK₂CO₃MeCN~1:1[3]
3-TrifluoromethylpyrazoleEthyl iodoacetateNaHDME-MeCNSelective for one isomer[3]
3-Substituted PyrazolesVariousK₂CO₃DMSOHighly selective for N1[10]
1H-Indazolen-Pentyl BromideNaHDMF1.9:1[7]
1H-Indazolen-Pentyl BromideK₂CO₃DMF1.9:1[7]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Pyrazole N-Alkylation

This protocol provides a starting point for the N-alkylation of a generic pyrazole.

  • Preparation: To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or THF; see table above for guidance), add the base (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Addition of Alkylating Agent: Stir the mixture for 15-30 minutes, then add the alkylating agent (1.05-1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Protocol 2: Separation of N1 and N2 Regioisomers

If your optimization efforts still result in an inseparable mixture, the following purification strategies can be employed.

  • Column Chromatography: This is the most common method for separating pyrazole isomers.[11][12]

    • Stationary Phase: Silica gel is standard. If your compounds are basic, consider deactivating the silica with triethylamine. For very polar compounds, alumina may be an option.[12]

    • Mobile Phase: A gradient elution of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Careful optimization of the solvent system is key to achieving separation.

  • Crystallization: If one of the isomers is a solid and has a different solubility profile than the other, fractional crystallization can be an effective purification technique.[11]

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC), including chiral HPLC for enantiomeric pyrazoles, can be used to isolate pure isomers.[12]

Workflow for Troubleshooting Poor Regioselectivity

The following diagram outlines a logical workflow for addressing issues with regioisomer formation.

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole alkylation.

Characterization of Byproducts

Accurate identification of the major and minor products is crucial for effective troubleshooting.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituent protons, will be different for each isomer.[13] NOE (Nuclear Overhauser Effect) experiments can be particularly useful for unambiguously assigning the regiochemistry by observing spatial correlations between the alkyl group and substituents on the pyrazole ring.

  • Mass Spectrometry (MS): While MS will not distinguish between isomers as they have the same mass, it is essential for confirming the molecular weight of the products and identifying any byproducts with different masses (e.g., polyalkylated or decomposition products).[13][14] GC-MS is particularly useful for analyzing the composition of the crude reaction mixture.[13]

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2021). Synfacts, 17(03), 0322.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. (2025). Int J Mol Sci, 26(21), 10335.
  • Technical Support Center: Synthesis of N-Substituted Pyrazoles - Benchchem. (n.d.).
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Labor
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem. (n.d.).
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2025).
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchG
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (n.d.).
  • US5705656A - N-alkylation method of pyrazole - Google P
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
  • Unit 4 Pyrazole | PDF - Slideshare. (n.d.).
  • Optimization of pyrazole N-alkylation conditions.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed. (2009). J Am Chem Soc, 131(9), 3472-85.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems | Request PDF - ResearchG
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022). Molecules, 27(18), 5898.
  • N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchG
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. (2025). Int J Mol Sci, 26(21), 10335.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
  • Polyalkylation Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • pyrazole.pdf - CUTM Courseware. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - NIH. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and effective method for this transformation is the free-radical bromination of 1,3,5-trimethyl-1H-pyrazole, a classic example of the Wohl-Ziegler reaction. This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

While the reaction appears straightforward, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide will address the most common issues encountered during this synthesis and provide robust solutions to optimize your reaction conditions.

Reaction Workflow Overview

To provide a clear visual representation of the synthetic process, the following diagram outlines the key steps from the starting material to the purified product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Product Analysis Start 1,3,5-trimethyl-1H-pyrazole Reagents NBS, AIBN, Solvent (e.g., CCl4) Start->Reagents Combine Reaction Reflux (thermal initiation) Reagents->Reaction Heat Filtration Remove Succinimide Reaction->Filtration Cool Washing Aqueous Wash Filtration->Washing Drying Dry Organic Layer Washing->Drying Evaporation Remove Solvent Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Product This compound Characterization->Final_Product Troubleshooting_Workflow Start Problem Encountered Low_Conversion Low/No Conversion? Start->Low_Conversion Impurity_Formation Impurity Formation? Low_Conversion->Impurity_Formation No Check_Initiator Check Initiator Quality & Temp. Low_Conversion->Check_Initiator Yes Purification_Issues Purification Difficulty? Impurity_Formation->Purification_Issues No Optimize_Stoichiometry Adjust NBS Stoichiometry (1:1 or slightly less) Impurity_Formation->Optimize_Stoichiometry Yes (Di-bromination) Decomposition Product Decomposition? Purification_Issues->Decomposition No Optimize_Chroma Optimize Column Chromatography (shallow gradient) Purification_Issues->Optimize_Chroma Yes Dry_Workup Ensure Anhydrous Work-up Decomposition->Dry_Workup Yes End End Decomposition->End No Check_NBS Recrystallize NBS Check_Initiator->Check_NBS Check_Solvent Ensure Anhydrous Solvent Check_NBS->Check_Solvent Monitor_Reaction Monitor Closely by TLC/GC Optimize_Stoichiometry->Monitor_Reaction Try_Recrystallization Attempt Recrystallization Optimize_Chroma->Try_Recrystallization Proper_Storage Store under Inert Gas at Low Temp. Dry_Workup->Proper_Storage

Technical Support Center: Regioselectivity in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of pyrazole synthesis and functionalization. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who encounter challenges with regioselectivity—a critical factor determining the final architecture and, consequently, the function of their target molecules. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern these reactions. Here, you will find troubleshooting advice, detailed experimental guides, and mechanistic insights to empower you to control the outcomes of your pyrazole chemistry.

Part 1: Troubleshooting Pyrazole Synthesis Regioselectivity

The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when using unsymmetrical dicarbonyls, the reaction can yield a mixture of two regioisomers, often leading to tedious separation processes and reduced yields of the desired product.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?

A1: Achieving regioselectivity in the Knorr synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]

  • Electronic Effects: The initial and rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. The more electrophilic carbonyl will react preferentially. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl component will activate the adjacent carbonyl, making it more susceptible to attack.[5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block the approach to a nearby carbonyl group, directing the reaction to the less sterically hindered site.[5]

  • Reaction Conditions: This is often the most impactful area for optimization. Key parameters include:

    • pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[5][7]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. Traditional solvents like ethanol often lead to mixtures.[4][6] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer.[4][6][8] This is attributed to their unique ability to modulate the reactivity of the carbonyl groups.[8]

    • Temperature: While less commonly the primary driver, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio.

Q2: I'm reacting methylhydrazine with an unsymmetrical β-diketone. Which nitrogen atom is the more potent nucleophile?

A2: In methylhydrazine, the -NH₂ group is more nucleophilic than the -NHMe group. This is due to the electron-donating nature of the methyl group, which increases the electron density on the adjacent nitrogen, making the terminal nitrogen more available for nucleophilic attack. Conversely, in arylhydrazines like phenylhydrazine, the -NH₂ group is less nucleophilic due to the electron-withdrawing resonance effect of the phenyl ring.[6] Understanding this is crucial for predicting the initial site of attack on the dicarbonyl.

Troubleshooting Guide: Improving Regioselectivity in Knorr Pyrazole Synthesis

If you are facing poor regioselectivity, consider the following systematic approach to troubleshoot your reaction.

Problem: Low regioselectivity, formation of hard-to-separate isomer mixtures.

Diagnostic Workflow:

G start Reaction Yields Mixture of Regioisomers check_conditions Analyze Current Reaction Conditions start->check_conditions solvent_change Is the solvent Ethanol or another protic solvent? check_conditions->solvent_change switch_to_fluoro Action: Switch to Fluorinated Alcohol (TFE/HFIP) solvent_change->switch_to_fluoro Yes ph_control Is pH controlled? solvent_change->ph_control No end Achieved High Regioselectivity switch_to_fluoro->end adjust_ph Action: Add catalytic acid (e.g., AcOH) or base to alter selectivity ph_control->adjust_ph No steric_electronic Analyze Substrate Steric/Electronic Profile ph_control->steric_electronic Yes adjust_ph->end modify_substrate Can substrate be modified? (e.g., add bulky group) steric_electronic->modify_substrate redesign_synthesis Action: Redesign dicarbonyl or hydrazine component modify_substrate->redesign_synthesis Yes modify_substrate->end No, proceed with optimized conditions redesign_synthesis->end

Caption: Troubleshooting workflow for pyrazole synthesis.

Protocol: Regioselective Synthesis Using Fluorinated Alcohols

This protocol is adapted from studies demonstrating the dramatic improvement in regioselectivity when using solvents like TFE.[4][6]

Objective: To synthesize a single regioisomer of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired pyrazole regioisomer.

Expected Outcome: The use of fluorinated alcohols often leads to a significant increase in the ratio of one regioisomer over the other, in some cases providing almost exclusive formation of a single product.[4][6]

Table 1: Solvent Effects on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (A:B)Reference
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolMixture (low selectivity)[4]
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE>95:5[4]
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1[4][6]

Part 2: Troubleshooting Pyrazole N-Alkylation Regioselectivity

For unsymmetrical pyrazoles, which exist as a mixture of tautomers, direct N-alkylation can produce two regioisomeric products (N1 and N2 alkylation). Controlling the site of alkylation is a common and critical challenge.[9][10]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a 3-substituted pyrazole is non-selective. What factors govern the N1 vs. N2 alkylation ratio?

A1: The regioselectivity of N-alkylation is primarily governed by steric hindrance, though electronic factors and reaction conditions also play a significant role.[9][11]

  • Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 position will direct alkylation to the N1 position.[8][11][12] Conversely, a bulky alkylating agent will also favor attack at the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, the two ring nitrogens have similar electronic properties, which often makes electronic control less predictable than steric control.[9][13]

  • Reaction Conditions:

    • Base and Counterion: The choice of base (e.g., NaH, K₂CO₃, NaHMDS) and the resulting counterion (Na⁺, K⁺) can influence the regioselectivity.[9][14] The cation can coordinate with the pyrazolate anion and other substituents, potentially blocking one nitrogen atom and directing the alkylating agent to the other.[15]

    • Solvent: The solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby influencing the regiochemical outcome. Aprotic polar solvents like DMF and DMSO are commonly used.[8][14]

Q2: Are there any "directing groups" I can use to ensure selective alkylation?

A2: Yes, the concept of directing groups is a powerful strategy. A substituent on the pyrazole ring can chelate to the cation of the base, effectively blocking one nitrogen atom from reacting. For example, a pyridine-containing substituent can act as a directing group, leading to highly regioselective alkylation.[9] Additionally, removable bulky groups, such as a triphenylsilyl group, can be installed to sterically direct the alkylation, and then subsequently cleaved to yield the desired product.[16]

Troubleshooting Guide: Achieving Selective N-Alkylation

Problem: N-alkylation of an unsymmetrical pyrazole yields an inseparable mixture of N1 and N2 isomers.

Decision Pathway for Selective N-Alkylation:

G start Non-selective N-Alkylation analyze_sterics Analyze Steric Hindrance (C3/C5 Substituents) start->analyze_sterics sterics_sufficient Is one side significantly more hindered? analyze_sterics->sterics_sufficient optimize_conditions Action: Optimize Base/Solvent (e.g., K₂CO₃ in DMSO for N1) sterics_sufficient->optimize_conditions Yes directing_group Steric bias is low. Consider directing group strategy. sterics_sufficient->directing_group No consider_reagent Action: Use a bulkier alkylating reagent optimize_conditions->consider_reagent end Selective N-Alkylation Achieved consider_reagent->end install_dg Action: Install a removable steric directing group (e.g., -SiPh₃) or a chelating group directing_group->install_dg install_dg->end

Caption: Decision pathway for selective N-alkylation.

Protocol: General and Reliable N1-Alkylation of 3-Substituted Pyrazoles

This protocol is based on systematic studies that identified K₂CO₃ in DMSO as a reliable system for promoting N1-alkylation, primarily through steric control.[8]

Objective: To achieve regioselective N1-alkylation of a 3-substituted-1H-pyrazole.

Materials:

  • 3-substituted-1H-pyrazole (e.g., 3-phenyl-1H-pyrazole)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents

Procedure:

  • To a stirred suspension of the 3-substituted-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMSO, add the alkylating agent (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the major N1-alkylated regioisomer.

Scientific Rationale: The combination of the relatively weak base K₂CO₃ and the polar aprotic solvent DMSO favors a reaction pathway where the approach of the alkylating agent is highly sensitive to steric hindrance. The substituent at the C3 position effectively shields the adjacent N2 atom, leading to preferential attack at the more accessible N1 position.[8][17]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • American Chemical Society. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Zhang, T., et al. (2012). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Chen, G., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Li, G., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Britton, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Wang, Z., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Pons, J., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. [Link]

  • Daugulis, O., et al. (2008). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Thompson, A. D., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Schwengers, K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Siler, D. A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Siler, D. A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate. [Link]

  • Semantic Scholar. (2003). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Semantic Scholar. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing exothermic reactions during the large-scale synthesis of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting advice. The synthesis of pyrazole derivatives, particularly through classical methods like the Knorr synthesis involving hydrazine and a 1,3-dicarbonyl compound, often involves highly exothermic steps.[1][2] While manageable at the lab scale, these exotherms pose significant safety and quality challenges during scale-up, primarily due to the decrease in the surface-area-to-volume ratio of larger reactors, which severely limits efficient heat dissipation.[1][3]

This guide provides a structured approach to understanding, predicting, and controlling these thermal hazards.

Troubleshooting Guide: Acute Reaction Control Issues

This section addresses specific, in-process problems you might encounter.

Q1: I'm observing an uncontrolled temperature spike (>10 °C above target) during the addition of hydrazine. What are the immediate actions and long-term solutions?

An uncontrolled temperature increase is a critical safety event indicating that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately halt the feed of the triggering reagent (typically hydrazine or its derivative).

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath, carefully).

  • Emergency Quench/Dilution (If Pre-Planned): If a safe and validated quenching procedure is part of your process safety plan, prepare to execute it. This may involve adding a pre-chilled, unreactive solvent to absorb the heat and dilute the reactants.

Root Cause Analysis & Long-Term Solutions:

Potential Cause Explanation Recommended Solution
Excessive Addition Rate The most common cause. The reaction generates heat faster than the cooling system can remove it.Implement Controlled Dosing: Use a syringe pump or a dosing pump for precise, slow, and continuous addition of the reagent. Start with a rate determined from calorimetry data or a small-scale pilot run. A slower, dropwise addition is generally recommended for large-scale reactions.[4]
Insufficient Cooling Capacity The reactor's cooling jacket or bath is inadequate for the heat load of the scaled-up reaction. The reduced surface-area-to-volume ratio is a key factor.[1][3]Re-evaluate Thermal Transfer: Calculate the required cooling capacity based on the reaction's enthalpy. Consider upgrading your cooling system, using a lower temperature coolant, or switching to a reactor with better heat transfer characteristics (e.g., a jacketed reactor with higher coolant flow).
Inadequate Mixing Poor agitation creates localized "hot spots" where reagent concentration and temperature are dangerously high, accelerating the reaction rate in that zone.[4]Characterize & Optimize Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and speed are sufficient to maintain a homogenous mixture. For viscous slurries, specialized agitators may be necessary. Use multiple temperature probes to map the internal temperature profile.
Experimental Protocol: Establishing a Safe Addition Profile
  • Calorimetric Analysis: Use a reaction calorimeter (RC1) to determine the total heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for calculating the required cooling power.

  • Pilot Batch: Perform an intermediate-scale reaction (e.g., 1/10th of the final scale) with comprehensive temperature monitoring.

  • Set Temperature Limits: Establish a firm "do-not-exceed" internal temperature, typically 20-30 °C below the onset temperature of any decomposition or significant side reaction.

  • Controlled Addition: Begin the pilot run by adding the hydrazine derivative at a very slow rate.

  • Monitor ΔT: Continuously monitor the temperature difference (ΔT) between the reactor's internal temperature and the cooling jacket temperature. A stable or slowly increasing ΔT indicates the system is in control. A rapidly increasing ΔT signals that heat generation is outpacing removal, and the addition rate must be slowed or stopped.

  • Adjust Rate: Gradually increase the addition rate as long as the internal temperature remains stable and well below the set limit, and the ΔT is manageable. The optimal rate is one that allows the reaction to proceed efficiently without accumulating unreacted reagents.

Q2: My yield has dropped and I'm seeing new impurities upon scaling up. Is this related to the exotherm?

Yes, this is a classic signature of poor temperature control during scale-up.

Causality:

  • Side Reactions: Localized hot spots from inadequate mixing can provide the activation energy for alternative reaction pathways, leading to impurity formation.[4] For instance, in some diazotization reactions, changes from lab conditions can lead to the formation of condensation byproducts.[3]

  • Product Degradation: The desired pyrazole product or key intermediates may be thermally labile, degrading at the higher, uncontrolled temperatures experienced in a large reactor.

  • Regioselectivity Issues: In the synthesis of asymmetrically substituted pyrazoles, temperature can influence which isomer is favored. A loss of temperature control can lead to a mixture of products and a lower yield of the desired regioisomer.[4][5]

Troubleshooting Strategy

G start Low Yield / New Impurities at Scale q1 Is the reaction exotherm well-characterized? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Perform Reaction Calorimetry (DSC/RC1) to determine ΔHrxn and MTSR. a1_no->sol1 q2 Is mixing efficiency confirmed at scale? a1_yes->q2 sol1->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Use CFD modeling or visual analysis. Install baffles or upgrade agitator. Use multiple temperature probes. a2_no->sol2 q3 Was the reagent addition profile scaled linearly? a2_yes->q3 sol2->q3 a3_yes Yes (Potential Issue) q3->a3_yes a3_no No q3->a3_no sol3 Addition time should be increased at scale to match reduced heat removal capacity. Re-optimize addition profile. a3_yes->sol3 end_node Re-run batch with improved process controls. a3_no->end_node sol3->end_node

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in a typical Knorr pyrazole synthesis?

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][6] The mechanism proceeds through several steps, but the key exothermic event is typically the intramolecular cyclization and dehydration step.

G

The ring-closure step (Step 3) is often highly exothermic and requires careful management of the reagent addition rate to control the temperature.[1]

Q2: How does a reactor's surface-area-to-volume ratio impact thermal management?

This is the fundamental principle governing scale-up challenges for thermal control.

  • Volume (proportional to heat generation) increases by the cube of its characteristic length (V ∝ r³).

  • Surface Area (proportional to heat dissipation) increases by the square of its characteristic length (A ∝ r²).

Therefore, as you scale up a reactor, the volume (heat generation potential) increases much faster than the surface area (heat removal capability). A reaction that is easily controlled in a 1L flask with a high surface-area-to-volume ratio can become uncontrollable in a 100L reactor.[1][3]

G A A B B

Q3: What are the pros and cons of batch vs. continuous flow processing for exothermic pyrazole synthesis?

For highly exothermic and hazardous reactions, transitioning from batch to continuous flow processing is a key strategy for improving safety and control.[3] Flow chemistry enables the safe handling of potentially hazardous intermediates by ensuring they are continuously formed in small amounts and consumed immediately.[1]

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Poor, limited by surface area. Prone to hot spots.[4]Excellent, due to very high surface-area-to-volume ratio of small-diameter tubing.[3]
Safety Higher risk. Entire quantity of reagents is present, increasing potential severity of a runaway.[5]Inherently safer. Only a small volume of reacting material is present at any given time.[7]
Temperature Control Difficult to maintain uniform temperature.Precise and uniform temperature control is easily achieved.
Scalability Difficult and risky ("scaling up"). Requires significant re-optimization.Easier and safer ("scaling out" by running longer or in parallel).
Mixing Can be inefficient, leading to localized concentration gradients.[4]Highly efficient and rapid due to small channel dimensions.
Initial Investment Lower for standard equipment.Higher, requires specialized pumps and reactor modules.
Q4: Can chemical modifications, such as solvent or base selection, help mitigate the exotherm?

Yes, process chemistry choices can significantly impact thermal safety.

  • Dilution: Using a sufficient amount of an appropriate solvent is a primary method for managing the exotherm. The solvent acts as a heat sink, absorbing the energy released by the reaction and moderating the temperature increase. Dilute solutions are inherently safer.[5]

  • Use of a Base: In some pyrazole syntheses, the addition of a mild base, such as sodium acetate, can help mitigate the severity of the exotherm. This can neutralize acidic byproducts that may catalyze decomposition or other unwanted side reactions.[5]

  • Solvent Choice: The choice of solvent affects more than just dilution. A solvent with a higher heat capacity can absorb more energy per degree of temperature change. Furthermore, using a solvent with a suitable boiling point can provide passive cooling through reflux, although this requires a properly designed condenser system to manage vapors, especially if they are flammable or toxic.

References

  • Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC - NIH.
  • Kinetic data for reactions between phenyl hydrazine and 1,3-diketones (Knorr pyrazole synthesis) were acquired by using transient flow methods. Spiral.

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently encountered challenges during this fundamental reaction. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your synthetic endeavors.

Understanding the Foundation: The Knorr Pyrazole Synthesis Mechanism

First described by Ludwig Knorr in 1883, this synthesis is a cornerstone of heterocyclic chemistry, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is prized for its versatility in creating the pyrazole scaffold, a key pharmacophore in numerous biologically active compounds.[2]

The process is typically acid-catalyzed and proceeds through two key stages.[2][3][4] First, the hydrazine condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[1][2] Understanding this pathway is critical for diagnosing and resolving issues that may arise during the experiment.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (+ Hydrazine) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate (Hemiaminal) Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H₂O) Troubleshooting_Workflow Start Start: Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Consider microwave-assisted synthesis. Check_Completion->Increase_Time_Temp No Check_Catalyst Is the catalyst optimal? Check_Completion->Check_Catalyst Yes Increase_Time_Temp->Check_Completion Optimize_pH Optimize pH. Add catalytic acid (e.g., AcOH). If using hydrazine salt, add mild base (e.g., NaOAc). Check_Catalyst->Optimize_pH No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Optimize_pH->Check_Catalyst Purify_Reagents Purify 1,3-dicarbonyl and hydrazine. Check_Purity->Purify_Reagents No Check_Side_Reactions Are there significant side products or discoloration? Check_Purity->Check_Side_Reactions Yes Purify_Reagents->Check_Purity Inert_Atmosphere Run reaction under inert atmosphere (N₂ or Ar). Re-evaluate temperature. Check_Side_Reactions->Inert_Atmosphere Yes Success Yield Improved Check_Side_Reactions->Success No Inert_Atmosphere->Success

Sources

Technical Support Center: Purification Strategies for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Pyrazole derivatives are foundational scaffolds in pharmaceuticals and agrochemicals, making their purity a critical parameter for downstream success.[1][2]

This resource is structured to address specific issues you may face during experimental work, moving from general strategies to technique-specific troubleshooting.

Part 1: The Strategic Approach to Pyrazole Purification

Before diving into specific techniques, it's crucial to have a strategic workflow. The choice of purification method depends on the physical properties of your pyrazole derivative (solid, liquid, pKa), its thermal stability, and the nature of the impurities (starting materials, by-products, regioisomers).

The following flowchart provides a general decision-making framework for purifying a crude pyrazole product.

Purification_Workflow start Crude Pyrazole Product (Post-Workup) analysis Initial Purity Assessment (TLC, ¹H NMR, LC-MS) start->analysis is_solid Is the target compound a solid? analysis->is_solid impurities What is the nature of major impurities? is_solid->impurities No (Oil/Liquid) cryst Crystallization / Recrystallization is_solid->cryst Yes is_liquid Is the target compound thermally stable? chrom Column Chromatography is_liquid->chrom No / High BP distill Vacuum Distillation is_liquid->distill Yes impurities->chrom Polarity Difference acid_base Acid-Base Extraction impurities->acid_base Acidic/Basic final_check Final Purity Check (NMR, LC-MS, EA) cryst->final_check chrom->final_check distill->final_check acid_base->is_liquid

Caption: Decision tree for selecting a primary purification strategy.

Part 2: Troubleshooting Guide by Purification Technique

This section addresses common problems encountered with standard purification methods in a question-and-answer format.

A. Crystallization & Recrystallization

Crystallization is often the most efficient method for purifying solid pyrazole derivatives, capable of providing high-purity material in a single step.

Q1: My pyrazole derivative is an oil and refuses to crystallize. What are my options?

Answer: This is a common challenge. The inability to crystallize often stems from residual solvent, the presence of impurities that inhibit lattice formation, or the inherent properties of the molecule.

  • The "Why": Crystallization requires molecules to arrange in a highly ordered, three-dimensional lattice. Impurities disrupt this process, and some molecules, particularly those with flexible side chains or low melting points, may prefer a disordered, amorphous state.

  • Troubleshooting Protocol:

    • Ensure Purity: First, attempt a preliminary purification with flash chromatography to remove baseline impurities. Even a partially purified sample is more likely to crystallize.

    • Solvent Screening: Systematically screen a range of solvents. Good crystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble when heated. Use a table like the one below to guide your choices.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments provide a nucleation site for crystal growth.

      • Seeding: If you have a tiny amount of pure solid, add a single seed crystal to a supersaturated solution.

      • Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane) and allow the solvent to evaporate slowly in a loosely covered vial.

    • Advanced Technique - Acid Addition Salts: Pyrazoles are basic due to the lone pair on the N2 nitrogen.[1] This basicity can be exploited. By reacting your oily pyrazole with an acid (e.g., phosphoric, oxalic, or sulfuric acid), you can form a salt.[3] These salts often have higher melting points and are more crystalline than the free base. The pure salt can then be isolated, and the free base can be regenerated by neutralization if needed.[3][4]

Table 1: Common Solvents for Pyrazole Crystallization

Solvent SystemPolarityTypical Use Case
Hexane / Ethyl AcetateLow-MidFor non-polar to moderately polar pyrazoles. Adjust ratio for optimal solubility.
Ethanol / WaterHighFor polar pyrazoles that are soluble in ethanol but insoluble in water.[5]
IsopropanolMid-HighA good general-purpose solvent for many heterocyclic compounds.
TolueneLowEffective for less polar compounds, often yielding high-quality crystals.
Dimethylformamide (DMF) / WaterHighFor highly polar pyrazoles that are difficult to dissolve in other solvents.[5]
B. Column Chromatography

Chromatography is the workhorse for purifying pyrazoles that are liquids, oils, or solids that are difficult to crystallize.

Q2: My pyrazole derivative is streaking badly on the silica gel column, leading to poor separation. Why is this happening?

Answer: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For pyrazoles, this is almost always due to the basic nitrogen atoms interacting with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • The "Why": The lone pair on the pyrazole's N2 nitrogen acts as a Lewis base, forming strong hydrogen bonds or even undergoing an acid-base interaction with the acidic silica surface. This causes molecules to "stick" to the column and elute slowly and broadly.

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is easily done by adding a small amount of a volatile base to your eluent system.[5]

      • Step 1: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate).

      • Step 2: Add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent mixture.

      • Step 3: Use this modified eluent to pack your column and run the separation. The improvement is often dramatic, resulting in sharp, symmetrical peaks.

    • Consider an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

      • Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds like pyrazoles.[5]

      • Reverse-Phase Silica (C18): For highly polar pyrazoles, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.

Q3: I'm struggling to separate my desired pyrazole from a regioisomeric by-product. How can I improve the resolution?

Answer: Separating regioisomers is a common and difficult challenge, as they often have very similar polarities. Success depends on maximizing the small differences in their interaction with the stationary and mobile phases.

  • The "Why": Regioisomers have the same molecular formula but different arrangements of substituents. For example, in the synthesis of a 1,3,5-trisubstituted pyrazole, you might also form the 1,3,4-isomer. These isomers can have nearly identical polarities, making them co-elute.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase:

      • Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a very shallow solvent gradient. This slowly increases the eluting power of the mobile phase, giving the isomers more time to resolve.

      • Change Solvent Selectivity: Switch to an eluent system with different types of solvents. For example, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or Toluene/Acetone system. Different solvents will have unique interactions with your isomers, potentially enhancing separation.

    • Increase Column Efficiency: Use a longer, narrower column packed with a smaller particle size silica gel (if your setup allows for higher backpressure). This increases the number of theoretical plates and improves resolution.

    • Derivatization: In challenging cases, consider temporarily derivatizing the mixture. If one isomer has a sterically accessible functional group that the other doesn't, you can react it to drastically change its polarity, perform the separation, and then reverse the reaction.

C. Liquid-Liquid Extraction

Acid-base extraction is a powerful technique for removing acidic or basic impurities from a neutral or weakly basic pyrazole product.

Q4: My pyrazole synthesis was performed using a basic catalyst that I now need to remove. How can I use extraction?

Answer: This is an ideal scenario for an acidic wash. The basicity of the pyrazole ring itself (pKb ~11.5) means it will remain in the organic layer under weakly acidic conditions, while stronger basic impurities are protonated and move to the aqueous layer.[1]

  • The "Why": The principle of liquid-liquid extraction relies on the differential solubility of compounds in two immiscible liquid phases. By changing the pH, we can alter a compound's charge and, therefore, its preferred phase (charged species prefer the aqueous phase, neutral species prefer the organic phase).

  • Step-by-Step Acid Wash Protocol:

    • Dissolution: Dissolve your crude product in an immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.[3][6]

    • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute acid. Start with a mild acid like 1 M aqueous HCl or saturated ammonium chloride (NH₄Cl) solution. Wash 1-2 times. This will protonate and remove strong base catalysts or unreacted hydrazine starting materials.

    • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine Wash: Wash with saturated sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[6]

    • Drying and Evaporation: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.[3][6]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a standard Knorr/Paal-Knorr pyrazole synthesis?

  • A: The most common impurities are unreacted starting materials, specifically the hydrazine and the 1,3-dicarbonyl compound.[2][7] Additionally, if an unsymmetrical dicarbonyl is used, you can expect the formation of regioisomeric pyrazole by-products.[8]

Q2: My purified pyrazole has a yellow or brown color. Is it impure?

  • A: Not necessarily, but it often indicates trace, highly conjugated impurities or oxidation products. If NMR and LC-MS show high purity, the color may be inherent. However, if you need a colorless product, you can often remove the color by treating a solution of your compound with a small amount of activated charcoal, followed by hot filtration through a pad of Celite.

Q3: How do I remove residual palladium catalyst from a cross-coupling reaction used to functionalize my pyrazole?

  • A: Palladium residues can be challenging. A multi-step approach is often best:

    • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This removes the bulk of the palladium that has precipitated on the support.

    • Aqueous Wash: Perform an aqueous workup, as some palladium salts can be removed this way.

    • Scavengers: If palladium persists (often visible as a black or grey solid), you may need to use a scavenger resin (e.g., a thiol-functionalized silica) or perform a specific aqueous wash with a solution containing thiourea or sodium sulfide, which can coordinate to the palladium and pull it out of the organic phase.

    • Final Polish: Often, a final column chromatography step is required to remove the last traces.

Q4: What is the definitive way to confirm the purity of my final pyrazole derivative?

  • A: No single technique is sufficient. A combination of methods is required to establish purity authoritatively:

    • ¹H and ¹³C NMR: Confirms the structure and can reveal the presence of impurities if they are above ~1-2%.[9]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method that separates components and provides their mass. It is excellent for detecting trace impurities and confirming the molecular weight of your product.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental formula.

    • Elemental Analysis (CHN Analysis): Measures the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the calculated values is considered strong evidence of purity.

References

  • Method for purifying pyrazoles.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Process for the purification of pyrazoles.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.

Sources

stability of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this highly reactive building block. Our goal is to provide you with a deep understanding of its stability profile, enabling you to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is its high reactivity towards nucleophiles. The bromomethyl group is analogous to a benzylic bromide, making it an excellent electrophile susceptible to both SN1 and SN2 substitution reactions.[1] This reactivity means it can be degraded by common laboratory solvents (like water or alcohols), bases, and various nucleophilic reagents, often leading to hydrolysis or other substitution byproducts.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C is recommended), and protected from light and moisture.[2][3] The container should be tightly sealed. Storing it in a desiccator within a refrigerator is an excellent practice. Exposure to atmospheric moisture can lead to slow hydrolysis over time.

Q3: Can I use protic solvents like methanol or ethanol in my reaction?

A3: It is highly discouraged to use protic solvents unless they are intended to act as the nucleophile (solvolysis). Solvents like methanol, ethanol, and water can react with the bromomethyl group, leading to the formation of the corresponding methoxymethyl, ethoxymethyl, or hydroxymethyl pyrazole derivatives. If a polar solvent is required, aprotic options like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are far superior choices, provided they are anhydrous.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing bromomethyl groups, especially on heterocyclic or aromatic rings, can be photolabile.[4] The carbon-bromine bond can be cleaved by UV light, potentially generating radical species.[5] This can lead to complex side reactions or polymerization. It is best practice to conduct reactions in amber glassware or protect the reaction vessel from direct light. For formal photostability assessment, ICH guideline Q1B can be consulted.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Degradation of Starting Material: The 5-(bromomethyl)pyrazole may have degraded during storage or prior to use. 2. Reaction with Solvent: Use of protic or wet aprotic solvents is causing solvolysis. 3. Incorrect Base: A strong, nucleophilic base (e.g., NaOH, KOH) may be attacking the bromomethyl group directly.1. Verify Purity: Check the purity of the starting material by ¹H NMR or LC-MS before use. 2. Use Anhydrous Aprotic Solvents: Switch to high-purity, anhydrous solvents like THF, MeCN, or DMF. 3. Select a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or proton sponge if a base is required. For simple substitutions, potassium carbonate (K₂CO₃) is often a good choice as it is a weaker nucleophile.
Multiple Unexpected Side Products in Final Mixture 1. Photodegradation: Exposure of the reaction to ambient or UV light is generating radical intermediates. 2. Hydrolysis during Workup: The compound is reacting with water during the aqueous extraction phase. 3. Overheating: Excessive heat can promote elimination or other side reactions.1. Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware. 2. Minimize Water Contact: Perform aqueous workups quickly and at low temperatures. If possible, use a non-aqueous workup or direct purification via chromatography. 3. Maintain Temperature Control: Run the reaction at the lowest effective temperature. Consider room temperature or 0°C before attempting to heat.
TLC/LC-MS Shows Starting Material is Consumed, but Product is Not Formed 1. Formation of Hydrolysis Product: The most common byproduct is 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole from reaction with trace water. This product may have similar polarity to your expected product.1. Confirm Identity of Byproduct: Attempt to isolate and characterize the main byproduct. The mass will correspond to the replacement of Br (79/81 Da) with OH (17 Da). 2. Strictly Anhydrous Conditions: Dry all glassware in an oven, use freshly distilled or purchased anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).

In-Depth Analysis of Stability Factors

Nucleophilic Substitution & Solvent Effects

The C-Br bond in this compound is highly polarized and resides at a "benzylic-like" position. This structural feature makes it exceptionally reactive towards nucleophiles through two primary pathways.

  • SN2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single concerted step.

  • SN1 Pathway: Can occur in polar protic solvents (solvolysis) or with weak nucleophiles. The C-Br bond heterolytically cleaves to form a resonance-stabilized carbocation, which is then rapidly captured by a nucleophile.[1] The pyrazole ring helps stabilize this positive charge.

Degradation Pathways main This compound transition_state [Nu---CH₂---Br]⁻ Transition State main->transition_state Sₙ2 Path carbocation Resonance-Stabilized Carbocation main->carbocation Sₙ1 Path sn2_reagent Strong Nucleophile (Nu⁻) Polar Aprotic Solvent sn2_reagent->transition_state sn1_reagent Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent sn1_reagent->carbocation product_sn2 5-(Nu-methyl)-1,3-dimethyl-1H-pyrazole transition_state->product_sn2 product_sn1 5-(Hydroxymethyl)- or 5-(Alkoxymethyl)-Product carbocation->product_sn1

Caption: Primary degradation pathways of this compound.

Temperature and pH Considerations
ConditionEffect on StabilityRationale
Elevated Temperature (>60°C) Decreased Increases the rate of both desired reactions and undesired side reactions (hydrolysis, elimination). Can lead to decomposition, especially during prolonged heating.
Strongly Acidic (pH < 2) Moderate to Low While generally more stable than under basic conditions, strong acid can potentially lead to hydrolysis or degradation of the pyrazole ring itself over long periods, though this is less common.[7]
Strongly Basic (pH > 10) Very Low Highly susceptible to rapid decomposition. Hydroxide ions (OH⁻) are strong nucleophiles that will readily displace the bromide.[8] This leads to the formation of the corresponding alcohol.
Neutral (pH ~7) Moderate Stability is primarily dictated by the presence of nucleophiles. In pure, deionized water, hydrolysis will still occur, albeit more slowly than under basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu-H).

  • Preparation: Dry all glassware in an oven (120°C) for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add your nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base if required (e.g., K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) via syringe (approx. 0.1 M concentration relative to the pyrazole).

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous MeCN and add it dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Workflow for Assessing Compound Stability

This workflow allows you to test the stability of the compound under your specific experimental conditions.

Stability Assessment Workflow start Prepare Stock Solution of Compound in Anhydrous ACN setup Aliquot into Vials with Test Conditions (e.g., wet solvent, base, acid) start->setup t0 Take T=0 Sample: Immediately quench and analyze (HPLC, LC-MS, NMR) setup->t0 incubation Incubate Vials under Test Conditions (e.g., RT, 50°C) setup->incubation sampling Take Samples at Timed Intervals (e.g., 1h, 4h, 24h) incubation->sampling analysis Quench and Analyze Each Sample sampling->analysis data Plot % Remaining Compound vs. Time to Determine Degradation Rate analysis->data end Stability Profile Determined data->end

Caption: Workflow for quantitatively assessing stability under various conditions.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Various Authors. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
  • Lee, I., et al. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Journal of the Korean Chemical Society.
  • Farah, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Mayur, Y. C., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry.
  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • Jencks, W. P., & Gilchrist, M. (1966). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications.
  • Farah, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
  • Wang, Y., et al. (2017). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry.
  • Baklanov, M. V., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules.
  • Angene Chemical. (2026). Safety Data Sheet for Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.
  • Fisher Scientific. (2019). SAFETY DATA SHEET for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation.
  • Golisade, A., et al. (2020). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin. Organic Process Research & Development. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. This guide provides an in-depth analysis of the structural validation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, a versatile heterocyclic building block. We will focus on the central role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a detailed interpretation of its expected spectrum. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from other cornerstone analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—to provide a holistic perspective on robust structural elucidation.

The Central Hypothesis: Predicting the ¹H NMR Signature

While a dedicated experimental spectrum for this compound is not universally published, we can construct a highly accurate, predicted spectrum based on established principles of NMR theory and extensive empirical data from closely related pyrazole derivatives.[1] The unique electronic environment of each proton in the molecule will give rise to a distinct signal, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Our analysis predicts a ¹H NMR spectrum defined by four distinct signals:

  • A singlet for the pyrazole ring proton (H-4).

  • A singlet for the N-methyl protons (N-CH₃).

  • A singlet for the C-methyl protons (C-CH₃).

  • A singlet for the bromomethyl protons (-CH₂Br).

The causality behind these predictions lies in the electronic effects of the pyrazole ring and its substituents. The electronegativity of the nitrogen and bromine atoms will deshield adjacent protons, shifting their signals downfield. The absence of adjacent, non-equivalent protons for each group leads to the prediction of singlets for all signals.

In-Depth Spectral Analysis: Deconstructing the ¹H NMR Data

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule.[2] Let's dissect the predicted spectrum for this compound.

Predicted ¹H NMR Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Pyrazole Proton (H-4)~6.0 ppmSinglet1HLocated on an electron-rich aromatic ring. Data from similar 1,3,5-substituted pyrazoles show this proton typically resonates around 5.9-6.3 ppm.[1]
N-Methyl (N-CH₃)~3.7 ppmSinglet3HAttached to a nitrogen atom within the aromatic pyrazole ring, leading to a downfield shift compared to a typical alkyl methyl group.
C-Methyl (C-CH₃)~2.3 ppmSinglet3HAttached directly to the pyrazole ring at a carbon atom. Its chemical shift is consistent with methyl groups on similar heterocyclic systems.[1]
Bromomethyl (-CH₂Br)~4.5 ppmSinglet2HThe high electronegativity of the bromine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield.

This predicted data provides a unique fingerprint for the target molecule. The specific chemical shifts, the 1:3:3:2 integration ratio, and the all-singlet pattern collectively build a compelling case for the proposed structure.

Caption: Structure and predicted ¹H NMR data for the target compound.

A Comparative Framework: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is arguably the most powerful single technique for the structural elucidation of organic molecules, a multi-faceted approach provides the highest level of confidence.[3] Let's compare the information gleaned from ¹H NMR with that from Mass Spectrometry and Infrared Spectroscopy.

Feature¹H NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed connectivity (proton environment, neighboring protons)Molecular weight and elemental composition (High-Res MS)Presence of specific functional groups
Strengths Unparalleled for determining the precise arrangement of atoms (isomer differentiation). Quantitative.Extremely high sensitivity. Provides molecular formula. Fragmentation patterns can give structural clues.Fast, non-destructive, and excellent for identifying key bonds (e.g., C=O, O-H, N-H).
Limitations Relatively low sensitivity (requires mg of sample). Complex spectra for large molecules.Does not typically distinguish between isomers. Fragmentation can be complex to interpret.Provides limited information on the overall molecular skeleton. Some functional groups have weak or overlapping signals.
Role in Validation Provides the definitive "blueprint" of the C-H framework.Confirms the molecular weight and formula, validating the "pieces" are correct.Acts as a quick check for expected functional groups and absence of others (e.g., starting materials).

This comparison underscores a crucial concept in analytical chemistry: orthogonality. Each technique provides a different, independent piece of the structural puzzle. MS confirms the mass, IR confirms the functional groups, and NMR puts all the pieces together in the correct order.

Caption: A typical workflow for the structural validation of a synthesized compound.

Experimental Protocols: Ensuring Data Integrity

The quality of analytical data is inextricably linked to the quality of the sample preparation and data acquisition. Here, we provide a standard operating procedure for obtaining a high-quality ¹H NMR spectrum.

Protocol for ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides a lock signal for the spectrometer.[4]

    • Ensure the sample has fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5] Solid particles will degrade the quality of the spectrum.

    • The NMR tube should be of good quality, clean, and not scratched.

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field. This is an optimization process that makes the magnetic field as homogeneous as possible across the sample, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale. Typically, the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) is used for calibration.

  • Data Analysis:

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Identify the chemical shift and multiplicity of each signal.

    • Assign each signal to the corresponding protons in the molecule based on the analysis described in the previous sections.

By adhering to this rigorous protocol, a researcher can be confident in the integrity and reproducibility of the obtained spectral data, forming a solid foundation for structural validation.

Conclusion

The structural validation of a molecule like this compound is a process of systematic, evidence-based deduction. While techniques like Mass Spectrometry and IR Spectroscopy provide vital, complementary information about the molecule's mass and functional groups, ¹H NMR spectroscopy remains the cornerstone for unambiguous structural elucidation. It offers an unparalleled window into the precise connectivity and electronic environment of the molecule's protons. The predicted spectrum for our target compound, with its four distinct singlets and characteristic chemical shifts, serves as a robust hypothesis that can be confidently verified through the careful execution of the experimental protocols outlined. For the modern chemical researcher, a comprehensive understanding and judicious application of these analytical tools are not just best practice—they are essential for scientific integrity and success.

References

  • Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • University of Alberta. NMR Sample Preparation. Available at: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Available at: [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Available at: [Link]

  • University of Nairobi Repository. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • University of Manitoba. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. For novel heterocyclic compounds like 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of the primary analytical methodologies for evaluating the purity of this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate technique.

The Criticality of Purity for this compound

This compound is a key intermediate, often utilized in the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group is susceptible to degradation and can participate in various side reactions, leading to the formation of impurities. These impurities can be isomeric, polymeric, or degradation products, which may carry their own pharmacological or toxicological profiles. Therefore, a robust analytical strategy is imperative to ensure the identity, purity, and stability of this starting material.

A Comparative Overview of Analytical Techniques

The selection of an analytical method for purity determination is a decision guided by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control, stability testing, or reference standard characterization). This section compares the most effective techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance attributes of each technique for the analysis of this compound, based on typical validation data for similar compounds and established analytical principles.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Typical Purity Assay 98.0 - 102.0%98.0 - 102.0%>99.0% (for reference standards)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3%
Specificity High; can resolve isomers and degradation products with appropriate method development.Very high; provides mass information for peak identification.High; provides structural information.
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Throughput HighMediumLow
Destructive YesYesNo
Logical Workflow for Method Selection

The choice of analytical technique is a logical process based on the specific analytical challenge. The following diagram illustrates a decision-making workflow for selecting the most appropriate method for purity assessment of this compound.

MethodSelection start Define Analytical Need routine_qc Routine QC & High Throughput? start->routine_qc impurity_id Impurity Identification Required? routine_qc->impurity_id No hplc HPLC routine_qc->hplc Yes primary_std Primary Standard Characterization? impurity_id->primary_std No gcms GC-MS impurity_id->gcms Yes primary_std->hplc No, for routine assay qnmr qNMR primary_std->qnmr Yes

Comparative Reactivity Analysis: 5-(Bromomethyl) vs. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal and Process Chemistry

Abstract

In the landscape of modern drug discovery, pyrazole-containing scaffolds are of immense interest due to their versatile biological activities.[1][2][3] The functionalization of these core structures is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of two key synthetic intermediates: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole. We will dissect the fundamental chemical principles governing their reactivity, present a framework for experimental comparison, and discuss the practical implications for researchers in synthesis and drug development. The core finding is that the brominated analog offers significantly enhanced reactivity in nucleophilic substitution reactions, a direct consequence of the superior leaving group ability of bromide over chloride.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide array of diseases, from cancer to viral infections and hypertension.[4] Its metabolic stability and versatile synthetic handles make it a "privileged scaffold" for developing new molecular entities.[1][4] Intermediates like the 5-(halomethyl)-1,3-dimethyl-1H-pyrazoles are instrumental, as the reactive halomethyl group serves as an electrophilic site for introducing diverse functional groups via nucleophilic substitution, thereby enabling the rapid generation of compound libraries for screening.[5]

Foundational Principles: The Leaving Group's Decisive Role in Sₙ2 Reactions

The reactivity of the title compounds is primarily dictated by the rate of a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7] The structure of these pyrazoles—a primary halide—favors the Sₙ2 pathway over Sₙ1, as the formation of a primary carbocation is energetically unfavorable. In the Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom, and in a concerted step, the bond to the leaving group is broken.

The rate of this reaction is highly dependent on the stability of the departing leaving group. A good leaving group is one that is stable on its own, which typically means it is the conjugate base of a strong acid.[8][9]

Caption: Generalized Sₙ2 mechanism. (Py = Pyrazole ring, X = Halogen).

When comparing bromide and chloride, two key factors establish bromide as the superior leaving group:

  • Basicity: The acidity of the conjugate acids follows the order HBr > HCl. Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and thus make better leaving groups.[8][10]

  • Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[11] This higher polarizability allows the C-Br bond to more effectively stabilize the partial negative charge that develops on the halogen in the Sₙ2 transition state, lowering the activation energy of the reaction.[12]

PropertyBromide (Br⁻)Chloride (Cl⁻)Advantage
Size (Ionic Radius) Larger (~196 pm)Smaller (~181 pm)Bromide
Polarizability HigherLowerBromide
Basicity Weaker BaseStronger BaseBromide
Conjugate Acid pKa ~ -9 (HBr)~ -7 (HCl)Bromide
Leaving Group Ability Excellent Good Bromide

Table 1. Comparison of properties influencing leaving group ability.

Head-to-Head: 5-(bromomethyl)- vs. 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Applying these fundamental principles directly to our molecules of interest, we can confidently predict that This compound will be significantly more reactive towards nucleophiles than its chlorinated counterpart.

The pyrazole ring system, being electron-rich, can influence the adjacent methylene group, creating a reactive site analogous to a benzylic position. This "benzylic-like" activation further enhances susceptibility to Sₙ2 attack.[13][14][15] However, this electronic effect is identical for both molecules. The differentiating factor remains the C-X bond, where the C-Br bond is weaker and more easily broken than the C-Cl bond.

For any given nucleophile and set of reaction conditions (solvent, temperature), the reaction with the brominated pyrazole will proceed at a faster rate, often leading to higher yields in shorter timeframes or allowing for milder reaction conditions.

Experimental Design for Comparative Analysis

To empirically validate the predicted reactivity difference, a straightforward kinetic experiment can be designed. A common method involves reacting each electrophile with a nucleophile in a suitable solvent and monitoring the reaction progress over time using techniques like TLC, GC, or NMR spectroscopy.[13][16]

Caption: Workflow for a comparative reactivity experiment.

Protocol: Comparative Alkylation of 4-Mercaptobenzoic Acid

This protocol provides a self-validating system to compare the reactivity of the two halomethyl pyrazoles.

Materials:

  • 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

  • This compound

  • 4-Mercaptobenzoic acid (Nucleophile)

  • Potassium Carbonate (Base)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Ethyl acetate, Water, Brine

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with stir bars, add 4-mercaptobenzoic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to each flask to dissolve the solids.

  • Initiation: To Flask A, add 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq). To Flask B, add this compound (1.0 eq). Start a timer for each reaction immediately upon addition.

  • Reaction Monitoring (Causality Check): At regular intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture. Spot these on a TLC plate alongside the starting materials. Develop the plate (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, higher-Rf product spot validates that a reaction is occurring. The relative intensity of the spots provides a semi-quantitative measure of reaction progress.

  • Workup: After a set time (e.g., 2 hours), pour each reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction. Analyze the products by ¹H NMR to confirm the structure and assess purity.

Expected Quantitative Data
Parameter5-(chloromethyl)-1,3-dimethyl-1H-pyrazoleThis compound
Relative Reaction Rate SlowerFaster
Time for >95% Conversion (TLC) > 2 hours< 30 minutes
Isolated Yield (at 2 hours) Moderate (e.g., 40-60%)High (e.g., >90%)
Required Temperature Room Temp to Mild Heating (40-50°C)Room Temperature

Table 2. Expected outcomes from the comparative experimental protocol.

Practical Implications in Synthesis and Drug Discovery

The choice between the bromo- and chloro- intermediate has significant practical consequences:

  • For High-Throughput Synthesis & Library Generation: The higher reactivity of the bromomethyl pyrazole is a distinct advantage. It allows for faster reaction times and ensures higher conversion rates across a diverse range of nucleophiles, leading to more reliable and complete compound libraries.

  • For Process Chemistry & Scale-Up: While the brominated compound is more reactive, it may also be less stable and more expensive. The chloromethyl analog, being more stable and often cheaper, might be preferred for large-scale synthesis if its lower reactivity can be overcome with optimized conditions (e.g., higher temperatures, longer reaction times), provided the target molecule is stable under these more forcing conditions.

  • For Delicate Substrates: When working with sensitive nucleophiles or substrates that are prone to degradation at elevated temperatures, the ability of the bromomethyl pyrazole to react efficiently under mild conditions is a critical enabling factor.

Conclusion

The comparative analysis unequivocally demonstrates that This compound is the more reactive electrophile for nucleophilic substitution reactions compared to its chloro- analog. This heightened reactivity is rooted in the fundamental chemical principle that bromide is a superior leaving group to chloride. For researchers in drug discovery, this translates to faster, more efficient, and often milder reaction conditions, making the brominated intermediate the reagent of choice for rapid analogue synthesis and library development. The chlorinated version remains a viable, cost-effective alternative for robust reactions where longer times or higher temperatures are acceptable.

References

  • Future Medicinal Chemistry, Pyrazole: an Emerging Privileged Scaffold in Drug Discovery, Future Science, [Link]

  • Khan, S. (2026), PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES, ResearchGate, [Link]

  • National Center for Biotechnology Information, Pyrazole: an emerging privileged scaffold in drug discovery, PubMed Central, [Link]

  • MDPI, Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation, MDPI, [Link]

  • National Center for Biotechnology Information, Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics, PubMed Central, [Link]

  • Reddit, Cl vs Br in SN1 and SN2 reactions, Reddit, [Link]

  • KPU Pressbooks, 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I, KPU Pressbooks, [Link]

  • Khan Academy, Factors affecting SN2 reactions: leaving group- Part 1, Khan Academy, [Link]

  • National Center for Biotechnology Information, Effect of Allylic Groups on SN2 Reactivity, PubMed Central, [Link]

  • Google Patents, Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine, Google P
  • National Center for Biotechnology Information, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, PubMed Central, [Link]

  • ACS Publications, Effect of Allylic Groups on SN2 Reactivity, The Journal of Organic Chemistry, [Link]

  • Reddit, Better Leaving Group: Bromide VS Chloride, Reddit, [Link]

  • ResearchGate, Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects, ResearchGate, [Link]

  • Khan Academy, Sn1 and Sn2: leaving group, Khan Academy, [Link]

  • ACS Publications, Origin of the SN2 Benzylic Effect, Journal of the American Chemical Society, [Link]

  • ResearchGate, Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes, ResearchGate, [Link]

  • Liberty University, The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory, Liberty University, [Link]

  • Royal Society of Chemistry, [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions, Royal Society of Chemistry, [Link]

  • National Center for Biotechnology Information, Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent, PubMed Central, [Link]

  • YouTube, Nucleophilic Substitution Experiment S21, YouTube, [Link]

  • Master Organic Chemistry, Nucleophilic Substitution Reactions - Introduction, Master Organic Chemistry, [Link]

  • De Gruyter, Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones, Zeitschrift für Naturforschung B, [Link]

  • AccessPharmacy, Nucleophilic Substitution, Addition, and Elimination Reactions, AccessPharmacy, [Link]

  • YouTube, Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions, YouTube, [Link]

  • Quora, Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?, Quora, [Link]

  • TSI Journals, SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES, Trade Science Inc., [Link]

  • MDPI, On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines, MDPI, [Link]

  • National Center for Biotechnology Information, Current status of pyrazole and its biological activities, PubMed Central, [Link]

  • National Center for Biotechnology Information, Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities, PubMed Central, [Link]

  • National Center for Biotechnology Information, Natural and Biomimetic Antitumor Pyrazoles, A Perspective, PubMed Central, [Link]

  • National Center for Biotechnology Information, Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents, PubMed Central, [Link]

  • YouTube, Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate, YouTube, [Link]

  • YouTube, Nucleophilic Aromatic Substitution, YouTube, [Link]

Sources

A Researcher's Guide to Comparing the Efficacy of Pyrazole Derivatives with Different Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their pharmacological versatility is largely dictated by the nature and position of substituents on the pyrazole ring. This guide provides a comparative analysis of the efficacy of pyrazole derivatives, focusing on how different substituents influence their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide a detailed protocol for a fundamental in vitro assay to empower researchers in their own discovery efforts.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold."[3][4] This is due to its unique chemical properties and its ability to serve as a versatile template for designing potent and selective therapeutic agents.[5] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interactions with biological targets. Clinically successful drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant highlight the therapeutic potential embedded within this core structure.[2][6]

The Influence of Substituents on Pharmacological Efficacy

The biological activity of a pyrazole derivative is not inherent to the core alone; it is profoundly influenced by the attached functional groups (substituents). Structure-activity relationship (SAR) studies are crucial for understanding how these modifications translate into therapeutic efficacy.[5]

Key principles include:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) and electron-donating groups (e.g., -OCH₃, -NH₂) can alter the electron density of the pyrazole ring, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a target protein.

  • Steric Effects: The size and shape of substituents can dictate how the molecule fits into a protein's binding pocket. Bulky groups may enhance selectivity by preventing the molecule from binding to off-target proteins, or they could hinder binding to the desired target.

  • Lipophilicity: The hydrophobicity or hydrophilicity of substituents impacts the molecule's solubility, membrane permeability, and overall pharmacokinetics. For instance, the presence of lipophilic groups like chloro and bromo substituents has been shown to increase antimicrobial activity.[7]

Comparative Efficacy Analysis of Pyrazole Derivatives

The true measure of a derivative's potential lies in its performance in biological assays. Below, we compare the efficacy of various substituted pyrazoles across key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including cyclin-dependent kinases (CDKs), tubulin, and DNA.[5] The efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.[8]

For example, a study by Omran et al. synthesized a series of polysubstituted pyrazole derivatives and tested them against the HepG2 hepatocellular carcinoma cell line. One derivative, compound 59 , demonstrated an IC₅₀ value of 2 µM, which was significantly more potent than the standard chemotherapy drug cisplatin (IC₅₀ = 5.5 µM).[5] Another study highlighted a 4-cyano-1,5-diphenylpyrazole derivative, compound 13 , which revealed a potent cytotoxic activity with a GI₅₀ (50% growth inhibition) value of just 40 nM against the IGROVI ovarian tumor cell line.[9]

Antimicrobial Activity

With rising antibiotic resistance, the need for new antimicrobial agents is critical. Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[10][11] Efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

In one study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity.[11] A specific hydrazone derivative, 21a , displayed remarkable antibacterial and antifungal activities, with MIC values ranging from 2.9 to 7.8 µg/mL against fungi and 62.5 to 125 µg/mL against bacteria, outperforming standard drugs like clotrimazole and chloramphenicol in some cases.[11][12] SAR studies have shown that the presence of halogen substituents (e.g., Cl, Br) on aryl rings attached to the pyrazole core often enhances antimicrobial potency due to increased lipophilicity.[7]

Anti-inflammatory Activity (COX-2 Inhibition)

Perhaps the most famous application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6][13]

The structure of celecoxib, a diaryl-substituted pyrazole, is a blueprint for selective COX-2 inhibition. The key features include a 1,5-diarylpyrazole core, a sulfonamide (-SO₂NH₂) or a similar group at the C-3 position, and a p-methyl group on one of the phenyl rings. These specific substituents allow the molecule to fit perfectly into the active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site. Various studies have synthesized derivatives modifying these key positions, with some showing COX-2 inhibitory activity and selectivity even greater than celecoxib.[14][15] For instance, certain pyrazole derivatives with amino and methanesulfonyl moieties have demonstrated high COX-2 selective inhibition with selectivity indices (S.I.) over 300.[14]

Data Summary: Structure-Activity Relationship (SAR) Insights

The following table summarizes representative data from various studies, illustrating the impact of different substituents on the biological efficacy of pyrazole derivatives.

Compound Class Substituents Biological Target/Assay Efficacy (IC₅₀ / MIC) Key SAR Insight Reference
Anticancer Pyrazole Polysubstituted pyrazoleHepG2 Cancer CellsIC₅₀ = 2 µMSuperior potency compared to cisplatin (IC₅₀ = 5.5 µM).[5]Omran et al.[5]
Anticancer Pyrazole 4-cyano-1,5-diphenylpyrazole with a 5-mercapto-1,3,4-oxadiazole at C-3IGROVI Ovarian Cancer CellsGI₅₀ = 40 nMThe specific heterocyclic system at position 3 is critical for high potency.[9][16]Farag et al.[9]
Antimicrobial Pyrazole 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideC. albicans (Fungus)MIC = 2.9–7.8 µg/mLThe hydrazone linkage and the p-tolyl group contribute significantly to antifungal activity.[11][12]Gomha et al.[11]
Antimicrobial Pyrazole Pyrazoles with Chloro/Bromo substituentsS. aureus (Bacteria)Low MIC valuesHalogen substituents increase lipophilicity, enhancing antimicrobial effect.[7]Bekhit et al.[7]
Anti-inflammatory Pyrazole sulfonamide derivativeCOX-2 EnzymeIC₅₀ = 0.05 µMThe sulfonamide group is a key pharmacophore for selective COX-2 inhibition.[14]Ghorab et al.[14]
Anti-inflammatory Pyrazolo[1,5-a] pyrimidine derivativeCOX-2 EnzymeIC₅₀ = 1.11 µMFusing the pyrazole with a pyrimidine ring can yield highly potent and selective inhibitors.[15]El-Sayed et al.[15]

Experimental Design & Protocols

A robust and reproducible experimental workflow is paramount for accurately comparing the efficacy of novel compounds.

General Workflow for Synthesis and Screening

The process from compound design to efficacy determination follows a logical progression. The goal is to synthesize a library of related compounds (analogues) and systematically test them to identify the most potent derivatives and establish clear structure-activity relationships.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A In Silico Design (Target Identification) B Synthesis of Chalcone Precursors A->B C Cyclization Reaction (e.g., with Hydrazine) B->C D Purification & Characterization (NMR, MS) C->D E Primary Screening (e.g., MTT Assay for Cytotoxicity) D->E Compound Library F Dose-Response Study (IC50/MIC Determination) E->F G Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) F->G H Lead Optimization G->H

Caption: General workflow for pyrazole derivative synthesis and evaluation.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines, allowing for the determination of IC₅₀ values.[17][18]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan in a solvent (like DMSO) and measuring its absorbance, one can quantify cell viability.[17]

Self-Validating System: This protocol's trustworthiness is ensured by including multiple controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

  • Untreated Control: Cells treated with culture medium only, representing 100% viability.

  • Blank Control: Wells with medium but no cells, to measure background absorbance.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., HepG2, MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each pyrazole derivative in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).[18]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and control solutions) to the respective wells.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]

    • Return the plate to the incubator for 4 hours. Observe the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17][18]

    • Place the plate on a shaker for 10-15 minutes at low speed to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[17][18]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[8][18]

Mechanism of Action: Visualizing a Signaling Pathway

Many pyrazole derivatives exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases. The diagram below illustrates a hypothetical scenario where a substituted pyrazole acts as a kinase inhibitor, blocking a pathway crucial for cancer cell proliferation.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds RAS RAS Rec->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Inhibitor Substituted Pyrazole (Kinase Inhibitor) Inhibitor->RAF  Inhibits

Caption: Pyrazole derivative inhibiting the RAF kinase in the MAPK/ERK pathway.

Conclusion and Future Perspectives

The pyrazole scaffold is a remarkably versatile platform for drug discovery. As demonstrated, the strategic selection of substituents is the key to unlocking and optimizing therapeutic efficacy across a range of diseases, from cancer to microbial infections. Structure-activity relationship studies consistently show that minor chemical modifications can lead to major changes in biological activity and target selectivity.

Future research should continue to explore novel and diverse substitutions on the pyrazole ring. The fusion of the pyrazole core with other heterocyclic systems is a particularly promising avenue for creating multifunctional agents with enhanced potency.[19] Combining rational, computer-aided drug design with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Dai, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie. Available from: [Link]

  • Bekhit, A. A., et al. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available from: [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available from: [Link]

  • Ben-Har, et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed. Available from: [Link]

  • Murahari, M. & Kumar, C. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]

  • Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. Available from: [Link]

  • Savaliya, K. (2024). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (2024). SAR of the synthesized compounds on COX-2 selectivity. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available from: [Link]

  • Kumar, M., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. Available from: [Link]

  • Faisel, W. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Faisel, W. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. Available from: [Link]

  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available from: [Link]

  • Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available from: [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... Available from: [Link]

  • Singh, H., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole and its Analogs for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, substituted pyrazoles stand out as versatile building blocks. Their utility is largely dictated by the nature and position of their substituents, which in turn govern their reactivity and physicochemical properties. The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the desired properties of the final products. This guide provides an in-depth spectroscopic analysis of a key pyrazole intermediate, 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, and offers a comparative study with a structurally related analog, 1,3,5-trimethyl-1H-pyrazole. Through a detailed examination of their Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) spectra, we will elucidate the key structural features and demonstrate how subtle changes in substitution are reflected in their spectroscopic signatures.

The Significance of Spectroscopic Analysis in Pyrazole Chemistry

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The introduction of a bromomethyl group at the 5-position of the 1,3-dimethyl-1H-pyrazole core, as in our target molecule, furnishes a reactive handle for a variety of nucleophilic substitution reactions. This makes this compound a valuable precursor for the synthesis of more complex molecules with potential biological activity. However, the successful synthesis and subsequent use of this intermediate hinge on its unambiguous characterization. Spectroscopic techniques like ¹³C NMR and IR spectroscopy are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure.

Predictive ¹³C NMR and IR Spectroscopic Analysis of this compound

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to exhibit five distinct signals corresponding to the five unique carbon environments in the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~150-155C3The C3 carbon, being adjacent to a nitrogen atom and bearing a methyl group, is expected to be in a relatively electron-rich environment within the pyrazole ring system.
~140-145C5The C5 carbon, also adjacent to a nitrogen and bearing the bromomethyl substituent, will be influenced by the electron-withdrawing inductive effect of the bromine atom, leading to a downfield shift compared to an unsubstituted C5.
~105-110C4The C4 carbon, situated between the two substituted carbons, typically appears at a higher field (more shielded) in the pyrazole ring.
~35-40N-CH₃ (at N1)The methyl group attached to the N1 nitrogen will have a characteristic chemical shift in this region.
~25-30C-CH₂BrThe carbon of the bromomethyl group will be significantly deshielded due to the strong electron-withdrawing effect of the bromine atom, resulting in a downfield shift compared to a simple methyl group.
~10-15C-CH₃ (at C3)The methyl group at the C3 position is expected to have a typical chemical shift for a methyl group on an aromatic ring.

The prediction of these chemical shifts is grounded in the understanding of substituent effects on aromatic systems. The electron-withdrawing nature of the bromine atom in the bromomethyl group is the most significant factor influencing the chemical shifts of the C5 and the methylene carbon.

Predicted IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the pyrazole ring.[4]
2980-2850C-H stretch (aliphatic)MediumCorresponding to the C-H bonds of the methyl and bromomethyl groups.
~1600-1450C=C and C=N stretchingMedium to StrongThese bands are characteristic of the pyrazole ring vibrations.[5]
~1450C-H bend (aliphatic)MediumBending vibrations of the methyl and methylene groups.
~1220-1200C-N stretchingMediumVibrations of the carbon-nitrogen bonds within the pyrazole ring.
~650-550C-Br stretchStrongThe carbon-bromine stretching vibration is a key diagnostic peak for the presence of the bromomethyl group.[6]

Comparative Analysis: 1,3,5-Trimethyl-1H-pyrazole

To highlight the spectroscopic influence of the bromomethyl group, we will compare the predicted data for our target molecule with the experimental data for 1,3,5-trimethyl-1H-pyrazole, a close structural analog where the bromomethyl group is replaced by a methyl group.

Experimental Spectroscopic Data for 1,3,5-Trimethyl-1H-pyrazole

¹³C NMR Spectrum Data (from SpectraBase) [7]

Experimental Chemical Shift (δ, ppm) Carbon Assignment
147.3C3
137.9C5
104.5C4
35.8N-CH₃ (at N1)
13.4C-CH₃ (at C3)
11.2C-CH₃ (at C5)

IR Spectrum Data (from SpectraBase) [7]

Experimental Wavenumber (cm⁻¹) Vibrational Mode
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1550C=C and C=N stretching
~1450C-H bend (aliphatic)
~1050C-N stretching
Spectroscopic Comparison and Key Differentiators

The most striking difference in the ¹³C NMR spectra is the chemical shift of the C5 carbon and the substituent at this position. In 1,3,5-trimethyl-1H-pyrazole, the C5 carbon resonates at approximately 137.9 ppm, and the C5-methyl carbon is at 11.2 ppm. For this compound, we predict the C5 carbon to be shifted downfield to ~140-145 ppm and the bromomethyl carbon to appear significantly downfield at ~25-30 ppm. This pronounced downfield shift is a direct consequence of the higher electronegativity of bromine compared to a methyl group, which deshields the adjacent carbon atoms.

In the IR spectra, the key differentiating feature will be the presence of a strong C-Br stretching band for this compound in the 650-550 cm⁻¹ region. This band is absent in the spectrum of 1,3,5-trimethyl-1H-pyrazole. This provides a clear and unambiguous diagnostic tool to distinguish between these two compounds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for pyrazole derivatives, the following standardized protocols are recommended.

Protocol 1: ¹³C NMR Spectroscopy

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 10-20 mg of the pyrazole sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks (optional for ¹³C NMR).

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Background: Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the major peaks with their corresponding wavenumbers.

Visualizing the Molecular Structures and Workflow

To further clarify the structures and the analytical process, the following diagrams are provided.

cluster_target This compound cluster_alternative 1,3,5-Trimethyl-1H-pyrazole Target C₇H₉BrN₂ Alternative C₆H₁₀N₂

Caption: Molecular formulas of the target and alternative compounds.

cluster_workflow Spectroscopic Analysis Workflow Sample Pyrazole Sample NMR_Prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation for IR (ATR) Sample->IR_Prep NMR_Acq ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Correction) IR_Acq->IR_Proc NMR_Analysis ¹³C NMR Spectrum Analysis (Chemical Shifts) NMR_Proc->NMR_Analysis IR_Analysis IR Spectrum Analysis (Vibrational Modes) IR_Proc->IR_Analysis Report Structural Elucidation & Comparison NMR_Analysis->Report IR_Analysis->Report

Caption: General workflow for spectroscopic analysis of pyrazole compounds.

Conclusion

The detailed spectroscopic analysis of this compound, even through predictive means grounded in solid chemical principles, and its comparison with 1,3,5-trimethyl-1H-pyrazole, underscores the power of ¹³C NMR and IR spectroscopy in synthetic chemistry. The key differentiators, namely the downfield shift of the C5-substituent carbon in the ¹³C NMR and the unique C-Br stretching vibration in the IR spectrum, provide chemists with robust tools for confirming the identity and purity of this important synthetic intermediate. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Request PDF - ResearchGate. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Available at: [Link]

  • 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones - ResearchGate. Available at: [Link]

  • 5-Chloro-1,3-dimethylpyrazole - the NIST WebBook. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Infrared spectra of aromatic rings - Chemistry. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule - YouTube. Available at: [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate. Available at: [Link]

  • Progress in Pyrazole Chemistry (1965) | A.N. Kost | 194 Citations - SciSpace. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

Sources

A Comparative Guide to HPLC and Alternative Methods for Monitoring 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for monitoring the synthesis and subsequent reactions of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. Designed for researchers, chemists, and drug development professionals, this document delves into a primary High-Performance Liquid Chromatography (HPLC) method, contrasts it with viable alternatives, and offers data-driven insights to guide method selection for process monitoring, impurity profiling, and quality control.

The Analytical Challenge: Monitoring Pyrazole Synthesis

This compound is a key building block in synthetic organic chemistry, often used in the development of pharmaceutical agents. The synthesis, typically involving the bromination of a hydroxymethyl precursor or direct functionalization of the pyrazole ring, requires careful monitoring to ensure reaction completion, minimize byproduct formation, and guarantee the purity of the final product. The primary analytical challenges include:

  • Structural Similarity: Reactants, intermediates, the final product, and potential byproducts (e.g., over-brominated species, unreacted starting material) are often structurally similar, demanding a high-resolution separation technique.

  • Analyte Reactivity: The bromomethyl group can be susceptible to hydrolysis or other nucleophilic substitution, necessitating analytical methods that are rapid and conducted under conditions that preserve sample integrity.

  • Quantitation Needs: Accurate quantification is crucial for determining reaction yield, kinetics, and impurity levels, requiring a technique with high precision and accuracy.

Primary Recommended Method: Reversed-Phase HPLC

For robust, quantitative, and high-resolution analysis of this compound reactions, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The inherent polarity of the pyrazole moiety combined with the hydrophobicity of the dimethyl and bromomethyl groups makes it an ideal candidate for separation on a non-polar stationary phase.

Rationale for Method Parameters

The selection of each parameter in an HPLC method is critical for achieving optimal separation. Our recommended method is built on established principles for analyzing heterocyclic and halogenated compounds.

  • Column Chemistry: A C18 (octadecylsilane) column is recommended as the primary choice due to its versatility and wide applicability in separating compounds with mixed polarity.[1][2] The hydrophobic C18 chains provide excellent retention for the pyrazole compound, allowing for fine-tuning of the separation with the mobile phase. For challenging separations involving closely related isomers or impurities, alternative phases like a Pentafluorophenyl (PFP) or Cyano (CN) column can offer different selectivity due to pi-pi and dipole-dipole interactions with the pyrazole ring and halogen.[3][4][5]

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water provides a balance of eluotropic strength and low viscosity for efficient separation. Acetonitrile is generally preferred over methanol for its lower UV cutoff and ability to produce sharper peaks for many compounds. The addition of a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid, is crucial.[6][7][8][9] It protonates the basic nitrogen atoms in the pyrazole ring and suppresses the ionization of residual silanol groups on the silica-based column packing, leading to symmetrical peak shapes and reproducible retention times.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is recommended. The pyrazole ring exhibits UV absorbance, typically in the range of 200-230 nm. The optimal wavelength should be determined experimentally by examining the UV spectrum of the analyte to maximize sensitivity. A DAD offers the significant advantage of simultaneously collecting spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Experimental Workflow for HPLC Analysis

The following diagram outlines the standard workflow for the HPLC analysis of a reaction sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Reaction Quench & Sampling (e.g., dilute aliquot in ACN) Filter 2. Filtration (0.45 µm Syringe Filter) Sample->Filter Vial 3. Transfer to HPLC Vial Filter->Vial Autosampler 4. Injection Vial->Autosampler Column 5. Chromatographic Separation Autosampler->Column Detector 6. UV Detection (DAD) Column->Detector CDS 7. Integration & Quantification (Chromatography Data System) Detector->CDS Report 8. Reporting (Purity, Yield, Impurities) CDS->Report Method_Selection Start What is the analytical goal? Quant Accurate Quantification of Product/Impurities? Start->Quant Qual Rapid, Qualitative Reaction Check? Quant->Qual No HPLC Use HPLC Quant->HPLC Yes ID Identify Unknown Trace Impurities? Qual->ID No TLC Use TLC Qual->TLC Yes GCMS Use GC-MS (Verify Thermal Stability) ID->GCMS Yes NMR Use NMR (For Structure) ID->NMR No

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3-Dimethyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for other aromatic rings, have cemented its importance in drug design.[1] Pyrazole-containing drugs have been approved by the FDA for a vast range of conditions, from inflammation (Celecoxib) to cancer (Crizotinib, Ruxolitinib).[3][4]

This guide focuses specifically on the 1,3-dimethyl-1H-pyrazole core. By fixing the substituents at the N-1 and C-3 positions as methyl groups, we establish a consistent baseline, allowing for a clearer understanding of how modifications at other positions (C-4 and C-5) influence biological activity. This analysis is crucial for drug development professionals aiming to optimize lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. We will explore the SAR of this scaffold across key therapeutic areas, supported by experimental data and protocols.

Core Synthetic Strategies: Accessing the 1,3-Dimethyl-1H-Pyrazole Scaffold

The foundational step in any SAR study is the efficient synthesis of the desired analogues. The most common and robust method for creating the 1,3-dimethyl-1H-pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.

The choice of pentane-2,4-dione (acetylacetone) and methylhydrazine is the most direct route. This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and generally high yields.[4][5] Modifications at the C-4 and C-5 positions are typically introduced either by starting with a substituted 1,3-dicarbonyl precursor or through post-synthesis functionalization of the pyrazole ring, often via electrophilic substitution at the C-4 position.

Below is a generalized workflow for the synthesis of functionalized 1,3-dimethyl-1H-pyrazole derivatives.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Core Scaffold cluster_functionalization Functionalization (SAR) cluster_final Final Products A Pentane-2,4-dione (or substituted β-diketone) C Cyclocondensation (e.g., in Ethanol, Acetic Acid) A->C B Methylhydrazine B->C D 1,3-Dimethyl-1H-pyrazole C->D Forms pyrazole ring E Electrophilic Substitution (e.g., Vilsmeier-Haack, Halogenation) D->E Activates C-4 position G C-4 Substituted Derivatives E->G Introduces aldehyde, halogen, etc. F Coupling Reactions (e.g., Suzuki, Sonogashira) H C-4/C-5 Substituted Derivatives F->H G->F Builds complexity

Caption: Generalized workflow for synthesizing 1,3-dimethyl-1H-pyrazole derivatives.

Comparative Analysis I: Anticancer Activity

The pyrazole scaffold is a component of numerous FDA-approved kinase inhibitors.[3] The 1,3-dimethyl-1H-pyrazole moiety often serves as a stable, lipophilic core that correctly orients functional groups for optimal interaction with enzyme binding pockets.

A key example involves a series of 1,3-dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines developed as FLT3 and Aurora kinase inhibitors, which are crucial targets in acute myeloid leukemia (AML).[5]

Key SAR Insights:
  • Core Scaffold: The 1,3-dimethyl-1H-pyrazole group acts as a crucial anchoring element. Its primary role is to position the larger imidazo[4,5-b]pyridine system within the ATP-binding site of the target kinases.

  • Substitution at C-4: This position is critical for activity. Attaching the imidazo[4,5-b]pyridine core via a linker at C-4 is a common strategy. The nature of the linker and substituents on the appended ring system drastically modulates potency.

  • Impact of Appended Groups: In the study by Bevetsias et al., the antiproliferative activity was highly dependent on the substitutions on the appended heterocyclic system. This demonstrates that while the 1,3-dimethyl-pyrazole core is essential, the "business end" of the molecule dictates target specificity and potency.[5]

Comparative Performance Data
Compound IDCore StructureKey SubstituentTarget Cell LineGI50 (µM)Citation
Compound 236 1,3-dimethyl-1H-pyrazoleImidazo[4,5-b]pyridineHCT116 (Colon)0.300[5]
Compound 236 1,3-dimethyl-1H-pyrazoleImidazo[4,5-b]pyridineMOLM-13 (AML)0.104[5]
Doxorubicin (Standard Drug)-MCF7 (Breast)0.95[6]
Compound 33 Indole-pyrazole hybrid-MCF7 (Breast)< 23.7[6]

Note: Data for Doxorubicin and Compound 33 are included for general comparison of potency in anticancer assays, though they do not share the exact 1,3-dimethyl-1H-pyrazole core.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the antiproliferative activity of synthesized compounds.

  • Cell Culture: Plate human cancer cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the growth medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Comparative Analysis II: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms.[7] Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents.[8][9] The SAR in this area often revolves around modulating the overall lipophilicity and electronic properties of the molecule to enhance cell wall penetration and interaction with microbial targets.

Key SAR Insights:
  • Lipophilicity: The 1,3-dimethyl-1H-pyrazole core provides a moderately lipophilic foundation. Antimicrobial activity can often be enhanced by adding substituents at the C-4 or C-5 positions that balance water solubility (for bioavailability) and lipid solubility (for membrane transit).

  • Aromatic Substituents: Attaching aryl groups to the pyrazole core is a common strategy. Electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., OCH₃) on these aryl rings can significantly alter the electronic distribution of the entire molecule, impacting its ability to bind to targets. For instance, in a series of 1,3-diaryl pyrazoles, a 3,4-dichlorophenyl derivative showed potent activity against S. aureus.[10]

  • Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as ureas, thioureas, or amides, can facilitate specific interactions with bacterial or fungal enzymes. A study on 1,3-diaryl pyrazole-based thiourea derivatives found that these compounds were effective against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis.[10]

Comparative Performance Data
Compound IDCore StructureKey Substituent(s)Target OrganismMIC (µg/mL)Citation
Compound 7a 1,3-diaryl pyrazole3,4-dichlorophenyl, ureaS. aureus0.25[10]
Compound 7j 1,3-diaryl pyrazole2,4-difluorophenyl, ureaM. tuberculosis1.0[10]
Compound 3 Substituted pyrazole4-chlorophenylE. coli0.25[9]
Ciprofloxacin (Standard Drug)-E. coli-[9]
Compound 21a Pyrazole-carbothiohydrazidep-tolyl(Various fungi)2.9 - 7.8[8]

Note: While these examples are not exclusively 1,3-dimethyl pyrazoles, they provide critical insights into the SAR of closely related pyrazole scaffolds, which are directly applicable to the design of novel 1,3-dimethyl analogues.

G cluster_sar SAR Logic for Antimicrobial Activity A 1,3-Dimethyl- 1H-Pyrazole Core B Modify C-4/C-5 Substituents A->B C Tune Lipophilicity & Electronic Properties B->C e.g., add aryl, halogen groups D Enhance Membrane Penetration C->D E Improve Target Binding Affinity C->E F Increased Antimicrobial Potency D->F E->F

Caption: SAR logic for optimizing antimicrobial 1,3-dimethyl-1H-pyrazoles.

Comparative Analysis III: Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The pyrazole derivative Celecoxib is a well-known selective COX-2 inhibitor, and this selectivity is key to reducing gastrointestinal side effects associated with non-selective NSAIDs.[11][12] The SAR for anti-inflammatory pyrazoles focuses on achieving potent and selective inhibition of COX-2.

Key SAR Insights:
  • COX-2 Selectivity: The key structural feature for COX-2 selectivity in diaryl heterocycles (like pyrazoles) is often the presence of a specific substituent, such as a sulfonamide (-SO₂NH₂) or a similar group, on one of the aryl rings. This group can insert into a secondary side pocket present in the COX-2 enzyme but absent in COX-1.

  • Aryl Substituents at C-4 and C-5: For 1,3,5-trisubstituted pyrazoles, having aryl groups at adjacent positions (e.g., C-4 and C-5) is a common motif for anti-inflammatory activity. The nature and substitution pattern of these rings are paramount for potency.[13]

  • Role of the 1,3-Dimethyl Core: In this context, the 1,3-dimethyl-1H-pyrazole core would serve to orient the crucial C-4 and C-5 aryl substituents in the correct conformation to fit within the COX enzyme active site. The methyl groups themselves contribute to the hydrophobic character of the molecule, potentially enhancing binding within the hydrophobic channel of the enzyme.

Comparative Performance Data
Compound IDCore StructureKey FeaturesAssayResultCitation
Celecoxib 1,5-Diaryl Pyrazolep-SO₂NH₂ phenyl groupCOX-2 InhibitionIC50 = 0.04 µM[11]
Compound 44 Substituted PyrazoleBenzothiophenyl, COOHCOX-2 InhibitionIC50 = 0.01 µM[2]
Compound 7l 1,3-Diaryl PyrazoleFuran-2-carbohydrazideCarrageenan Paw Edema93.59% inhibition[14]
Indomethacin (Standard Drug)-Carrageenan Paw Edema(Reference)[12][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Preparation: Use adult male Wistar rats (150-200g). Fast the animals overnight with free access to water.

  • Compound Administration: Divide animals into groups (n=6). Administer the test compounds orally (e.g., 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle, and the reference group receives a standard drug like Indomethacin (10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 1,3-dimethyl-1H-pyrazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for researchers:

  • Anticancer Agents: The core often acts as an anchor. Potency and selectivity are driven by large, functionalized heterocyclic systems attached at the C-4 position to interact with specific enzymatic targets like kinases.

  • Antimicrobial Agents: SAR is governed by optimizing the molecule's overall physicochemical profile. Modifications at C-4 and C-5 with halogenated aryl rings or hydrogen-bonding moieties are effective strategies for enhancing membrane permeability and target interaction.

  • Anti-inflammatory Agents: The key to success lies in achieving COX-2 selectivity. While the core orients the molecule, specific substituents on appended aryl rings (e.g., sulfonamides) that can access the COX-2 side pocket are critical.

Future research should focus on creating libraries of 1,3-dimethyl-1H-pyrazole derivatives with diverse functionalities at the C-4 and C-5 positions. Combining this scaffold with other known pharmacophores could lead to hybrid molecules with dual-action mechanisms or improved safety profiles. The continued application of computational docking studies alongside robust synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of novel drugs based on this promising heterocyclic core.

References

Sources

Navigating the Bioactive Landscape of Pyrazole Regioisomers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1][2] Derivatives of this five-membered heterocycle are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] However, a critical and often underappreciated aspect influencing the therapeutic potential of these compounds is regioisomerism—the subtle yet profound impact of substituent placement on the pyrazole ring. This guide provides an in-depth, objective comparison of the biological activities of pyrazole regioisomers, supported by experimental data, to illuminate the critical role of structural orientation in drug design and development.

The Decisive Role of Regioisomerism in Biological Activity

The arrangement of substituents on the pyrazole core dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors, in turn, govern the compound's interaction with biological targets, leading to significant variations in potency, selectivity, and overall pharmacological effect between regioisomers. The synthesis of pyrazole derivatives, often through the condensation of 1,3-dicarbonyl compounds with hydrazines, can yield a mixture of regioisomers, making their separation and individual biological evaluation a crucial step in drug discovery.[5]

Comparative Analysis of Biological Activities

To illustrate the impact of regioisomerism, this guide will delve into three key areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: A Tale of Two Isomers

The antiproliferative effects of pyrazole derivatives are often attributed to their ability to inhibit key players in cancer progression, such as protein kinases.[6] The differential activity of regioisomers is starkly evident in their cytotoxic effects on various cancer cell lines.

A study on deacylcortivazol-like pyrazole regioisomers demonstrated that the position of a substituent on the pyrazole ring significantly impacts cytotoxicity against leukemia cells. For instance, a hexyl group at the 2'-position resulted in a ligand with notable potency, whereas the same group at the 1'-position led to a more than 1000-fold decrease in binding affinity and minimal cytotoxic effect.[7]

Table 1: Comparative Cytotoxicity of Pyrazole Regioisomers against Leukemia Cells

Compound IDSubstituent PositionTarget Cell LineIC50 (µM)Reference
D2'H2'-hexylLeukemiaSimilar to Prednisolone[7]
D1'H1'-hexylLeukemia>1000x weaker binding[7]
D2'P2'-phenylLeukemiaMore potent than Dexamethasone[7]
D1'P1'-phenylLeukemiaMore potent than Dexamethasone[7]

Note: This table is a qualitative representation based on the provided source, which emphasizes relative potency rather than specific IC50 values in all cases.

The underlying mechanism for such a discrepancy often lies in the specific interactions within the binding pocket of the target protein. For instance, many pyrazole-based kinase inhibitors target the ATP-binding site of kinases like EGFR and VEGFR.[8] The precise orientation of substituents, dictated by the regioisomeric form, determines the strength and nature of these interactions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole regioisomers and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Add pyrazole regioisomers cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Targeting COX-2 with Precision

The anti-inflammatory properties of many pyrazole derivatives, including the well-known drug Celecoxib, stem from their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12] Regioisomerism plays a pivotal role in achieving this selectivity over the constitutively expressed COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.

The orientation of substituents on the pyrazole ring influences how the molecule fits into the active site of COX-2. For instance, celecoxib analogues with different substitution patterns exhibit varying degrees of COX-2 inhibition and selectivity.[13][14]

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.04514.715327[2]
Compound 8b0.04313.58316[2]
Compound 8g0.04512.06268[2]
Compound 4a0.06810.27151[2]

Note: The compounds listed are celecoxib analogues with varying substitutions, highlighting the impact of structural modifications on activity.

The synthesis of prostaglandins, which are key mediators of inflammation, is catalyzed by COX enzymes.[15] By selectively inhibiting COX-2, pyrazole derivatives can effectively reduce inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[1]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole regioisomers or a control inhibitor (e.g., Celecoxib) in a suitable buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phospholipase_A2 Phospholipase_A2 Pyrazole_Regioisomers Pyrazole_Regioisomers Pyrazole_Regioisomers->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole regioisomers.

Antimicrobial Activity: A Matter of Life and Death for Microbes

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents.[11][16] The position of substituents on the pyrazole ring can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Comparative studies of pyrazole regioisomers often reveal substantial differences in their MIC values against various bacterial and fungal strains.

Table 3: Comparative Antimicrobial Activity (MIC) of Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25[4]
Gatifloxacin (Control)Multi-drug resistant bacteria1[4]
Compound 23hMulti-drug resistant bacteria0.25[4]
Compound 3Escherichia coli0.25[11]
Ciprofloxacin (Control)Escherichia coli0.5[11]
Compound 4Streptococcus epidermidis0.25[11]

Note: The table presents selected data to illustrate the potent antimicrobial activity of certain pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the pyrazole regioisomers in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

MIC_Assay_Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum serial_dilution Serial dilution of pyrazole regioisomers prepare_inoculum->serial_dilution inoculation Inoculate 96-well plate serial_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation read_results Observe for turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Compound Libraries Derived from 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities synthesized from the versatile starting material, 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole. We will explore comparative testing strategies across key therapeutic areas where pyrazole derivatives have shown significant promise: oncology, inflammation, and infectious diseases. The methodologies detailed herein are designed to establish a robust preliminary profile of a compound library, enabling data-driven decisions for further development.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural versatility and ability to engage with a wide range of biological targets make it a focal point of drug discovery.[2][3] The specific starting material, this compound, is of particular interest due to the reactive bromomethyl group. This functional group serves as an excellent electrophilic handle for synthetic chemists, allowing for the straightforward generation of diverse compound libraries through nucleophilic substitution, thereby enabling extensive structure-activity relationship (SAR) studies.

This guide moves beyond a simple recitation of protocols. It explains the causality behind experimental choices, outlines self-validating systems with appropriate controls, and provides a comparative context against established therapeutic agents.

Overall Screening Workflow

The logical progression from a newly synthesized compound library to the identification of promising leads involves a tiered screening approach. The following workflow illustrates a typical cascade for initial in vitro evaluation.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Lead Identification start 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole Starting Material lib Novel Compound Library (Cmpd-A, Cmpd-B, Cmpd-C...) start->lib Nucleophilic Substitution cancer Anticancer Assay (MTT Cytotoxicity) lib->cancer inflam Anti-inflammatory Assay (COX-2 Inhibition) lib->inflam micro Antimicrobial Assay (MIC Determination) lib->micro data Comparative Data Analysis (IC50 / MIC Values) cancer->data inflam->data micro->data lead Lead Candidate(s) Identification data->lead

Caption: High-level workflow for the in vitro screening of a novel pyrazole library.

Comparative Anticancer Activity Evaluation

Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to induce apoptosis and inhibit key proteins in cell cycle progression like cyclin-dependent kinases (CDKs).[2][4] Several compounds have shown potent cytotoxic effects against a variety of cancer cell lines, including lung, breast, and liver cancer cells.[4]

Chosen Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The core principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial reductases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and the reference compound (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. This duration is critical to observe the full antiproliferative effects of the compounds.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.

Comparative Anti-inflammatory Activity Evaluation

The pyrazole scaffold is famously present in Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[1][5] Many novel pyrazole derivatives are therefore evaluated for their potential to inhibit COX enzymes, which are central to the inflammatory cascade that converts arachidonic acid into prostaglandins.

Chosen Assay: In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of a compound to block the activity of the COX-2 enzyme. A common method is a colorimetric or fluorometric enzyme immunoassay (EIA) that measures the amount of prostaglandin E₂ (PGE₂) produced by the enzyme.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Inflam Inflammation Pain, Fever PGE2->Inflam Inhibitor Novel Pyrazole Derivative (Inhibitor) Inhibitor->COX2 Blocks

Caption: Simplified pathway of COX-2 mediated inflammation and inhibition.

Experimental Protocol: COX-2 Inhibition Assay
  • Reagent Preparation: Prepare all reagents from a commercial COX-2 inhibitor screening kit according to the manufacturer's instructions. This typically includes the COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and assay buffer.

  • Compound Preparation: Prepare various concentrations of the novel pyrazole derivatives and a reference standard (e.g., Celecoxib) in the assay buffer.

  • Enzyme Reaction: To the wells of a 96-well plate, add the assay buffer, heme, and the test compound or standard.

  • Initiation: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using the EIA protocol provided with the kit. This usually involves a competitive binding reaction and subsequent colorimetric detection.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC₅₀ value from the resulting dose-response curve.

Comparative Antimicrobial Activity Evaluation

Heterocyclic compounds, including pyrazoles, are a cornerstone in the search for new antimicrobial agents to combat infectious diseases.[6] Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][7][8]

Chosen Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental test for assessing antimicrobial susceptibility.

Experimental Protocol: MIC Determination
  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel pyrazole compounds and a reference antibiotic (e.g., Ciprofloxacin) in the broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (inoculum without any compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in visualization (blue when no growth, pink with growth).

Data Summary and Comparative Analysis

To effectively compare the performance of a novel library of compounds, all quantitative data should be consolidated into a clear, structured table. This allows for a direct comparison of potency (IC₅₀/MIC) and selectivity across different assays.

Table 1: Exemplary In Vitro Performance of a Novel Pyrazole Library

Compound IDSourceAnticancer Activity (A549 Cells) IC₅₀ (µM)Anti-inflammatory Activity (COX-2) IC₅₀ (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
Cmpd-PYR-01 Novel12.52.3>64
Cmpd-PYR-02 Novel5.815.716
Cmpd-PYR-03 Novel>500.9>64
Doxorubicin Reference0.8N/AN/A
Celecoxib ReferenceN/A0.05N/A
Ciprofloxacin ReferenceN/AN/A1

Note: Data are exemplary and for illustrative purposes only. N/A = Not Applicable.

  • Cmpd-PYR-02 shows the most promising anticancer activity within the novel series, though it is less potent than the reference drug Doxorubicin.[2]

  • Cmpd-PYR-03 is a potent COX-2 inhibitor, warranting further investigation for anti-inflammatory potential, especially if it shows selectivity over the COX-1 isoform.[5][9]

  • Cmpd-PYR-02 also displays moderate antibacterial activity, suggesting a potential dual-action profile.

These initial findings guide the next steps, such as secondary screening, selectivity profiling (e.g., testing against normal cell lines or other enzyme isoforms), and mechanism of action studies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis Online. (Taylor & Francis Online)
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • In vitro growth inhibitory activity of pyrazoles and reference... - ResearchGate.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (IJPPR)
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (MDPI)
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC - NIH.
  • Structures of pyrazole derivatives with anti-inflammatory activity. - ResearchGate.
  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound - Der Pharma Chemica. (Der Pharma Chemica)
  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed. (PubMed)
  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (Royal Society of Chemistry)
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (MDPI)
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives - Biointerface Research in Applied Chemistry. (Biointerface Research in Applied Chemistry)
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central.

Sources

Assessing the Drug-Likeness of Pyrazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1][2][3] Its unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective ligands.[1] However, the success of any drug candidate hinges not just on its potency but on a favorable drug-likeness profile, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

This guide provides an in-depth technical comparison of pyrazole-based compounds against common bioisosteric alternatives, offering a framework for assessing their drug-likeness. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a comparative analysis based on available experimental and in silico data.

The Strategic Role of Pyrazoles in Medicinal Chemistry

Pyrazoles are often employed as bioisosteres for other aromatic rings, such as benzene or phenol. This substitution can lead to significant improvements in physicochemical properties. For instance, replacing a benzene ring with a pyrazole can decrease lipophilicity, potentially enhancing aqueous solubility and reducing off-target effects.[1][4] Furthermore, the pyrazole ring's metabolic stability is a key factor in its increasing prevalence in recently approved drugs.[2]

However, the decision to incorporate a pyrazole scaffold, or to choose it over alternatives like imidazoles, triazoles, or isoxazoles, requires a thorough assessment of its impact on the overall drug-likeness of a molecule.

Core Parameters for Assessing Drug-Likeness

A comprehensive evaluation of a compound's drug-likeness involves a multi-faceted approach, combining computational predictions with robust experimental data.

Physicochemical Properties: Beyond Lipinski's Rule of Five

Lipinski's Rule of Five provides a foundational filter for oral bioavailability, assessing molecular weight, lipophilicity (logP), and hydrogen bonding capacity.[5][6] While a valuable starting point, a more nuanced understanding is crucial.

ParameterImportanceImpact on Pyrazole-based Compounds
Lipophilicity (LogP/LogD) Influences solubility, permeability, and off-target binding.The pyrazole ring is generally less lipophilic than a benzene ring.[1] Substituents on the pyrazole ring will significantly modulate the overall LogP.
Solubility Crucial for absorption and formulation.The hydrogen bonding capacity of the pyrazole NH can enhance aqueous solubility.
pKa Determines the ionization state at physiological pH, affecting solubility and permeability.Pyrazole is significantly less basic (pKa ~2.5) than its isomer imidazole (pKa ~7.1).[2]
ADME Properties: A Journey Through the Body

A drug's journey through the body is governed by its ADME profile. Early assessment of these properties is critical to avoid late-stage attrition in drug development.

ADME ParameterKey AspectRelevance to Pyrazole-based Compounds
Absorption Permeability across the intestinal wall.Generally, good permeability is expected for compounds adhering to Lipinski's rules. Efflux by transporters like P-glycoprotein (P-gp) can be a liability.
Distribution Plasma protein binding and tissue penetration.High plasma protein binding can limit the free drug concentration.
Metabolism Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.The pyrazole ring itself is generally metabolically stable.[2] However, substituents can be sites of metabolism. Inhibition or induction of CYP enzymes can lead to drug-drug interactions.
Excretion Elimination from the body, typically via renal or biliary routes.Dependent on the overall properties of the molecule.
Toxicity Potential for adverse effects.While many pyrazole-containing drugs are safe, some derivatives have shown potential for toxicity, including mitochondrial respiration inhibition.[4]

Comparative Analysis: Pyrazoles vs. Alternatives

The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare pyrazoles to their common bioisosteres: imidazoles, triazoles, and isoxazoles.

Pyrazole vs. Imidazole

Structurally, pyrazole (1,2-diazole) and imidazole (1,3-diazole) differ in the placement of their nitrogen atoms. This seemingly small change has significant consequences for their physicochemical properties and biological interactions.

  • Basicity and Stability: Imidazole is a stronger base and generally forms a more stable ring system compared to pyrazole.[1]

  • Biological Activity: Both scaffolds are found in a wide array of bioactive compounds. For example, in the context of cannabinoid receptor antagonists, imidazole derivatives have been successfully developed as bioisosteres of pyrazole-containing compounds, demonstrating a close correlation in structure-activity relationships.[7][8]

Pyrazole vs. Triazole

Triazoles, containing three nitrogen atoms, are another common alternative. Studies have shown that the metabolic stability of triazole-containing compounds can be high, making them attractive for lead optimization.[9][10]

Pyrazole vs. Isoxazole

The replacement of a nitrogen atom in pyrazole with an oxygen atom yields isoxazole. This substitution can modulate electronic properties and hydrogen bonding capacity. Both pyrazole and isoxazole derivatives have been explored as inhibitors of the same biological targets, with the choice between them often depending on the specific binding site interactions and desired physicochemical properties.[5][11]

The following table summarizes a comparative overview based on available data. It is important to note that these are general trends, and the specific properties of any given compound are highly dependent on its overall structure and substitution patterns.

PropertyPyrazoleImidazoleTriazoleIsoxazole
Relative Stability Less stable than imidazoleMore stableGenerally stableStable
Basicity (pKa) Weakly basic (~2.5)More basic (~7.1)Varies with isomerWeakly basic
Metabolic Stability Generally highCan be susceptible to metabolismGenerally highCan be metabolically stable
Hydrogen Bonding Donor and AcceptorDonor and AcceptorPrimarily AcceptorAcceptor

Experimental and In Silico Workflows for Drug-Likeness Assessment

A robust assessment of drug-likeness integrates computational modeling with experimental validation.

Caption: Integrated workflow for assessing the drug-likeness of pyrazole-based compounds.

In Silico Assessment: Early-Stage Filtering

A variety of computational tools can provide rapid, early-stage assessment of drug-likeness.

Step-by-Step Computational Workflow:

  • Structure Preparation: Obtain the 2D or 3D structure of the pyrazole-based compound.

  • Physicochemical Property Calculation: Use software like SwissADME or ChemDraw to calculate key properties (MW, logP, TPSA, number of H-bond donors/acceptors).

  • ADME Prediction: Employ web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0 to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, CYP enzyme inhibition, and metabolic stability.[12][13][14]

  • Toxicity Prediction: Utilize platforms like ProTox-II or vNN-ADMET to flag potential toxicities, such as mutagenicity or cardiotoxicity.

  • Analysis and Prioritization: Compare the predicted properties against established drug-likeness criteria and prioritize compounds with the most promising profiles for experimental validation.

Experimental Protocols for Key ADME Assays

This classic method directly measures the partitioning of a compound between octanol and water.[15][16]

Materials:

  • Pyrazole-based compound

  • 1-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the compound in the aqueous buffer.

  • Add equal volumes of the aqueous solution and 1-octanol to a vial.

  • Vortex vigorously for several minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or centrifugation.

  • Carefully collect samples from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate LogP as: Log10 ([Concentration]octanol / [Concentration]aqueous).

This in vitro assay is the gold standard for predicting intestinal drug absorption.[11]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. Equally critical is the responsible management of the chemical waste generated. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, a halogenated heterocyclic compound. The procedures herein are synthesized from established safety protocols for halogenated organic compounds and pyrazole derivatives, ensuring a robust framework for laboratory safety and environmental compliance.

Hazard Assessment: A Structurally-Informed Approach

  • Pyrazole Core: Pyrazole and its derivatives are known to be potentially harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Some derivatives are associated with organ toxicity after prolonged or repeated exposure.[4]

  • Bromomethyl Group (Halogenated Organic): The presence of a bromine atom classifies this compound as a halogenated organic.[5][6] Such compounds require specific disposal pathways. Brominated organics can be toxic, harmful to aquatic life with long-lasting effects, and may cause severe skin and eye irritation.[7][8] The bromomethyl group, in particular, is often associated with lachrymatory and alkylating properties, necessitating careful handling to avoid inhalation and skin contact.

Given these characteristics, this compound must be handled as a hazardous substance with potential irritant, toxic, and environmental hazard properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable when handling this compound. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered defense is required.

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[1] This combination protects against splashes and potential vapors.

  • Skin Protection: A lab coat and closed-toe shoes are mandatory.[5][6] Use nitrile rubber gloves, ensuring they are disposed of after use or upon contamination.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][6]

ParameterSpecificationRationale
Eye Protection Tightly fitting safety goggles & face shieldProtects from splashes and vapors.[1]
Hand Protection Nitrile rubber glovesPrevents dermal absorption.[1]
Body Protection Laboratory coat, closed-toe shoesProtects skin and clothing from spills.[5]
Work Area Chemical Fume HoodPrevents inhalation of dust or vapors.[6]

Core Disposal Protocol: Segregation and Containment

The fundamental principle for disposing of this compound is secure containment and proper labeling. Under no circumstances should this chemical or its residues be disposed of down the drain. [5][6]

Step 1: Designate a Waste Container

  • Select a leak-proof container specifically designated for "Halogenated Organic Waste."[5][6] Ensure the container material is compatible with the chemical; high-density polyethylene (HDPE) or glass is typically appropriate.

  • The container must have a tightly sealing lid to prevent the escape of vapors.[9]

Step 2: Label the Container

  • Proper labeling is a critical control measure. Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound" and any solvents used.

  • Keep a running list of all constituents in the container.

Step 3: Waste Collection

  • Carefully transfer waste residues, contaminated materials (e.g., weighing paper, gloves), and solutions containing the compound into the designated container.

  • Always perform this transfer inside a chemical fume hood.

  • Keep the container closed except when adding waste.[9][10]

Step 4: Arrange for Final Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][9]

  • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[7][11] These services will typically use high-temperature incineration with scrubbers to destroy the compound safely.[7]

Spill and Decontamination Procedures

Accidents require a prepared, systematic response to mitigate exposure and environmental release.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • If the spill is significant, evacuate the area.

  • Prevent the substance from entering drains.[7]

Step 2: Don Appropriate PPE

  • Before attempting cleanup, don the full PPE described in Section 2, including respiratory protection if necessary.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.[3][12]

  • For a solution, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7]

Step 4: Collect and Dispose of Spill Debris

  • Once absorbed, carefully scoop the material into your designated "Halogenated Organic Waste" container.[7]

  • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Step 5: Report the Incident

  • Report all spills to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.

G Workflow for Disposal of this compound cluster_prep Preparation cluster_contain Containment (in Fume Hood) cluster_final Final Disposal A Identify Waste: This compound (Solid, Solution, or Contaminated Material) B Assess Hazards: - Halogenated Organic - Potential Irritant/Toxic A->B spill Spill Occurs A->spill Contingency C Don Full PPE: (Goggles, Gloves, Lab Coat) B->C D Select Designated 'Halogenated Organic Waste' Container C->D Proceed to Containment E Label Container Correctly: - 'Hazardous Waste' - Chemical Name(s) D->E F Transfer Waste into Container E->F G Seal Container Tightly F->G H Store Container in Secondary Containment G->H Ready for Storage I Contact EHS or Licensed Disposal Service H->I J Arrange for Pickup and Professional Disposal I->J spill_proc Execute Spill Protocol: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect Debris into Waste Container spill->spill_proc spill_proc->F Add contaminated material

Caption: Decision workflow for safe disposal.

A Note on Chemical Neutralization

While methods exist for neutralizing certain chemical classes, attempting to neutralize a complex halogenated organic like this compound without a validated, substance-specific protocol is not recommended . Such procedures can be hazardous, potentially generating toxic byproducts or causing violent reactions. The safest and most compliant method of disposal is collection by a licensed professional waste disposal service.[7][11]

References

  • Benchchem. Safe Disposal of 2-(Bromomethyl)-4-cyanonaphthalene: A Comprehensive Guide for Laboratory Professionals.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. (2024-03-29).
  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2014-10-10).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. Aldrich P56607 - SAFETY DATA SHEET. (2024-10-18).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2019-03-28).
  • Washington State University. Standard Operating Procedure for Bromine.
  • Angene Chemical. Safety Data Sheet - Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. (2026-01-05).
  • Missouri State University Environmental Management. Waste Neutralization Guidance. (2023-02-07).
  • Benchchem. Proper Disposal of 3-Bromomethyl-1,5,5-trimethylhydantoin: A Guide for Laboratory Professionals.

Sources

Personal protective equipment for handling 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and proactive safety mindset. This guide provides an in-depth operational plan for the safe handling and disposal of this compound. This protocol is designed to be a self-validating system, where the rationale behind each step is clarified to foster a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is a substituted pyrazole derivative. While specific toxicological data for this exact compound is not extensively published, its structure provides critical clues to its potential hazards. The primary concern stems from the bromomethyl group (-CH₂Br) . This functional group makes the molecule a potent alkylating agent and a likely lachrymator .

  • Skin and Eye Corrosivity: Similar brominated organic compounds are known to cause severe skin burns and serious eye damage.[1] Contact with skin or eyes can lead to immediate irritation, redness, and potentially irreversible damage.[2][3]

  • Respiratory Irritation: As a solid, dust from this compound can cause respiratory tract irritation if inhaled.[1][2][4] Handling should always be performed in a manner that avoids dust formation.[5][6]

  • Toxicity if Swallowed: Like many specialty chemicals, it is considered harmful if swallowed.[4][5][7]

Given these hazards, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.

Core Protective Measures: Your Last Line of Defense

Personal Protective Equipment (PPE) is not a substitute for robust engineering controls like a chemical fume hood, but it is a critical final barrier against exposure.[8] The selection of PPE must be deliberate and based on the specific hazards of the material.

Protection Type Specification Justification and Rationale
Hand Protection Double-gloving with nitrile gloves.The inner glove protects against incidental contamination during outer glove removal. The outer glove is the primary barrier. Nitrile provides good resistance against a range of chemicals, but gloves should be changed immediately if contamination is suspected or after extended use.[9][10][11]
Eye & Face Protection Chemical splash goggles and a full-face shield.Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[10] A full-face shield is mandatory when handling quantities that pose a significant splash risk, protecting the entire face from corrosive materials.[8][11] Both must meet ANSI Z87.1 standards.
Body Protection A lab coat made of a low-permeability fabric with tight-fitting knit cuffs. An additional chemically resistant apron is recommended for larger quantities.The lab coat protects skin and personal clothing from contamination.[9] Tight cuffs are essential to prevent chemicals from entering the sleeves. The interface between the glove and cuff should be secure, with one glove under the cuff and one over.[9]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill.All routine handling of the solid must be performed in a certified chemical fume hood to minimize inhalation exposure.[12] If a respirator is needed, it must be used in accordance with a comprehensive respiratory protection program that includes fit testing and training, following OSHA regulations.[2]
Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps from preparation to disposal, ensuring safety at every stage.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. The sash should be kept at the lowest practical height.

  • Assemble All Materials: Before bringing the chemical into the hood, gather all necessary equipment: spatulas, weigh boats, glassware, solvents, and labeled waste containers.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Perform all manipulations within the fume hood. This is non-negotiable.

  • Open the container slowly to prevent any pressure differences from aerosolizing the powder.

  • Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.

  • Close the primary container tightly immediately after weighing and wipe it down with a damp cloth before removing it from the hood.

  • Clean all surfaces within the fume hood that may have been contaminated.

  • Decontaminate reusable equipment following standard laboratory procedures.

  • Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Functionality B Assemble All Materials & Waste Containers A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D Transfer Chemical (Avoid Dust Generation) C->D Enter Hood E Secure Primary Container & Proceed with Experiment D->E F Segregate Waste into 'Halogenated Organic Waste' E->F Post-Experiment G Decontaminate Workspace & Equipment F->G H Doff PPE in Correct Sequence G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Incident Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Minor Spill (in hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
Major Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: This compound is a brominated organic material. All waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated organic waste.

  • Container Management: Waste containers must be kept closed except when adding waste.[12] They should be stored in a well-ventilated secondary containment area.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Specialized processes like high-temperature incineration or bromination processes are often used for such materials.[15]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • Providence College Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • Angene Chemical. (2026). Safety Data Sheet: Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]

  • Chemtalk - Science Forum For Lab Technicians. (2008). Bromine water - disposal. [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • California State University, Bakersfield. (n.d.). Waste handling in the organic chemistry lab. [Link]

  • University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole
Reactant of Route 2
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.